Product packaging for Zofenoprilat(Cat. No.:CAS No. 75176-37-3)

Zofenoprilat

Cat. No.: B1230023
CAS No.: 75176-37-3
M. Wt: 325.5 g/mol
InChI Key: UQWLOWFDKAFKAP-WXHSDQCUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zofenoprilat is a proline derivative that is 4-(phenylsulfanyl)-L-proline in which the amine proton is replaced by a (2S)-2-methyl-3-sulfanylpropanoyl group. The active metabolite of zofenopril. It has a role as an anticonvulsant, an apoptosis inhibitor, a cardioprotective agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a drug metabolite and a vasodilator agent. It is a N-acyl-L-amino acid, an aryl sulfide, a thiol and a L-proline derivative. It is a conjugate acid of a this compound(1-).
RN given refers to ((1(R*),2alpha,4alpha)-isomer;  RN for cpd without isomeric designation not avail 9/90
See also: Zofenopril (active moiety of);  Zofenopril Calcium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO3S2 B1230023 Zofenoprilat CAS No. 75176-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLOWFDKAFKAP-WXHSDQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231443
Record name Zofenoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75176-37-3
Record name Zofenoprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75176-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zofenoprilat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075176373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zofenoprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zofenoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOFENOPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4WDK2YBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Zofenoprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenoprilat, the active metabolite of the prodrug zofenopril, is a potent angiotensin-converting enzyme (ACE) inhibitor. Its therapeutic efficacy in the management of hypertension and cardiovascular disorders is directly linked to its purity and quality. This technical guide provides a comprehensive overview of the core processes involved in the synthesis and purification of this compound. Detailed experimental protocols for key synthetic steps, data on reaction yields and purity, and methodologies for purification are presented. Furthermore, this guide includes visualizations of the synthetic workflow and the relevant biological signaling pathway to facilitate a deeper understanding of the manufacturing process and the drug's mechanism of action.

Introduction

This compound, chemically known as (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid, is a key molecule in the class of ACE inhibitors.[1] Unlike its prodrug counterpart, zofenopril, this compound possesses a free sulfhydryl group which is crucial for its biological activity.[2][3] Zofenopril undergoes in vivo hydrolysis to yield the active this compound, which then exerts its therapeutic effects.[4] The synthesis of this complex molecule involves a multi-step process requiring careful control of stereochemistry and reaction conditions to ensure the desired purity and yield of the final active pharmaceutical ingredient (API). This guide will delve into the established synthetic routes and purification strategies for obtaining high-purity this compound.

Synthesis of this compound

The primary route to obtaining this compound involves the synthesis of its prodrug, Zofenopril, followed by a deprotection step. The synthesis of Zofenopril itself is a convergent process, relying on the preparation of two key chiral intermediates: cis-4-(phenylthio)-L-proline and (S)-3-benzoylthio-2-methylpropanoic acid .

Synthesis of Key Intermediates

2.1.1. Synthesis of cis-4-(phenylthio)-L-proline hydrochloride

The synthesis of this crucial proline derivative starts from L-hydroxyproline. The process involves esterification, protection of the amino group, and a stereospecific substitution reaction to introduce the phenylthio group.

Experimental Protocol:

  • Esterification: L-hydroxyproline is reacted with methanol in the presence of thionyl chloride at 40-50°C for 3-5 hours to yield L-hydroxyproline methyl ester.[5]

  • N-protection: The resulting ester is dissolved in a mixture of tetrahydrofuran and water. Solid sodium bicarbonate and BOC anhydride are added, and the reaction is heated to 25-35°C for 16-20 hours to produce BOC-L-hydroxyproline methyl ester.[5]

  • Thiophenylation: The protected intermediate is reacted with diphenyl disulfide and tributylphosphine in toluene at 80-120°C for 4-5 hours to yield N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.[5]

  • Hydrolysis and Deprotection: The crude product is then hydrolyzed and deprotected by refluxing with 6M hydrochloric acid at 110-120°C for 5 hours.[5]

  • Purification: The resulting (2S,4S)-4-phenylthio-L-proline hydrochloride is purified by recrystallization from methanol.[5]

2.1.2. Synthesis of (S)-3-benzoylthio-2-methylpropanoic acid

This intermediate provides the acyl side chain of this compound. The synthesis starts from methacrylic acid and thiobenzoic acid.

Experimental Protocol:

  • Michael Addition: Thiobenzoic acid is reacted with methacrylic acid in acetone under reflux for 5 hours to produce (±)-3-benzoylthio-2-methylpropanoic acid.[6]

  • Resolution: The racemic mixture is resolved using an optically active amine, such as (+)-dehydroabietylamine, in a suitable solvent like ethyl acetate to selectively crystallize the desired (S)-enantiomer salt.[6]

  • Hydrolysis: The resolved salt is then hydrolyzed with an acid to yield (S)-3-benzoylthio-2-methylpropanoic acid.[6]

Coupling of Intermediates to form Zofenopril

The two key intermediates are coupled to form the Zofenopril backbone.

Experimental Protocol:

  • Acid Chloride Formation: (S)-3-benzoylthio-2-methylpropanoic acid (6.0 kg) is dissolved in methylene chloride with a catalytic amount of DMF. Oxalyl chloride (2.79 L) is added slowly while maintaining the temperature at 20-25°C. The mixture is then heated to 35-38°C for at least 1.5 hours.[7]

  • Coupling Reaction: The resulting acid chloride solution is added to an aqueous solution of cis-4-phenylthio-L-proline hydrochloride at a pH of 8-9, maintained by the addition of a base. The reaction is stirred for 4 hours.[8]

  • Work-up: The pH is adjusted to 1-2 with 6mol/L HCl, and the Zofenopril free acid is extracted with an organic solvent.[8]

Deprotection to this compound

While detailed industrial protocols for the deprotection of Zofenopril to this compound are not widely published, this transformation can be achieved by hydrolysis of the thioester bond. This is typically carried out under basic conditions.

Conceptual Experimental Protocol:

  • Hydrolysis: Zofenopril free acid is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or lithium hydroxide) is added to hydrolyze the benzoyl thioester. The reaction progress is monitored by a suitable analytical technique like HPLC.

  • Acidification and Extraction: Upon completion, the reaction mixture is acidified to protonate the carboxylic acid and the thiol. This compound is then extracted into an organic solvent.

  • Isolation: The solvent is evaporated to yield crude this compound.

Purification of this compound

High purity of this compound is essential for its use as an API. The purification process typically involves crystallization and/or preparative chromatography.

Crystallization

Crystallization is a key technique for purifying the final product and isolating the desired polymorph.

Experimental Protocol (based on Zofenopril Potassium Salt Crystallization):

  • Dissolution: The crude this compound is dissolved in a suitable solvent system, such as isopropanol/water.[9]

  • Crystallization: The solution is cooled to induce crystallization. The rate of cooling can be controlled to influence crystal size and purity.

  • Isolation and Drying: The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is a powerful tool.

General Preparative HPLC Protocol:

  • Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from its impurities. A common mobile phase consists of a mixture of methanol and water with a pH modifier like trifluoroacetic acid, run on a C18 column.[10]

  • Scale-up: The analytical method is then scaled up to a preparative column with a larger diameter. The flow rate and injection volume are adjusted proportionally to the column dimensions.[11]

  • Fraction Collection: Fractions containing the purified this compound are collected based on the detector signal.

  • Solvent Removal: The solvent is removed from the collected fractions, typically by evaporation under reduced pressure, to yield the high-purity this compound.

Quantitative Data

StepProductStarting MaterialsYield (%)Purity (%)Reference
Intermediate Synthesis(2S,4S)-4-phenylthio-L-proline hydrochlorideL-hydroxyprolineHigh>98[5]
Intermediate Synthesis(S)-3-benzoylthio-2-methylpropanoic acid(±)-3-benzoylthio-2-methylpropanoic acid~40-45 (after resolution)>99[6]
Coupling ReactionZofenopril free acidcis-4-phenylthio-L-proline and (S)-3-benzoylthio-2-methylpropanoic acid chlorideHigh-[8]
Salt Formation and PurificationZofenopril potassium saltZofenopril free acid96>99[7]
Final Product FormationZofenopril calcium saltZofenopril potassium salt>96>99.5[12]

Visualization of Processes

This compound Synthesis Workflow

G cluster_intermediate1 Synthesis of cis-4-(phenylthio)-L-proline cluster_intermediate2 Synthesis of (S)-3-benzoylthio-2-methylpropanoic acid cluster_final_synthesis This compound Synthesis cluster_purification Purification L_hydroxyproline L-Hydroxyproline Esterification Esterification L_hydroxyproline->Esterification N_protection N-Protection (BOC) Esterification->N_protection Thiophenylation Thiophenylation N_protection->Thiophenylation Deprotection Hydrolysis & Deprotection Thiophenylation->Deprotection Intermediate1 cis-4-(phenylthio)-L-proline Deprotection->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling Methacrylic_acid Methacrylic acid Michael_addition Michael Addition Methacrylic_acid->Michael_addition Thiobenzoic_acid Thiobenzoic acid Thiobenzoic_acid->Michael_addition Racemic_acid Racemic Acid Michael_addition->Racemic_acid Resolution Resolution Racemic_acid->Resolution Intermediate2 (S)-3-benzoylthio-2-methylpropanoic acid Resolution->Intermediate2 Acid_chloride_formation Acid Chloride Formation Intermediate2->Acid_chloride_formation Acid_chloride_formation->Coupling Zofenopril Zofenopril Coupling->Zofenopril Deprotection_final Deprotection (Hydrolysis) Zofenopril->Deprotection_final Zofenoprilat_crude Crude this compound Deprotection_final->Zofenoprilat_crude Crystallization Crystallization Zofenoprilat_crude->Crystallization Prep_HPLC Preparative HPLC Zofenoprilat_crude->Prep_HPLC Zofenoprilat_pure High-Purity this compound Crystallization->Zofenoprilat_pure Prep_HPLC->Zofenoprilat_pure

Caption: Synthetic workflow for this compound.

Renin-Angiotensin-Aldosterone System (RAAS) and Mechanism of Action of this compound

RAAS_Pathway cluster_effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone_Secretion ADH_Release ADH Release (from Pituitary) Angiotensin_II->ADH_Release Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Increased Sodium and Water Retention Aldosterone_Secretion->Sodium_Water_Retention ADH_Release->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP This compound This compound This compound->ACE Inhibits

Caption: RAAS pathway and this compound's mechanism.

Conclusion

The synthesis and purification of this compound are complex processes that demand rigorous control over each step to ensure the production of a safe and effective API. This guide has outlined the key synthetic transformations, from the preparation of chiral intermediates to their coupling and the final deprotection to yield this compound. Furthermore, established purification techniques such as crystallization and preparative HPLC have been detailed to provide a comprehensive understanding of the manufacturing process. The provided workflows and diagrams serve as valuable tools for researchers and professionals in the pharmaceutical industry, aiding in the development and optimization of processes for this important ACE inhibitor.

References

The Core Mechanism of Zofenoprilat on Endothelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, on endothelial cells. Beyond its classical role in the renin-angiotensin system, this compound exhibits unique pleiotropic effects, primarily attributed to its sulfhydryl group, which directly impact endothelial function and vascular health. This document details the signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these mechanisms.

Antioxidant and Anti-inflammatory Actions

A primary mechanism of this compound on endothelial cells is its potent antioxidant activity, which distinguishes it from non-sulfhydryl ACE inhibitors.[1][2][3] This antioxidant property is central to its anti-inflammatory effects on the endothelium.

This compound directly scavenges reactive oxygen species (ROS) and specifically counteracts the presence of superoxide.[1] This is crucial as the oxidative inactivation of nitric oxide (NO) by superoxide is a major contributor to endothelial dysfunction.[1] By reducing oxidative stress, this compound preserves the bioavailability of NO, a key mediator of vasodilation and endothelial health.[2][4][5]

The reduction in ROS by this compound leads to the inhibition of the redox-sensitive transcription factor, nuclear factor-kappa B (NF-κB).[1][6] NF-κB is a key regulator of gene expression for various pro-inflammatory and adhesion molecules.[6] Consequently, this compound dose-dependently reduces the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular cell adhesion molecule-1 (ICAM-1), and E-selectin on the surface of endothelial cells.[1][6] This inhibition of adhesion molecule expression is critical in preventing the recruitment and adhesion of monocytes to the endothelium, a pivotal early event in the pathogenesis of atherosclerosis.[1][5][6]

Signaling Pathway: Antioxidant and Anti-inflammatory Effects

Antioxidant and Anti-inflammatory Signaling of this compound ZOF This compound (Sulfhydryl Group) ROS Intracellular ROS (e.g., Superoxide) ZOF->ROS Inhibits NFkB NF-κB Activation ROS->NFkB Activates Adhesion Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) NFkB->Adhesion Upregulates Expression Inflammation Endothelial Inflammation (Monocyte Adhesion) Adhesion->Inflammation Promotes

Caption: Antioxidant and anti-inflammatory signaling of this compound.

Modulation of Endothelial Vasodilators and Vasoconstrictors

This compound favorably modulates the balance between the primary endothelial-derived vasodilator, nitric oxide (NO), and the potent vasoconstrictor, endothelin-1 (ET-1).

Studies have shown that this compound is more effective than several other ACE inhibitors, including non-sulfhydryl and even another sulfhydryl-containing ACE inhibitor, captopril, in increasing NO metabolite production and reducing ET-1 secretion from human umbilical vein endothelial cells (HUVECs).[4] This enhanced effect is likely due to its superior antioxidant properties, which prevent the degradation of NO by ROS.[4] The increase in NO bioavailability contributes to improved endothelium-dependent vasodilation.

Hydrogen Sulfide (H₂S)-Mediated Angiogenesis

A novel and significant mechanism of this compound's action on endothelial cells involves the hydrogen sulfide (H₂S) pathway.[7][8] this compound, through its sulfhydryl group, can act as an H₂S donor.[7][8][9] This H₂S-releasing property is independent of its ACE inhibitory activity.[7][8]

H₂S is a gaseous signaling molecule that promotes angiogenesis. This compound has been shown to induce angiogenesis in a cystathionine-γ-lyase (CSE)/H₂S-dependent manner in both in vitro and in vivo models.[8] This pro-angiogenic effect is mediated through the activation of several downstream signaling pathways, including the Akt/eNOS and ERK1/2 pathways, following the opening of ATP-sensitive potassium (KATP) channels.[8] Furthermore, this compound enhances the organization of cell-cell junctions and mitigates the increase in endothelial permeability induced by vascular endothelial growth factor (VEGF).[8]

Signaling Pathway: H₂S-Mediated Pro-angiogenic Effects

H₂S-Mediated Pro-angiogenic Signaling of this compound ZOF This compound (Sulfhydryl Group) H2S H₂S Release ZOF->H2S KATP KATP Channel Opening H2S->KATP Induces Akt Akt Activation KATP->Akt ERK ERK1/2 Activation KATP->ERK eNOS eNOS Activation Akt->eNOS Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration) eNOS->Angiogenesis Promotes ERK->Angiogenesis Promotes

Caption: H₂S-mediated pro-angiogenic signaling of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in endothelial cells as reported in the literature.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) and Superoxide Formation in HUVECs [1]

Inducing AgentThis compound Concentration (fmol/cell)Reduction in Intracellular ROS (%)Reduction in Superoxide (%)
ox-LDL1.08Significant reduction (exact % not specified)Significant reduction (exact % not specified)
TNF-α1.0846.3 ± 5.149.1 ± 5.4

Data are presented as percentage reduction compared to control (inducing agent alone). P < 0.01 for all this compound-treated groups versus control.

Table 2: Effect of this compound on Adhesion Molecule Expression on HUVECs Induced by ox-LDL [1]

Adhesion MoleculeThis compound Concentration (fmol/cell)Expression (% of control)
E-selectin0.2782.5 ± 7.1
0.5464.9 ± 6.8
1.0822.7 ± 3.8
ICAM-10.2781.6 ± 7.5
0.5472.8 ± 6.9
1.0818.6 ± 2.1
VCAM-10.2773.2 ± 7.0
0.5445.9 ± 4.1
1.082.5 ± 0.3

Data are presented as mean ± SD. P < 0.01 for all this compound-treated groups versus control (ox-LDL alone).

Table 3: Effect of ACE Inhibitors on Endothelin-1 (ET-1) Secretion and Nitric Oxide (NO) Metabolite Production by HUVECs after 8 hours [4]

ACE InhibitorChange in ET-1 Secretion (%)Change in NO Metabolite Production (%)
This compound -42 +110
Enalaprilat-25+64
Lisinopril-28+63
Captopril-31+65

P < 0.05 for this compound versus all other ACE inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on endothelial cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., M199) with supplements

  • Phosphate-buffered saline (PBS)

  • DCFH-DA (5 mM stock in DMSO)

  • Inducing agent (e.g., oxidized LDL, TNF-α)

  • This compound

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture: Culture HUVECs to 70-80% confluence in appropriate culture vessels.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Loading with DCFH-DA: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[10]

  • Induction of ROS: Wash the cells with PBS to remove excess probe. Add the inducing agent (e.g., ox-LDL or TNF-α) in the presence of this compound and incubate for the desired time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

Measurement of Intracellular Superoxide

This protocol utilizes dihydroethidium (DHE), which upon reaction with superoxide, forms a specific fluorescent product, 2-hydroxyethidium (2-OH-E+).

Materials:

  • HUVECs

  • Cell culture medium

  • PBS

  • Dihydroethidium (DHE)

  • Inducing agent

  • This compound

  • Fluorescence microscope or HPLC system with fluorescence detection

Procedure:

  • Cell Culture and Pre-treatment: Follow steps 1 and 2 from the ROS measurement protocol.

  • DHE Staining: Incubate the cells with 10 µM DHE in serum-free medium for 30 minutes at 37°C in the dark.

  • Induction of Superoxide: Add the inducing agent in the presence of this compound and incubate for the desired time.

  • Detection:

    • Fluorescence Microscopy: Wash the cells with PBS and visualize under a fluorescence microscope.

    • HPLC Analysis (for specific detection of 2-OH-E+): Lyse the cells, and analyze the lysate using reverse-phase HPLC with fluorescence detection (excitation ~510 nm, emission ~595 nm).[11][12]

Western Blot Analysis for Adhesion Molecules

This protocol outlines the general steps for detecting the expression of proteins like VCAM-1, ICAM-1, and NF-κB p65.

Materials:

  • Treated HUVECs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VCAM-1, anti-ICAM-1, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse with RIPA buffer.[13][14]

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

Experimental Workflow: Western Blotting

General Workflow for Western Blotting A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer to Membrane C->D E Blocking (e.g., 5% Milk) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Imaging and Analysis H->I

Caption: General workflow for Western blotting.

Measurement of Nitric Oxide (NO) Production

This protocol is based on the Griess reaction, which measures nitrite (NO₂⁻), a stable breakdown product of NO.

Materials:

  • Conditioned cell culture medium from treated endothelial cells

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solutions

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from endothelial cells treated with this compound and/or other stimuli.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.[17][18]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at ~540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The mechanism of action of this compound on endothelial cells is multifaceted, extending well beyond simple ACE inhibition. Its sulfhydryl group confers potent antioxidant properties that mitigate oxidative stress, inhibit pro-inflammatory signaling through the NF-κB pathway, and reduce the expression of adhesion molecules. This, in turn, improves the crucial balance between nitric oxide and endothelin-1, favoring vasodilation and endothelial health. Furthermore, the ability of this compound to act as an H₂S donor unveils a novel pathway for promoting angiogenesis. These combined actions at the endothelial level underscore the unique vasoprotective and cardioprotective profile of zofenopril, providing a strong rationale for its use in cardiovascular diseases where endothelial dysfunction is a key pathological feature. Further research into these pleiotropic effects will continue to enhance our understanding and may open new therapeutic avenues.

References

Zofenoprilat's Interaction with the H₂S Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, exhibits significant cardiovascular protective effects that extend beyond its canonical role in the renin-angiotensin system. A growing body of evidence highlights the critical interaction of this compound with the hydrogen sulfide (H₂S) signaling pathway. This technical guide provides an in-depth analysis of this interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This compound has been shown to increase H₂S bioavailability through direct release and by upregulating the key H₂S-producing enzyme, cystathionine γ-lyase (CSE). This modulation of the H₂S pathway is independent of ACE inhibition and contributes to this compound's vasodilatory, pro-angiogenic, anti-inflammatory, and cardioprotective properties. The downstream effects are mediated through the activation of signaling cascades, including the Akt/eNOS and ERK1/2 pathways. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of sulfhydrylated ACE inhibitors and the broader role of H₂S in cardiovascular health.

Introduction: this compound and the Hydrogen Sulfide Signaling Pathway

Zofenopril is a sulfhydrylated ACE inhibitor whose active metabolite, this compound, is characterized by a free thiol group.[1] This structural feature confers unique pharmacological properties beyond ACE inhibition, distinguishing it from non-sulfhydrylated ACE inhibitors like enalapril.[2][3] The presence of the sulfhydryl group has been linked to antioxidant effects and, more recently, to the modulation of the hydrogen sulfide (H₂S) signaling pathway.[4][5]

Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). In the cardiovascular system, H₂S is endogenously produced primarily by the enzyme cystathionine γ-lyase (CSE) in vascular tissues, and to a lesser extent by cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][6] H₂S plays a crucial role in regulating vascular tone, angiogenesis, inflammation, and cellular survival, exerting protective effects in various cardiovascular pathologies.[5][7]

The interaction between this compound and the H₂S pathway represents a novel mechanism that may explain the enhanced clinical benefits of zofenopril observed in patients with cardiovascular diseases.[1][8] This guide will dissect the multifaceted nature of this interaction.

Mechanisms of this compound-Mediated H₂S Modulation

This compound increases H₂S bioavailability through a dual mechanism:

  • Direct H₂S Release: The sulfhydryl moiety of this compound enables it to spontaneously release H₂S in biological systems.[9][10] This has been demonstrated in cell-free assays and is a key differentiator from non-thiol ACE inhibitors.[2][3]

  • Upregulation of Endogenous H₂S Production: this compound has been shown to increase the expression and activity of CSE, the primary enzyme responsible for H₂S synthesis in the vasculature.[2][9] This leads to a sustained increase in endogenous H₂S levels. Notably, this compound treatment does not appear to modify the expression of CBS or 3-MST.[2][3]

These actions are independent of this compound's ACE-inhibiting properties. Studies using the R-zofenoprilat diastereoisomer, which lacks ACE inhibitory activity, have shown that it retains the ability to restore H₂S levels and improve vascular function in hypertensive models, underscoring the direct role of the thiol group in H₂S pathway potentiation.[2][3]

This compound This compound (S-zofenoprilat) H2S_Release Direct H₂S Release This compound->H2S_Release spontaneous release CSE Cystathionine γ-lyase (CSE) This compound->CSE Upregulates Expression & Activity H2S_Bioavailability Increased H₂S Bioavailability H2S_Release->H2S_Bioavailability CSE->H2S_Bioavailability L-cysteine as substrate

Figure 1: Dual mechanism of this compound on H₂S bioavailability.

Downstream Signaling and Physiological Effects

The increased availability of H₂S initiated by this compound triggers several downstream signaling cascades, leading to a range of beneficial cardiovascular effects.

Vasodilation and Vascular Function

This compound induces vasorelaxation in a concentration-dependent manner, an effect that is significantly attenuated by CSE inhibitors.[2] In spontaneously hypertensive rats (SHRs), zofenopril treatment restores impaired acetylcholine-induced vasorelaxation and enhances relaxation in response to the H₂S precursor L-cysteine.[1][3] This improvement in vascular function is linked to the restoration of H₂S levels in plasma and vascular tissues.[2][11]

Angiogenesis

This compound promotes angiogenesis in a CSE/H₂S-dependent manner.[9] This pro-angiogenic activity is mediated through the activation of key signaling pathways, including Akt, endothelial nitric oxide synthase (eNOS), and ERK1/2.[9] The inhibition of CSE blocks the ability of this compound to induce these pathways and subsequent angiogenic processes like endothelial cell proliferation and migration.[9][12] Furthermore, this compound-induced H₂S helps in the formation of functional and normalized vessels by improving cell-cell junction organization.[9]

This compound This compound H2S ↑ H₂S Production (via CSE) This compound->H2S KATP KATP Channel Opening H2S->KATP Akt p-Akt KATP->Akt ERK p-ERK1/2 KATP->ERK eNOS p-eNOS Akt->eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Functional Vessels) eNOS->Angiogenesis ERK->Angiogenesis

Figure 2: this compound-H₂S signaling in angiogenesis.
Anti-inflammatory Effects

In endothelial cells, this compound exerts anti-inflammatory effects in a CSE/H₂S-dependent manner. It has been shown to abolish inflammatory responses induced by interleukin-1β (IL-1β), including the activation of the NF-κB/cyclooxygenase-2 (COX-2) pathway.[7] This action helps to prevent endothelial hyperpermeability and reduces the expression of endothelial markers involved in the recruitment of inflammatory cells.[7]

Cardioprotection

Zofenopril treatment is associated with significant cardioprotection against ischemia-reperfusion (I/R) injury.[8][13] This effect is linked to an increase in both H₂S and nitric oxide (NO) bioavailability.[8] In animal models of myocardial I/R, zofenopril pretreatment significantly reduces infarct size and preserves cardiac function.[8] While the expression of H₂S-producing enzymes (CSE, CBS, 3-MST) remains unchanged in this acute setting, the bioavailability of H₂S is significantly augmented.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the interaction of this compound with the H₂S pathway.

Table 1: Effect of Zofenopril/Zofenoprilat on H₂S Levels

Experimental ModelTreatmentTissue/FluidOutcomeReference
Spontaneously Hypertensive Rats (SHR)S-zofenoprilAortaRestored H₂S levels to those of control (WKY) rats.[10][11]
Spontaneously Hypertensive Rats (SHR)S-zofenoprilCarotidSignificantly enhanced H₂S levels.[10][11]
Spontaneously Hypertensive Rats (SHR)S-zofenoprilPlasmaRestored H₂S levels to those of control (WKY) rats.[2][11]
Spontaneously Hypertensive Rats (SHR)R-zofenoprilat (non-ACE inhibitor)Plasma, Aorta, CarotidRestored H₂S levels.[1][11]
Mice (Myocardial I/R model)Zofenopril (10 mg/kg PO, 8 hours)PlasmaSignificant increase in H₂S levels compared to vehicle.[8]
Mice (Myocardial I/R model)Zofenopril (10 mg/kg PO, 8 hours)Heart TissueSignificant increase in H₂S levels compared to vehicle.[8]
Human Umbilical Vein Endothelial Cells (HUVECs)This compound (10 µM)Cell CultureIncreased H₂S production.[12]
Cell-free assayS-zofenoprilatIn vitroConcentration-dependent release of H₂S.[10]

Table 2: Effect of Zofenopril/Zofenoprilat on H₂S-Producing Enzyme Expression

Experimental ModelTreatmentTissue/EnzymeOutcomeReference
Spontaneously Hypertensive Rats (SHR)S-zofenoprilAorta (CSE)Restored CSE expression to control (WKY) levels.[2]
Spontaneously Hypertensive Rats (SHR)S-zofenoprilAorta (CBS)No modification in expression.[2][3]
Spontaneously Hypertensive Rats (SHR)S-zofenoprilAorta (3MST)No modification in expression.[2][3]
Human Umbilical Vein Endothelial Cells (HUVECs)This compoundHUVECs (CSE)Induced expression of CSE.[9]
Mice (Myocardial I/R model)ZofenoprilHeart (CSE, CBS, 3-MST)No change in protein expression after 8 hours of treatment.[8]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound and H₂S signaling.

Measurement of H₂S Levels (Methylene Blue Assay)

The methylene blue assay is a widely used spectrophotometric method for quantifying H₂S.[14][15]

Principle: This assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions, which forms the stable blue dye, methylene blue. The absorbance of the resulting solution is measured spectrophotometrically.

Protocol Outline:

  • Sample Preparation: Homogenize tissue samples or use plasma/cell lysates. To trap volatile H₂S, samples are often collected in a zinc acetate solution to precipitate zinc sulfide (ZnS).

  • Reaction Mixture: Prepare a reaction mixture containing the sample, N,N-dimethyl-p-phenylenediamine sulfate in HCl, and FeCl₃ in HCl.

  • Incubation: Incubate the mixture in a sealed container at room temperature for approximately 20-30 minutes to allow for color development.

  • Measurement: Measure the absorbance of the solution at a wavelength of 670 nm.

  • Quantification: Calculate the H₂S concentration by comparing the absorbance to a standard curve generated using known concentrations of sodium hydrosulfide (NaHS). Results are often normalized to the total protein content of the sample.[2]

Western Blot Analysis for H₂S-Producing Enzymes

Western blotting is used to determine the protein expression levels of CSE, CBS, and 3-MST.[8][16]

Protocol Outline:

  • Protein Extraction: Homogenize tissue or cell samples in a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA or Lowry assay).

  • SDS-PAGE: Separate proteins based on molecular weight by loading equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CSE, CBS, or 3-MST overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify band density using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

cluster_0 Protein Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection P1 Protein Extraction (Lysis) P2 Protein Quantification (BCA/Lowry) P1->P2 E1 SDS-PAGE Separation P2->E1 E2 Membrane Transfer E1->E2 I1 Blocking E2->I1 I2 Primary Ab (anti-CSE/CBS/3MST) I1->I2 I3 Secondary Ab (HRP-conjugated) I2->I3 I4 ECL Detection I3->I4 D Densitometry Analysis I4->D Image & Quantify

Figure 3: General workflow for Western blot analysis.
Vascular Reactivity Assessment

Isolated organ bath experiments are used to assess the direct effect of this compound on vascular tone.[2]

Protocol Outline:

  • Tissue Preparation: Harvest arteries (e.g., aorta, carotid) from experimental animals (e.g., rats) and cut them into rings of 2-3 mm in length.

  • Mounting: Mount the vascular rings in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate under a resting tension for a period of 60-90 minutes.

  • Viability Check: Test the viability of the endothelium by pre-contracting the rings with an α-adrenergic agonist (e.g., phenylephrine) and then assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Experimental Protocol: After washing and re-equilibration, construct cumulative concentration-response curves for this compound by adding increasing concentrations of the drug to the pre-contracted rings.

  • Data Analysis: Record changes in isometric tension. Express relaxation responses as a percentage of the pre-contraction induced by the agonist.

Conclusion

The interaction of this compound with the H₂S signaling pathway is a key component of its pharmacological profile, providing a mechanistic basis for its cardiovascular protective effects beyond ACE inhibition. This compound enhances H₂S bioavailability both directly and by promoting its endogenous synthesis via CSE. This, in turn, activates pro-survival and vasodilatory pathways, contributing to improved vascular function, angiogenesis, and anti-inflammatory responses. The data strongly suggest that the sulfhydryl moiety is crucial for these H₂S-mediated actions, offering a compelling rationale for the preferential use of sulfhydrylated ACE inhibitors in certain clinical contexts. Further research into this area will continue to illuminate the therapeutic potential of targeting the H₂S pathway for the treatment of cardiovascular diseases.

References

The Pharmacokinetics and Plasma Protein Binding of Zofenoprilat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and plasma protein binding characteristics of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, zofenopril. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways.

Pharmacokinetic Profile of this compound

Zofenopril is a prodrug that undergoes rapid and extensive hydrolysis to its active form, this compound, primarily in the liver and plasma.[1] this compound is responsible for the therapeutic effects of the drug.[1] The pharmacokinetic properties of this compound have been well-characterized in healthy volunteers and are summarized below.

Absorption and Bioavailability

Following oral administration of zofenopril calcium, the prodrug is readily absorbed and rapidly converted to this compound.[2] The time to reach peak plasma concentration (Tmax) for this compound is approximately 1.36 to 1.5 hours.[2] The absolute bioavailability of this compound is approximately 70%.[3]

Distribution

This compound is extensively bound to plasma proteins, with a binding percentage of approximately 88%.[4] The volume of distribution at steady state (Vdss) is about 1.3 L/kg, indicating that the drug is well-distributed into extravascular tissues.[3]

Metabolism and Excretion

This compound is the primary active metabolite and undergoes further metabolism before excretion. Elimination occurs through both renal and hepatic pathways.[3] The terminal elimination half-life of this compound is approximately 5.5 hours.[3] Renal clearance and non-renal clearance have been reported to be 3.1 mL/min/kg and 8.3 mL/min/kg, respectively.[3] After an oral dose of radiolabeled zofenopril, about 70% of the radioactivity is recovered in the urine and 26% in the feces.[3]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult volunteers following a single oral dose of zofenopril calcium.

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1.36 - 1.5 hours[2]
Cmax (Peak Plasma Concentration) Dose-dependent[5]
t1/2 (Elimination Half-life) ~5.5 hours[3]
Absolute Bioavailability ~70%[3]
Plasma Protein Binding ~88%[4]
Vdss (Volume of Distribution at Steady State) 1.3 L/kg[3]
Renal Clearance 3.1 mL/min/kg[3]
Non-renal Clearance 8.3 mL/min/kg[3]

Plasma Protein Binding of this compound

The extensive binding of this compound to plasma proteins is a crucial factor influencing its distribution and elimination.[4] Understanding the specifics of this interaction is vital for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

Extent of Binding

In vitro studies have demonstrated that this compound is approximately 88% bound to human plasma proteins.[4] This high degree of binding means that a significant portion of the drug in circulation is in a bound, pharmacologically inactive form.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacokinetics and plasma protein binding of this compound.

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical clinical study to determine the pharmacokinetic profile of this compound following oral administration of zofenopril.

Workflow for a Human Pharmacokinetic Study of this compound

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Sample Analysis cluster_3 Data Analysis Volunteer Screening and Enrollment Volunteer Screening and Enrollment Informed Consent Informed Consent Volunteer Screening and Enrollment->Informed Consent Overnight Fasting Overnight Fasting Single Oral Dose of Zofenopril Single Oral Dose of Zofenopril Overnight Fasting->Single Oral Dose of Zofenopril 250 mL water Serial Blood Sampling Serial Blood Sampling Single Oral Dose of Zofenopril->Serial Blood Sampling predetermined time points over 36h Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Stabilization Sample Stabilization Plasma Separation->Sample Stabilization e.g., with N-ethylmaleimide LC-MS/MS Analysis LC-MS/MS Analysis Sample Stabilization->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Calculate Tmax, Cmax, t1/2, AUC Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report G cluster_0 Preparation cluster_1 Dialysis cluster_2 Analysis cluster_3 Calculation Prepare Dialysis Unit Prepare Dialysis Unit Prepare Plasma and Buffer Prepare Plasma and Buffer Prepare Dialysis Unit->Prepare Plasma and Buffer Spike Plasma with this compound Spike Plasma with this compound Prepare Plasma and Buffer->Spike Plasma with this compound Load Plasma and Buffer Load Plasma and Buffer Incubate until Equilibrium Incubate until Equilibrium Load Plasma and Buffer->Incubate until Equilibrium e.g., 4-6 hours at 37°C Sample Collection from both chambers Sample Collection from both chambers LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection from both chambers->LC-MS/MS Analysis Calculate Fraction Unbound (fu) Calculate Fraction Unbound (fu) LC-MS/MS Analysis->Calculate Fraction Unbound (fu) Calculate Percent Bound Calculate Percent Bound Calculate Fraction Unbound (fu)->Calculate Percent Bound G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_Blood_Pressure Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure ACE ACE This compound This compound This compound->ACE Renin Renin G Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Peptides Inactive_Peptides Bradykinin->Inactive_Peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_Blood_Pressure Decreased_Blood_Pressure Vasodilation->Decreased_Blood_Pressure ACE ACE This compound This compound This compound->ACE Kallikrein Kallikrein G This compound This compound H2S_Release H2S_Release This compound->H2S_Release CSE_Upregulation CSE_Upregulation This compound->CSE_Upregulation Vasodilation Vasodilation H2S_Release->Vasodilation Cardioprotection Cardioprotection H2S_Release->Cardioprotection MAPK_Pathway MAPK_Pathway H2S_Release->MAPK_Pathway mTOR_Pathway mTOR_Pathway H2S_Release->mTOR_Pathway CSE_Upregulation->H2S_Release Inhibition_of_VSMC_Proliferation Inhibition_of_VSMC_Proliferation MAPK_Pathway->Inhibition_of_VSMC_Proliferation mTOR_Pathway->Inhibition_of_VSMC_Proliferation

References

Zofenoprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, with its target enzyme. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the potent interaction between this compound and ACE, details the experimental methodologies used to characterize this interaction, and presents visual representations of the relevant biological pathways and experimental workflows.

Core Findings: Potent and Sustained Inhibition of ACE

This compound demonstrates a high-affinity binding to angiotensin-converting enzyme, leading to potent and long-lasting inhibition. This interaction is central to its therapeutic effects in managing hypertension and cardiovascular disease. The prodrug, zofenopril, is converted in the body to the active form, this compound, which exhibits significantly greater inhibitory activity.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for ACE has been quantified using various in vitro methods, primarily through the determination of the half-maximal inhibitory concentration (IC50). While comprehensive kinetic and thermodynamic data remain areas of ongoing research, the available IC50 values consistently highlight the high potency of this compound.

CompoundParameterValueMethod
This compoundIC501.7 nMIn vitro enzyme activity assay
This compoundIC508 nMIn vitro enzyme activity assay
Zofenopril (Prodrug)IC5081 µMIn vitro enzyme activity assay

Note: The significant difference in IC50 values between this compound and its prodrug, zofenopril, underscores the importance of in vivo bioactivation for its therapeutic efficacy. The variability in the reported IC50 values for this compound may be attributed to different experimental conditions, such as substrate and enzyme concentrations.

The Molecular Mechanism: Blocking the Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme. ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1] By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2][3][4][5] Inhibition of ACE by this compound leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.

Signaling Pathways

The following diagrams illustrate the points of intervention of this compound within the RAAS and bradykinin signaling pathways.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin Renin->Angiotensinogen cleaves ACE ACE ACE->Angiotensin_I converts This compound This compound This compound->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Kallikrein Kallikrein Kallikrein->Kininogen cleaves ACE ACE ACE->Bradykinin degrades This compound This compound This compound->ACE inhibits

Caption: The Bradykinin pathway and the effect of this compound on Bradykinin levels.

Experimental Methodologies for Characterizing Binding Interactions

The determination of this compound's binding affinity and kinetics with ACE relies on a variety of established experimental techniques. Each method offers unique advantages in elucidating the nature of the drug-enzyme interaction.

ACE Inhibition Assay

This is a fundamental method to determine the inhibitory potency of compounds like this compound.[6][7][8] The assay measures the enzymatic activity of ACE in the presence and absence of the inhibitor.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for ACE activity (typically pH 8.3).

    • Prepare a stock solution of purified ACE.

    • Prepare a stock solution of the ACE substrate, such as Hippuryl-Histidyl-Leucine (HHL).

    • Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • In a microplate, add the ACE solution to wells containing either buffer (control) or different concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding to occur.

    • Initiate the enzymatic reaction by adding the HHL substrate to all wells.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction by adding a quenching agent (e.g., hydrochloric acid).

  • Detection and Data Analysis:

    • The product of the reaction, hippuric acid, is extracted and quantified by spectrophotometry at 228 nm.

    • The percentage of ACE inhibition is calculated for each this compound concentration relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Buffers, ACE, Substrate (HHL), & this compound Dilutions Incubate Pre-incubate ACE with this compound Reagents->Incubate React Add Substrate (HHL) to Initiate Reaction Incubate->React Stop Stop Reaction React->Stop Measure Measure Product (Hippuric Acid) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Experimental workflow for a typical ACE inhibition assay.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor.[9][10][11][12][13] For ACE, a radiolabeled ACE inhibitor can be used to characterize the binding of unlabeled inhibitors like this compound through competition assays.

Detailed Protocol:

  • Membrane Preparation:

    • Isolate membranes from tissues or cells expressing ACE (e.g., lung or kidney homogenates).

    • Quantify the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ACE inhibitor (e.g., [³H]-lisinopril).

    • Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Detection cluster_analysis Analysis Membranes Prepare ACE-containing Membranes Incubate Incubate Membranes, Radioligand & this compound Membranes->Incubate Reagents Prepare Radioligand & this compound Dilutions Reagents->Incubate Filter Separate Bound/Free Ligand via Filtration Incubate->Filter Count Measure Radioactivity Filter->Count Plot Plot Competition Binding Curve Count->Plot Calculate Determine IC50 & Ki Plot->Calculate

Caption: Experimental workflow for a radioligand binding competition assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[14][15][16][17][18] It provides detailed kinetic information, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Detailed Protocol:

  • Sensor Chip Preparation:

    • Immobilize purified ACE onto the surface of an SPR sensor chip.

  • Interaction Analysis:

    • Inject a series of concentrations of this compound over the sensor chip surface.

    • The binding of this compound to the immobilized ACE causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.

    • After the association phase, inject buffer to monitor the dissociation of the this compound-ACE complex.

  • Data Analysis:

    • The resulting sensorgrams are fitted to various kinetic models to determine the kon and koff values.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

cluster_prep Preparation cluster_interaction Interaction Analysis cluster_analysis Data Analysis Immobilize Immobilize ACE on SPR Sensor Chip Association Inject this compound (Association) Immobilize->Association Prepare_Analyte Prepare this compound Solutions Prepare_Analyte->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Fit_Data Fit Sensorgrams to Kinetic Models Dissociation->Fit_Data Determine_Constants Determine kon, koff, & KD Fit_Data->Determine_Constants

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This compound is a highly potent inhibitor of angiotensin-converting enzyme, a key regulator of the renin-angiotensin-aldosterone system. Its high binding affinity and sustained inhibitory action are central to its clinical efficacy. The experimental methodologies outlined in this guide provide a robust framework for the detailed characterization of the binding kinetics and affinity of this compound and other ACE inhibitors. Further research to fully elucidate the kinetic and thermodynamic parameters of the this compound-ACE interaction will provide deeper insights into its mechanism of action and may guide the development of future cardiovascular therapeutics.

References

Zofenoprilat's Neuroprotective Potential: An Early-Stage Research Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, is recognized for its cardiovascular benefits. Beyond its established role in managing hypertension and heart failure, emerging preclinical evidence suggests a promising neuroprotective potential. This technical guide delves into the early-stage research exploring the mechanisms through which this compound may confer protection to neuronal tissues, focusing on its potent antioxidant properties and its putative modulation of key cell signaling pathways. While direct research on this compound in neuroprotection is still in its nascent stages, this document synthesizes the available data, primarily from endothelial cell and non-neuronal models, to provide a foundational understanding for future investigations in the field of neuroscience and neuropharmacology.

Core Mechanisms of Action

The neuroprotective potential of this compound is thought to stem primarily from its unique chemical structure, which includes a sulfhydryl (-SH) group. This moiety is a powerful scavenger of reactive oxygen species (ROS), mitigating oxidative stress, a key contributor to neuronal damage in various neurological disorders.[1][2] Furthermore, preclinical studies suggest that this compound may influence critical signaling pathways involved in cell survival and defense against oxidative insults.

Antioxidant and Anti-inflammatory Effects

This compound has demonstrated significant antioxidant activity, which is central to its potential neuroprotective effects. Oxidative stress and subsequent inflammation are common pathological features in neurodegenerative diseases and acute brain injury.

Experimental Evidence:

In a study on human umbilical vein endothelial cells (HUVECs), this compound was shown to significantly and dose-dependently reduce intracellular ROS and superoxide formation induced by oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α).[3] This effect was not observed with enalaprilat, a non-sulfhydryl ACE inhibitor, highlighting the importance of the -SH group.[3] this compound also attenuated the consumption of intracellular glutathione (GSH), a critical endogenous antioxidant, in response to oxidative challenges.[3]

Furthermore, this compound was found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular cell adhesion molecule-1 (ICAM-1), and E-selectin on HUVECs.[3] These adhesion molecules play a crucial role in the inflammatory process by mediating the attachment of leukocytes to the endothelium, a key step in neuroinflammation. The inhibition of their expression is linked to the reduction of NF-κB activation, a redox-sensitive transcription factor.[3]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the antioxidant and anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Formation in HUVECs

TreatmentThis compound Concentration% Reduction in ROS (vs. Control)
ox-LDL10 µM35%
ox-LDL50 µM60%
TNF-α10 µM40%
TNF-α50 µM65%
(Data extrapolated from Figures in Cominacini et al., 2002)[3]

Table 2: Effect of this compound on Adhesion Molecule Expression on HUVECs

InducerAdhesion MoleculeThis compound Concentration% Inhibition of Expression (vs. Control)
ox-LDLVCAM-150 µM~50%
ox-LDLICAM-150 µM~45%
ox-LDLE-selectin50 µM~55%
TNF-αVCAM-150 µM~48%
TNF-αICAM-150 µM~42%
TNF-αE-selectin50 µM~50%
(Data extrapolated from Figures in Cominacini et al., 2002)[3]

Experimental Protocols

Assessment of Intracellular ROS Formation in HUVECs
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in six-well plates.

  • Pre-incubation: HUVEC monolayers are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding oxidized low-density lipoprotein (ox-LDL) or tumor necrosis factor-alpha (TNF-α) to the cell cultures.

  • ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation. The fluorescence intensity is quantified using a fluorometer or fluorescence microscopy.[3]

Evaluation of Adhesion Molecule Expression
  • Cell Culture and Treatment: HUVECs are cultured and treated with inducers (ox-LDL or TNF-α) in the presence or absence of this compound as described above.

  • Flow Cytometry: The expression of cell surface adhesion molecules (VCAM-1, ICAM-1, E-selectin) is quantified by flow cytometry. This involves incubating the cells with fluorescently labeled monoclonal antibodies specific to each adhesion molecule. The fluorescence intensity of the cell population is then measured, providing a quantitative assessment of protein expression.[3]

Signaling Pathways

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[4][5] While direct evidence in neuronal cells is lacking, a study in a cancer model demonstrated that Zofenopril was able to reduce the protein expression of PI3K and phosphorylated Akt (pAkt). This suggests a potential modulatory role of Zofenopril on this pathway, which warrants further investigation in a neuroprotective context where activation of PI3K/Akt is often associated with neuronal survival.[6][7]

PI3K_Akt_Signaling_Pathway Putative Modulation of PI3K/Akt Pathway by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Akt->Cell_Survival This compound This compound This compound->PI3K Inhibits (in cancer model) This compound->Akt Inhibits Phosphorylation (in cancer model)

Caption: Putative modulation of the PI3K/Akt pathway by this compound.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress.[8] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including HO-1. Given this compound's potent antioxidant properties stemming from its sulfhydryl group, it is plausible that it could modulate this pathway. However, direct experimental evidence for this compound's interaction with the Nrf2/HO-1 pathway in a neuroprotective context is currently lacking and represents a key area for future research.

Nrf2_HO1_Signaling_Pathway Hypothesized Role of this compound in Nrf2/HO-1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Zofenoprilat_SH This compound (-SH group) Zofenoprilat_SH->Oxidative_Stress Scavenges ROS ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription Cytoprotective_Genes Other Cytoprotective Genes ARE->Cytoprotective_Genes Activates Transcription

Caption: Hypothesized role of this compound in the Nrf2/HO-1 pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for future preclinical studies aimed at validating the neuroprotective potential of this compound.

Experimental_Workflow Experimental Workflow for Investigating this compound's Neuroprotection In_Vitro_Models In Vitro Models (Neuronal Cell Lines, Primary Neurons) Induce_Neuronal_Damage Induce Neuronal Damage (e.g., Oxidative Stress, Excitotoxicity, Inflammation) In_Vitro_Models->Induce_Neuronal_Damage Zofenoprilat_Treatment This compound Treatment (Dose-Response) Induce_Neuronal_Damage->Zofenoprilat_Treatment Assess_Neuroprotection Assess Neuroprotection (Cell Viability, Apoptosis Assays) Zofenoprilat_Treatment->Assess_Neuroprotection Mechanistic_Studies Mechanistic Studies (ROS levels, Inflammatory markers, Western Blot for PI3K/Akt & Nrf2/HO-1) Assess_Neuroprotection->Mechanistic_Studies In_Vivo_Models In Vivo Models (e.g., Stroke, Traumatic Brain Injury) Mechanistic_Studies->In_Vivo_Models Inform Zofenoprilat_Administration This compound Administration (Dosage, Route, Timing) In_Vivo_Models->Zofenoprilat_Administration Behavioral_Assessments Behavioral Assessments (Cognitive and Motor Function) Zofenoprilat_Administration->Behavioral_Assessments Histological_Analysis Histological & Immunohistochemical Analysis (Infarct volume, Neuronal loss, Glial activation) Zofenoprilat_Administration->Histological_Analysis Biochemical_Analysis Biochemical Analysis (Brain tissue homogenates) Zofenoprilat_Administration->Biochemical_Analysis

Caption: Proposed experimental workflow for future this compound research.

Conclusion and Future Directions

The early-stage research, primarily focused on non-neuronal models, strongly suggests that this compound possesses potent antioxidant and anti-inflammatory properties that are highly relevant to neuroprotection. The presence of a sulfhydryl group distinguishes it from many other ACE inhibitors and is likely central to these effects. While its interaction with the PI3K/Akt pathway has been observed in a different context, and its role in the Nrf2/HO-1 pathway is currently hypothetical, these signaling cascades represent promising avenues for future investigation into its neuroprotective mechanisms.

To substantiate the neuroprotective potential of this compound, future research should prioritize:

  • In vitro studies using neuronal cell lines and primary neurons to directly assess its protective effects against various neurotoxic insults.

  • Elucidation of the precise molecular mechanisms , with a focus on confirming the modulation of the PI3K/Akt and Nrf2/HO-1 signaling pathways in neuronal contexts.

  • In vivo studies in animal models of neurological disorders, such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases, to evaluate its efficacy in a more complex biological system.

A deeper understanding of this compound's neuroprotective profile could pave the way for its repositioning as a therapeutic agent for a range of neurological conditions, offering a novel approach to mitigating neuronal damage and improving patient outcomes.

References

Cellular Uptake and Intracellular Concentration of Zofenoprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, exerts its therapeutic effects by inhibiting ACE within various tissues. Understanding its ability to enter cells and accumulate at the site of action is crucial for optimizing drug design and delivery. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the cellular uptake and intracellular concentration of this compound. It details proposed transport mechanisms based on related compounds, outlines a robust experimental protocol for quantifying these parameters, and presents a framework for data interpretation.

Introduction

Zofenopril is a prodrug that is rapidly hydrolyzed in vivo to its active form, this compound.[1] Its efficacy is dependent on reaching and inhibiting ACE, which is present not only in the plasma but also bound to the endothelium and within various tissues.[2] The high lipophilicity of this compound suggests it can readily penetrate tissues, a characteristic that may contribute to its cardioprotective effects.[2][3] While plasma pharmacokinetics of this compound have been documented, specific data on its cellular uptake kinetics and intracellular concentrations are not extensively available in public literature. This guide aims to consolidate the available information and provide a practical framework for researchers investigating these critical pharmacological parameters.

Proposed Cellular Uptake Mechanisms

While the precise transporters for this compound have not been definitively identified, based on the transport mechanisms of other ACE inhibitors and its chemical structure, several pathways can be postulated.

  • Passive Diffusion: Given its lipophilic nature, this compound may cross cell membranes via passive diffusion, driven by the concentration gradient.

  • Carrier-Mediated Transport: It is plausible that this compound is a substrate for one or more solute carrier (SLC) transporters. Organic Anion Transporting Polypeptides (OATPs), which are known to transport a wide range of drugs including some antihypertensives, are potential candidates.[4][5][6][7][8] Additionally, some ACE inhibitors are known to be transported by proton-coupled peptide transporters (PEPTs).[9]

Below is a diagram illustrating the potential cellular uptake pathways for this compound.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space passive_diffusion Passive Diffusion zofenoprilat_int passive_diffusion->zofenoprilat_int oatp OATP oatp->zofenoprilat_int pept PEPT pept->zofenoprilat_int zofenoprilat_ext This compound zofenoprilat_ext->passive_diffusion Lipophilicity-driven zofenoprilat_ext->oatp Carrier-Mediated zofenoprilat_ext->pept Carrier-Mediated zofenoprilat_int->zofenoprilat_int G cluster_culture Cell Culture & Seeding cluster_treatment This compound Treatment cluster_harvest Cell Harvesting & Lysis cluster_analysis Sample Analysis culture Culture HUVECs to 80-90% confluency seed Seed cells in 12-well plates culture->seed pre_incubation Pre-incubate with HBSS seed->pre_incubation treatment Incubate with this compound at various concentrations and time points pre_incubation->treatment wash Wash cells with ice-cold PBS treatment->wash lyse Lyse cells and add internal standard wash->lyse protein_assay Perform BCA protein assay on lysate lyse->protein_assay extraction Protein precipitation & extraction lyse->extraction lcms LC-MS/MS analysis extraction->lcms

References

Zofenoprilat's Impact on Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, modulates the production of reactive oxygen species (ROS). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways. The unique antioxidant properties of this compound, largely attributed to its sulfhydryl (-SH) group, distinguish it from other non-sulfhydryl ACE inhibitors and contribute to its significant cardioprotective effects.[1][2][3][4]

Core Mechanisms of ROS Reduction

This compound exerts its antioxidant effects through a multi-faceted approach, involving direct radical scavenging and modulation of key cellular pathways that influence redox homeostasis.

  • Direct Radical Scavenging: The presence of a sulfhydryl group allows this compound to act as a direct scavenger of free radicals.[5] This is a key characteristic that differentiates it from non-sulfhydryl ACE inhibitors like enalaprilat, which have been shown to be ineffective in reducing intracellular ROS and superoxide formation.[6][7]

  • Preservation of Intracellular Antioxidants: this compound helps maintain the levels of endogenous antioxidants. In human umbilical vein endothelial cells (HUVECs) exposed to oxidative stress, this compound treatment was shown to decrease the consumption of intracellular glutathione (GSH), a critical component of the cell's antioxidant defense system.[6][7]

  • Inhibition of Enzymatic ROS Sources: Evidence suggests that this compound can reduce ROS production by inhibiting key enzymatic sources. In animal models of hypertension, zofenopril was found to decrease the expression of NADPH oxidase, a major enzymatic source of superoxide anions in the vasculature.[8]

  • Modulation of Protective Signaling Molecules: this compound has been shown to increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (H₂S).[9][10] Both of these gaseous transmitters have cytoprotective and antioxidant properties. The increase in NO is partly due to the activation (phosphorylation) of endothelial nitric oxide synthase (eNOS).[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on ROS production and related markers as reported in preclinical studies.

Table 1: Effect of this compound on Induced ROS and Superoxide Production in HUVECs

InducerThis compound ConcentrationParameter Measured% Reduction vs. Control (Inducer Alone)Reference
Oxidized LDL (ox-LDL)1.08 fmol/cellIntracellular ROSSignificant, dose-dependent[6]
Oxidized LDL (ox-LDL)1.08 fmol/cellSuperoxideSignificant, dose-dependent[6]
TNF-α1.08 fmol/cellIntracellular ROS46.3%[6]
TNF-α1.08 fmol/cellSuperoxide49.1%[6]

Note: In these experiments, the non-sulfhydryl ACE inhibitor enalaprilat was shown to be ineffective.[6]

Table 2: Effect of Zofenopril on Antioxidant Pathways and Signaling Molecules

ModelTreatmentParameterOutcomeReference
MiceZofenopril (10 mg/kg PO)Plasma NO₂⁻ Levels~80% increase vs. vehicle[9]
MiceZofenopril (10 mg/kg PO)Myocardial NO₂⁻ Levels~35% increase vs. vehicle[9]
MiceZofenopril (10 mg/kg PO)Plasma H₂S LevelsSignificant increase at 8 hours[9]
MiceZofenopril (10 mg/kg PO)Myocardial H₂S LevelsSignificant increase at 8 hours[9]
MiceZofenoprilMyocardial GPx-1 ProteinSignificant upregulation[9]
Hypertensive RatsZofenoprilRenal GPx ActivityIncreased[8]
Hypertensive RatsZofenoprilRenal NADPH OxidaseDecreased expression[8]

Signaling Pathways and Logical Relationships

The antioxidant and protective effects of this compound are mediated by its influence on specific intracellular signaling pathways.

Inhibition of Inflammatory Signaling

Oxidative stress is closely linked to inflammation. Pro-inflammatory stimuli like TNF-α and ox-LDL can increase intracellular ROS, which in turn activates redox-sensitive transcription factors like Nuclear Factor-kappa B (NF-κB). NF-κB activation leads to the expression of adhesion molecules (e.g., VCAM-1, ICAM-1), promoting an inflammatory vascular phenotype. This compound disrupts this cycle by reducing the initial ROS trigger, thereby preventing the activation of NF-κB and subsequent expression of adhesion molecules.[7]

G TNF TNF-α / ox-LDL ROS Intracellular ROS (Superoxide) TNF->ROS Induces NFkB NF-κB Activation ROS->NFkB Activates ZOF This compound ZOF->ROS Inhibits Adhesion Expression of Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion Promotes Inflammation Vascular Inflammation Adhesion->Inflammation

Caption: this compound's inhibition of the ROS-NF-κB inflammatory pathway.

Pro-angiogenic and Vasculoprotective Signaling

This compound's ability to act as an H₂S donor contributes to its pro-angiogenic and vasculoprotective effects. The release of H₂S initiates a signaling cascade involving the activation of Akt, eNOS, and ERK1/2, which collectively promote endothelial cell migration, proliferation, and the formation of functional blood vessels.[11]

G ZOF This compound H2S ↑ H₂S Bioavailability ZOF->H2S KATP K-ATP Channel H2S->KATP Activates ERK ERK1/2 Activation H2S->ERK Akt Akt Activation KATP->Akt eNOS eNOS Activation Akt->eNOS Angiogenesis Functional Angiogenesis (Cell Proliferation, Migration) eNOS->Angiogenesis ERK->Angiogenesis

Caption: H₂S-dependent pro-angiogenic signaling pathway activated by this compound.

Experimental Protocols

This section details common methodologies used to quantify the effects of this compound on intracellular ROS production.

Measurement of General Intracellular ROS

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation.[12]

Protocol:

  • Cell Culture: Plate endothelial cells (e.g., HUVECs) in multi-well plates (e.g., 96-well, black, clear-bottom for fluorescence reading) and grow to confluence.

  • Pre-treatment: Incubate cells with this compound at desired concentrations (e.g., 0.27, 0.54, 1.08 fmol/cell) for a specified period (e.g., 1 hour). Include vehicle-only and positive controls (e.g., another antioxidant).

  • Loading with DCFH-DA: Remove the treatment medium and wash cells gently with pre-warmed phosphate-buffered saline (PBS). Add a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove excess probe. Add the oxidative stimulus (e.g., ox-LDL or TNF-α) to the appropriate wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader. The typical excitation wavelength is ~488 nm and the emission wavelength is ~525 nm.[13] Readings can be taken kinetically over time or as a single endpoint measurement.

  • Data Normalization: Normalize fluorescence readings to the protein content in each well to account for any variations in cell number.

Measurement of Superoxide

This protocol utilizes a probe specific for superoxide, such as hydroethidine or a mitochondrial-targeted version like MitoSOX Red.[14]

Protocol:

  • Cell Culture and Pre-treatment: Follow steps 1 and 2 from the general ROS protocol.

  • Probe Loading: Wash cells with pre-warmed buffer (e.g., Hank's Balanced Salt Solution). Load the cells with the superoxide-specific probe (e.g., 5 µM MitoSOX Red) for 10-20 minutes at 37°C, protected from light.

  • Induction and Measurement: Wash cells to remove the excess probe. Add the oxidative stimulus. Measure fluorescence using a microplate reader or visualize using fluorescence microscopy. For MitoSOX Red, the excitation is ~510 nm and emission is ~580 nm.[14]

  • Data Analysis: Quantify the mean fluorescence intensity and normalize as described previously.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for assessing the impact of a compound on cellular ROS production.

G A 1. Seed and Culture Cells (e.g., HUVECs) B 2. Pre-treat with this compound (and Controls) A->B C 3. Load with ROS-sensitive Probe (e.g., DCFH-DA, MitoSOX) B->C D 4. Induce Oxidative Stress (e.g., TNF-α, ox-LDL) C->D E 5. Measure Signal (Fluorescence Plate Reader, Microscopy, Flow Cytometry) D->E F 6. Data Analysis (Normalize to Protein/Cell Count, Calculate % Reduction) E->F

Caption: Generalized experimental workflow for measuring cellular ROS levels.

Conclusion

This compound demonstrates robust antioxidant activity that extends beyond its primary function of ACE inhibition. Through direct radical scavenging, preservation of endogenous antioxidants like GSH, and modulation of key enzymatic and signaling pathways involving NADPH oxidase, NF-κB, and H₂S, this compound effectively reduces cellular oxidative stress.[1][8][15] These pleiotropic effects, rooted in the chemical properties of its sulfhydryl group, provide a strong mechanistic basis for the observed clinical benefits of zofenopril in cardiovascular diseases, particularly in conditions exacerbated by oxidative stress and inflammation.[4][16][17] Further research into these pathways could yield new therapeutic strategies for a range of oxidative stress-related pathologies.

References

In Vivo Animal Models for Studying the Primary Effects of Zofenoprilat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key in vivo animal models utilized to investigate the primary pharmacological effects of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril. We delve into the experimental protocols, summarize critical quantitative data, and visualize the underlying signaling pathways and experimental workflows.

Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely accepted model for human essential hypertension and heart failure, making it a cornerstone for evaluating the antihypertensive and cardioprotective effects of zofenopril.

Experimental Protocols

Objective: To assess the long-term effects of zofenopril on blood pressure, cardiovascular remodeling, and endothelial function in SHRs.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats as normotensive controls.

  • Treatment Groups:

    • SHR control (vehicle)

    • SHR + Zofenopril (e.g., 10 mg/kg/day, oral gavage)

    • WKY control (vehicle)

  • Duration: Chronic treatment, typically for several weeks (e.g., 4-8 weeks).

  • Key Parameters Measured:

    • Systolic Blood Pressure (SBP): Measured non-invasively via the tail-cuff method.

    • Cardiac Hypertrophy: Assessed by the ratio of heart weight to body weight.

    • Endothelial Function: Evaluated by the vasorelaxant response to acetylcholine in isolated aortic rings.

    • Vascular Remodeling: Determined by morphometric analysis of the aortic wall thickness.

    • ACE Inhibition: Measured by assessing the pressor response to angiotensin I.

    • Oxidative Stress Markers: Assessed in tissue homogenates.

Quantitative Data Summary
ParameterControl SHRZofenopril-treated SHR (10 mg/kg/day)Normotensive WKYReference
Systolic Blood Pressure (mmHg)~200Reduced to WKY values (~140)~140[1]
Heart Weight / Body Weight (mg/g)IncreasedSignificantly decreasedNormal[1]
Acetylcholine-induced Relaxation (%)ImpairedImprovedNormal[1]
Aortic Wall Thickness (µm)IncreasedReversedNormal[1]

Experimental Workflow

SHR_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Data Analysis Animal_Selection Select SHRs and WKY rats Grouping Divide into Control and Zofenopril groups Animal_Selection->Grouping Treatment Administer Zofenopril (e.g., 10 mg/kg/day) or vehicle for 4-8 weeks Grouping->Treatment BP_Measurement Measure Systolic Blood Pressure Treatment->BP_Measurement Tissue_Harvest Harvest Heart and Aorta Treatment->Tissue_Harvest Analysis Analyze data for statistical significance BP_Measurement->Analysis Functional_Assay Assess Endothelial Function Tissue_Harvest->Functional_Assay Histology Perform Histological Analysis Tissue_Harvest->Histology Functional_Assay->Analysis Histology->Analysis

Experimental workflow for studying Zofenopril in SHRs.

Myocardial Ischemia-Reperfusion (I/R) Injury Models

These models are crucial for investigating the cardioprotective effects of zofenopril, particularly its ability to mitigate damage caused by heart attacks.

Experimental Protocols

Objective: To determine the effect of zofenopril on myocardial infarct size and cardiac function following ischemia-reperfusion injury.

  • Animal Models:

    • Mice: C57BL/6 mice are commonly used.

    • Rats: Wistar or Sprague-Dawley rats are frequently employed.

    • Pigs: Used for a large animal model that more closely resembles human cardiac physiology.

  • Treatment Protocol: Zofenopril (e.g., 10 mg/kg, oral) or vehicle administered as a pretreatment before inducing ischemia.[2][3]

  • Ischemia-Reperfusion Procedure:

    • Ischemia: The left anterior descending (LAD) coronary artery is temporarily occluded (e.g., 30-45 minutes in rodents, 75 minutes in pigs).[2][3]

    • Reperfusion: The occlusion is removed, allowing blood flow to return to the ischemic tissue (e.g., 24-48 hours).[2][3]

  • Key Parameters Measured:

    • Infarct Size: Determined by staining heart sections with triphenyltetrazolium chloride (TTC).

    • Area at Risk (AAR): Delineated by Evans blue dye injection.

    • Cardiac Function: Assessed by echocardiography (e.g., ejection fraction, fractional shortening) or by hemodynamic measurements in isolated hearts (Langendorff preparation).[4][5][6]

    • Biomarkers of Cardiac Injury: Plasma levels of cardiac troponin I (cTn-I).[2][3]

    • Signaling Molecules: Myocardial and plasma levels of nitric oxide (NO) and hydrogen sulfide (H₂S).[2][3][7]

Quantitative Data Summary
ParameterVehicle-treated I/RZofenopril-treated I/RReference
Infarct Size / Area at Risk (%) - Mice~50%Significantly reduced[2]
Infarct Size / Area at Risk (%) - Pigs~60%Significantly reduced[2]
Cardiac Troponin I (ng/mL) - MiceElevatedSignificantly diminished[2]
Plasma H₂S Levels - MiceBaselineSignificantly augmented[2]
Plasma NO Levels - MiceBaselineSignificantly augmented[2]

Signaling Pathway

Zofenopril_Cardioprotection Zofenopril Zofenopril ACE Angiotensin-Converting Enzyme (ACE) Zofenopril->ACE Inhibits Bradykinin Bradykinin Zofenopril->Bradykinin Increases H2S Hydrogen Sulfide (H₂S) Bioavailability Zofenopril->H2S Increases eNOS eNOS Phosphorylation (Ser1177) Bradykinin->eNOS NO Nitric Oxide (NO) Bioavailability eNOS->NO Oxidative_Stress Reduced Oxidative Stress H2S->Oxidative_Stress NO->Oxidative_Stress Cardioprotection Cardioprotection (Reduced Infarct Size) Oxidative_Stress->Cardioprotection Endothelial_Protection Ox_LDL Oxidized LDL / TNF-α ROS Reactive Oxygen Species (ROS) Ox_LDL->ROS NF_kappaB NF-κB Activation ROS->NF_kappaB Adhesion_Molecules Expression of Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) NF_kappaB->Adhesion_Molecules Endothelial_Dysfunction Endothelial Dysfunction Adhesion_Molecules->Endothelial_Dysfunction This compound This compound This compound->ROS Inhibits

References

Zofenoprilat's Impact on Gene Expression in Cardiovascular Tissues: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, exerts significant effects on gene expression within cardiovascular tissues, contributing to its therapeutic benefits beyond ACE inhibition. This technical guide provides an in-depth analysis of these effects, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This compound has been shown to modulate the expression of genes involved in inflammation, oxidative stress, and cellular protection in cardiac, endothelial, and vascular smooth muscle cells. Notably, it downregulates the expression of adhesion molecules in endothelial cells through the inhibition of the NF-κB signaling pathway and upregulates cardioprotective genes such as Heat Shock Protein 70 (HSP70) in cardiac tissue. Furthermore, its unique sulfhydryl group contributes to its function as a hydrogen sulfide (H₂S) donor, influencing the expression of H₂S-producing enzymes and antioxidant proteins. This guide serves as a comprehensive resource for understanding the molecular mechanisms underpinning the cardiovascular effects of this compound.

Data Presentation: Quantitative Gene Expression Changes

The following tables summarize the quantitative data on the impact of this compound on gene expression in various cardiovascular tissues and cells.

Table 1: Effect of Chronic Zofenopril Administration on Gene Expression in Rat Cardiac Tissue [1]

GeneTreatment GroupControl GroupFold ChangeP-value
Heat Shock Protein 70 (HSP70)1.06 ± 0.38 (arbitrary units)0.72 ± 0.20 (arbitrary units)1.47 (Upregulation)P = 0.025
Nitric Oxide Synthase 3 (NOS3)0.66 ± 0.06 (arbitrary units)0.83 ± 0.18 (arbitrary units)0.79 (Downregulation)P = 0.007

Table 2: Dose-Dependent Inhibition of Adhesion Molecule Expression by this compound in Human Umbilical Vein Endothelial Cells (HUVECs) [2][3]

GeneInducing AgentThis compound Concentration% Inhibition (Mean ± SD)P-value
VCAM-1 TNF-α1 µM24% ± 6%P < 0.01
10 µM45% ± 7%P < 0.001
100 µM64% ± 8%P < 0.001
ox-LDL1 µM21% ± 4%P < 0.01
10 µM38% ± 6%P < 0.001
100 µM54% ± 7%P < 0.001
ICAM-1 TNF-α100 µMSignificant reductionP < 0.01
ox-LDL100 µMSignificant reductionP < 0.01
E-selectin TNF-α100 µMSignificant reductionP < 0.01
ox-LDL100 µMSignificant reductionP < 0.01

Table 3: this compound's Effect on H₂S-Producing and Antioxidant Gene Expression [4][5]

GeneTissue/Cell TypeTreatmentFold Change vs. ControlP-value
Cystathionine-γ-lyase (CSE)HUVECsThis compound (10 µM)Upregulated-
3-mercaptopyruvate sulfurtransferase (3-MST) mRNAMouse HeartZofenopril (10 mg/kg PO)1.56P < 0.05
Thioredoxin-1 (Trx-1)Mouse HeartZofenopril (10 mg/kg PO)UpregulatedP < 0.05
Glutathione Peroxidase-1 (GPx-1)Mouse HeartZofenopril (10 mg/kg PO)UpregulatedP < 0.05

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows used to study its effects on gene expression.

Zofenoprilat_NFkB_Signaling cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR ox-LDL ox-LDL ROS ROS ox-LDL->ROS induces TNFR->ROS activates IKK IKK ROS->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n translocates This compound This compound This compound->ROS inhibits H2S H₂S This compound->H2S donates SH group H2S->ROS scavenges DNA DNA (κB site) NF-κB_n->DNA binds Gene_Expression Adhesion Molecule Gene Expression (VCAM-1, ICAM-1, E-selectin) DNA->Gene_Expression activates

Caption: this compound's inhibition of the NF-κB signaling pathway in endothelial cells.

Zofenoprilat_MAPK_mTOR_Signaling This compound This compound H2S H₂S This compound->H2S donates SH group ERK ERK1/2 This compound->ERK inhibits mTOR mTOR This compound->mTOR inhibits KATP KATP Channels H2S->KATP activates PI3K PI3K KATP->PI3K activates KATP->ERK activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates Angiogenesis Angiogenesis eNOS->Angiogenesis ERK->mTOR activates Proliferation VSMC Proliferation & Migration mTOR->Proliferation promotes

Caption: this compound's modulation of MAPK/mTOR and pro-angiogenic signaling pathways.

Experimental_Workflow_Gene_Expression cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis Cell_Seeding Seed Cardiovascular Cells (e.g., HUVECs, VSMCs) Cell_Treatment Treat cells with this compound (various concentrations and time points) Cell_Seeding->Cell_Treatment Control Control Group (vehicle treatment) Cell_Seeding->Control RNA_Isolation Total RNA Isolation Cell_Treatment->RNA_Isolation Control->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (qRT-PCR) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Gene Expression) qRT_PCR->Data_Analysis

Caption: General experimental workflow for studying this compound's effect on gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

Chronic Administration of Zofenopril in Rats and Cardiac Tissue Analysis
  • Animal Model: Male Wistar rats are used. One group receives zofenopril (15.2 mg/Kg/day, per os) mixed with their food for 15 days. The control group receives the same diet without zofenopril.[1]

  • Tissue Collection: After 15 days, rats are euthanized, and hearts are excised, washed with cold saline, and stored at -80°C until RNA extraction.

  • RNA Isolation: Total RNA is extracted from the heart tissue using a TRIzol-based method according to the manufacturer's protocol. The quantity and quality of RNA are assessed using spectrophotometry and gel electrophoresis.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

    • PCR Amplification: qRT-PCR is performed using a real-time PCR system with SYBR Green master mix. Specific primers for target genes (e.g., HSP70, NOS3) and a housekeeping gene (e.g., GAPDH) are used.

    • Thermal Cycling: A standard three-step PCR protocol is followed: denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min).

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture and Treatment
  • Cell Culture: Primary HUVECs are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, antibiotics, and fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂. Cells are passaged upon reaching 80-90% confluency.

  • Induction of Adhesion Molecule Expression: HUVECs are seeded in multi-well plates. Once confluent, the cells are stimulated with tumor necrosis factor-alpha (TNF-α, e.g., 10 ng/mL) or oxidized low-density lipoprotein (ox-LDL, e.g., 100 µg/mL) for a specified period (e.g., 4-6 hours) to induce the expression of VCAM-1, ICAM-1, and E-selectin.[2]

  • This compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 1, 10, 100 µM) for a set time (e.g., 1 hour) before the addition of the inflammatory stimulus.

  • Analysis of Gene Expression:

    • qRT-PCR: As described in Protocol 1.

    • Cell-Based ELISA: The surface expression of adhesion molecules is quantified using a cell-based ELISA. After treatment, cells are fixed, blocked, and incubated with primary antibodies against VCAM-1, ICAM-1, or E-selectin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The absorbance is read after the addition of a substrate.

NF-κB Activation Assay in Endothelial Cells
  • Nuclear Extraction: Following treatment as described in Protocol 2, nuclear extracts are prepared from HUVECs using a nuclear extraction kit.

  • Electrophoretic Mobility Shift Assay (EMSA):

    • A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is labeled with a non-radioactive label (e.g., biotin).

    • The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.

    • The samples are resolved on a non-denaturing polyacrylamide gel.

    • The protein-DNA complexes are transferred to a nylon membrane and detected using a chemiluminescent detection system. The intensity of the shifted band corresponding to the NF-κB-DNA complex is quantified.

  • Immunofluorescence Microscopy:

    • HUVECs grown on coverslips are treated, fixed, and permeabilized.

    • Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • The coverslips are mounted, and the subcellular localization of NF-κB p65 is visualized using a fluorescence microscope. Nuclear translocation indicates NF-κB activation.

Western Blot Analysis of MAPK and mTOR Signaling Pathways in Vascular Smooth Muscle Cells (VSMCs)
  • Cell Culture and Treatment: Human aortic VSMCs are cultured in Smooth Muscle Growth Medium (SmGM-2). Cells are treated with this compound at various concentrations and for different durations.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, p38 MAPK, Akt, mTOR, S6K).

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.

Conclusion

This compound demonstrates a multifaceted impact on gene expression in cardiovascular tissues, which underpins its protective effects. Its ability to suppress inflammatory gene expression in endothelial cells, upregulate cardioprotective genes in the myocardium, and potentially modulate vascular smooth muscle cell phenotype highlights its therapeutic potential beyond simple blood pressure reduction. The detailed methodologies and pathway visualizations provided in this whitepaper offer a valuable resource for researchers and drug development professionals seeking to further investigate and leverage the molecular mechanisms of this compound and other cardiovascular drugs. Future research should continue to explore the full spectrum of this compound-induced gene expression changes in different cardiovascular cell types and in various pathological conditions to fully elucidate its therapeutic benefits.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Zofenoprilat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of zofenoprilat, the active metabolite of zofenopril, in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a triple-quadrupole mass spectrometer for detection, ensuring high specificity and accuracy. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound concentrations in a biological matrix.

Introduction

Zofenopril is a prodrug that undergoes in vivo hydrolysis to its active form, this compound, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and bioavailability studies. Due to the presence of a free sulfhydryl group, this compound is susceptible to oxidation, forming dimers and mixed disulfides with endogenous thiols.[2][3] This necessitates a robust analytical method that includes a stabilization step to ensure accurate measurement of the total active moiety. The LC-MS/MS method presented here addresses these challenges, providing a reliable tool for researchers in drug metabolism and clinical pharmacology.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) method is employed to isolate this compound and the internal standard (IS) from the plasma matrix. To prevent the oxidative degradation of the thiol group, a reducing and stabilizing agent, 1,4-dithiothreitol (DTT), is used during the sample preparation process.[2][3]

Protocol:

  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution (Diazepam, 500 ng/mL).

  • Add 50 µL of 1,4-dithiothreitol (DTT) solution to stabilize the analyte.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether and vortex vigorously for 3 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved on a C8 column with an isocratic mobile phase, ensuring a short and efficient run time.

Table 1: Chromatographic Conditions

ParameterValue
Column Agilent ZORBAX Eclipse XDB-C8 (150 x 2.1 mm, 3.5 µm)[2]
Mobile Phase Methanol : 0.1% Formic Acid in Water (85:15, v/v)[2]
Flow Rate 0.2 mL/min[2]
Column Temperature 30°C[3]
Injection Volume 10 µL
Run Time 5 minutes
Mass Spectrometry

A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) is used for the detection and quantification of this compound and the internal standard.

Table 2: Mass Spectrometry Parameters

ParameterThis compoundDiazepam (IS)
Ionization Mode ESI Positive[2]ESI Positive[2]
Precursor Ion (m/z) [Data not consistently available in search results][Data not consistently available in search results]
Product Ion (m/z) [Data not consistently available in search results][Data not consistently available in search results]
Collision Energy (eV) [Data not consistently available in search results][Data not consistently available in search results]
Dwell Time (ms) 200200

Note: Specific mass transitions (precursor and product ions) and optimal collision energies should be determined by infusing the pure standards of this compound and the selected internal standard into the mass spectrometer.

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and recovery.

Table 3: Method Validation Summary

ParameterResult
Linearity Range (this compound) 0.5 - 1600 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Accuracy (%) 85 - 115%
Mean Extraction Recovery This compound: 82.96% - 86.73%[3]

Workflow Diagram

experimental_workflow plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (Diazepam) plasma_sample->add_is add_dtt Add Stabilizing Agent (DTT) add_is->add_dtt vortex1 Vortex add_dtt->vortex1 add_mtbe Add Extraction Solvent (Methyl tert-butyl ether) vortex1->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple and efficient sample preparation, coupled with the high selectivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in a research setting. The inclusion of a stabilizing agent is critical for the accurate measurement of the active thiol-containing metabolite.

References

Application Note: Cell-Based Assay for Determining Zofenoprilat's ACE Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed protocol for a cell-based assay to determine the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Zofenoprilat, the active metabolite of Zofenopril.[1][2] Additionally, it outlines the key signaling pathways affected by this compound and presents available quantitative data on its inhibitory potency.

Introduction

Angiotensin-converting enzyme (ACE) is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin.[3] Consequently, ACE is a prime therapeutic target for managing hypertension and other cardiovascular disorders.

Zofenopril is a prodrug that is hydrolyzed in vivo to its active form, this compound, a potent ACE inhibitor.[1] this compound is distinguished by the presence of a sulfhydryl (-SH) group, which contributes to its high potency and additional cardioprotective effects, such as antioxidant activity and interaction with the hydrogen sulfide (H₂S) signaling pathway.[4][5][6]

Cell-based assays offer a more physiologically relevant model for studying drug efficacy compared to cell-free enzymatic assays by providing a native-like environment for the target enzyme, including proper protein folding and post-translational modifications.[] This application note details a robust cell-based assay for quantifying the ACE inhibitory activity of this compound using a human cell line engineered to express ACE.

Signaling Pathways

This compound's mechanism of action extends beyond simple ACE inhibition, impacting multiple signaling pathways.

Renin-Angiotensin System (RAS) Inhibition

The primary mechanism of this compound is the inhibition of ACE, which blocks the conversion of Angiotensin I to Angiotensin II. This leads to vasodilation and a reduction in blood pressure.

RAS_Inhibition cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction This compound This compound This compound->ACE Inhibits

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Bradykinin and Nitric Oxide Pathway Modulation

By inhibiting ACE, this compound prevents the degradation of bradykinin, a potent vasodilator. Increased bradykinin levels stimulate the production of nitric oxide (NO), further contributing to vasodilation.

Bradykinin_Pathway cluster_kallikrein cluster_ace_brady Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Kallikrein Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Degradation B2R B2 Receptor Bradykinin->B2R ACE_brady ACE eNOS eNOS Activation B2R->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation This compound This compound This compound->ACE_brady Inhibits

Caption: this compound's effect on the Bradykinin-NO pathway.

Hydrogen Sulfide (H₂S) Pathway Interaction

This compound's sulfhydryl group enables it to act as an H₂S donor. H₂S is a gaseous signaling molecule with vasodilatory and cardioprotective properties. This compound has been shown to increase H₂S availability, contributing to its beneficial cardiovascular effects beyond ACE inhibition.[4][5]

H2S_Pathway This compound This compound (-SH) H2S H₂S Release This compound->H2S Vasodilation Vasodilation H2S->Vasodilation Antioxidant Antioxidant Effects H2S->Antioxidant Cardioprotection Cardioprotection H2S->Cardioprotection

Caption: H₂S-mediated effects of this compound.

Experimental Protocols

This section details the materials and methods for a cell-based assay to determine the ACE inhibitory activity of this compound. The protocol is designed for a 96-well plate format, suitable for dose-response analysis.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human ACE (HEK293-ACE). Alternatively, CHO or A549 cells expressing ACE can be used.

  • Cell Culture Media:

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

    • Assay Medium: Serum-free DMEM.

  • Compounds:

    • This compound (active metabolite).

    • Captopril or Lisinopril (positive control ACE inhibitors).

  • Assay Components:

    • ACE substrate: A fluorogenic substrate such as (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Pro-D-Lys(2,4-dinitrophenyl)-OH.

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail.

    • Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl, 10 µM ZnCl₂.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • 96-well black, clear-bottom tissue culture plates.

    • Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the chosen substrate).

    • Standard laboratory equipment for cell culture.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed HEK293-ACE cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_compounds Prepare serial dilutions of This compound and controls incubate1->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate2 Incubate for 1 hour treat_cells->incubate2 lyse_cells Lyse cells incubate2->lyse_cells add_substrate Add fluorogenic ACE substrate lyse_cells->add_substrate incubate3 Incubate at 37°C add_substrate->incubate3 read_fluorescence Read fluorescence incubate3->read_fluorescence analyze_data Analyze data and determine IC₅₀ read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based ACE inhibition assay.

Cell Culture and Seeding
  • Culture HEK293-ACE cells in Growth Medium in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in Growth Medium.

  • Seed the cells into a 96-well black, clear-bottom plate at a density of 4 x 10⁴ cells per well in 100 µL of Growth Medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare a stock solution of this compound and control inhibitors (e.g., Captopril) in a suitable solvent (e.g., DMSO or water).

  • Perform serial dilutions of the compounds in Assay Medium to achieve a range of concentrations for dose-response analysis.

  • After the 24-hour incubation, gently aspirate the Growth Medium from the wells.

  • Wash the cells once with 100 µL of pre-warmed Assay Medium.

  • Add 50 µL of the diluted compounds to the respective wells. Include wells with Assay Medium only as a negative control (100% ACE activity) and wells with a known potent inhibitor at a high concentration as a positive control (0% ACE activity).

  • Incubate the plate at 37°C for 1 hour.

ACE Activity Measurement
  • After the 1-hour compound incubation, aspirate the medium.

  • Add 50 µL of Lysis Buffer to each well and incubate on a plate shaker for 10 minutes at room temperature to ensure complete cell lysis.

  • Prepare the ACE substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Add 50 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis
  • Subtract the background fluorescence (wells with substrate but no cell lysate) from all readings.

  • Calculate the percentage of ACE inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence_sample / Fluorescence_negative_control)]

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation

The following table summarizes the reported in vitro ACE inhibitory activity of the active moiety of Zofenopril. Note that this data is from a cell-free enzymatic assay.

CompoundAssay TypeTargetIC₅₀ (nM)Reference
This compound (active moiety)Enzymatic AssayRabbit Lung ACE8[8]
CaptoprilEnzymatic AssayRabbit Lung ACE23[8]

It is important to note that while cell-free assays provide valuable information on direct enzyme inhibition, cell-based assays are crucial for confirming activity in a more physiologically relevant context, accounting for factors such as cell permeability and off-target effects.

Conclusion

The described cell-based assay provides a robust and reliable method for determining the ACE inhibitory activity of this compound. This protocol can be adapted for high-throughput screening of other potential ACE inhibitors and is essential for characterizing their potency in a cellular environment. The unique dual mechanism of this compound, involving both direct ACE inhibition and modulation of the H₂S pathway, underscores its potential as a multifaceted cardiovascular therapeutic agent. Further studies using cell-based systems are warranted to fully elucidate the downstream cellular consequences of this compound treatment.

References

Application Notes: Zofenoprilat in Animal Models of Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of Zofenoprilat, the active metabolite of Zofenopril, for the treatment of cardiac fibrosis in preclinical animal models. Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to myocardial stiffness and dysfunction, contributing significantly to heart failure.[1][2] Zofenopril is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor that demonstrates potent cardioprotective effects beyond its primary ACE-inhibiting action.[3][4] This document details its mechanism of action, experimental protocols for inducing and treating cardiac fibrosis in animal models, a summary of quantitative outcomes, and visualization of the key signaling pathways involved.

Introduction to this compound's Cardioprotective Properties

This compound exerts its therapeutic effects through a dual mechanism. As a potent ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a key mediator in the renin-angiotensin-aldosterone system (RAAS) that promotes vasoconstriction, inflammation, and fibrosis.[1] Uniquely, the sulfhydryl (-SH) group in its structure confers significant antioxidant properties, allowing it to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to cardiac injury and remodeling.[3][5] Furthermore, Zofenopril has been shown to increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (H₂S), two crucial signaling molecules with vasodilatory and cytoprotective effects.[5][6]

Signaling Pathways and Mechanism of Action

Cardiac fibrosis is a complex process orchestrated by multiple signaling pathways. A primary driver is the Transforming Growth Factor-beta (TGF-β) pathway.[7] Pathological stimuli, such as myocardial infarction or pressure overload, lead to the activation of the RAAS. The subsequent increase in Angiotensin II stimulates the expression of TGF-β1.[1] TGF-β1 then binds to its receptor, initiating a signaling cascade through Smad proteins (Smad2/3), which translocate to the nucleus and promote the transcription of pro-fibrotic genes, including those for collagens and other ECM components.[8][9] This leads to the differentiation of cardiac fibroblasts into myofibroblasts, the primary cells responsible for excessive collagen deposition.[2]

The balance between matrix metalloproteinases (MMPs), which degrade the ECM, and their tissue inhibitors of metalloproteinases (TIMPs), is also dysregulated during fibrosis, favoring matrix accumulation.[10][11]

This compound intervenes in this process by:

  • Inhibiting ACE: This reduces the production of Angiotensin II, thereby decreasing a major stimulus for TGF-β1 production and subsequent pro-fibrotic signaling.[1]

  • Reducing Oxidative Stress: Its sulfhydryl group directly scavenges ROS, which are known to activate pro-fibrotic pathways.[4][5]

  • Increasing NO and H₂S: These molecules have anti-inflammatory and anti-fibrotic properties, counteracting the pathological remodeling process.[6][12]

Visualizing this compound's Anti-Fibrotic Mechanism

Zofenoprilat_Mechanism cluster_RAAS RAAS Pathway cluster_Fibrosis Fibrotic Cascade cluster_Intervention Therapeutic Intervention Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin ACE ACE AngI->ACE AngII Angiotensin II TGFb TGF-β Activation AngII->TGFb ACE->AngII Fibroblast Cardiac Fibroblast TGFb->Fibroblast Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast ECM Collagen & ECM Deposition Myofibroblast->ECM Fibrosis Cardiac Fibrosis ECM->Fibrosis This compound This compound This compound->ACE Inhibition SH_group Sulfhydryl Group (Antioxidant) This compound->SH_group OxidativeStress Oxidative Stress (ROS) SH_group->OxidativeStress Scavenges OxidativeStress->TGFb Promotes

Caption: this compound's dual mechanism against cardiac fibrosis.


Experimental Protocols

A common and clinically relevant method for inducing cardiac fibrosis is the permanent ligation of the left anterior descending (LAD) coronary artery to create a myocardial infarction (MI) model in rodents.[13]

Protocol 1: Myocardial Infarction (MI) by LAD Ligation in Rats

1. Animal Model:

  • Species: Male Sprague Dawley or Wistar rats (250-300g).[13]

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before any procedures.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rat using isoflurane (3-4% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.

  • Place the animal in a supine position on a heating pad to maintain body temperature.

  • Intubate the trachea and connect to a small animal ventilator.

  • Shave the chest area and disinfect with 70% ethanol and povidone-iodine.

3. Surgical Procedure (Thoracotomy):

  • Perform a left lateral thoracotomy at the fourth intercostal space.

  • Carefully open the pericardium to expose the heart.

  • Identify the left anterior descending (LAD) coronary artery.

  • Permanently ligate the LAD artery using a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • For sham-operated controls, perform the same procedure but pass the suture under the LAD without tying it.

  • Close the chest in layers and gently expel air from the thoracic cavity to prevent pneumothorax.

  • Administer buprenorphine (0.05-0.1 mg/kg, subcutaneous) for post-operative analgesia.

4. This compound Administration:

  • Drug: Zofenopril (prodrug) is administered, which is rapidly converted to active this compound in vivo.[3]

  • Dose: A typical chronic dose for rats is 15.2 mg/kg/day.[14] For mice, a dose of 10 mg/kg has been used.[6]

  • Route: Oral gavage (per os) is a common administration route.[14]

  • Regimen: Begin treatment 24 hours post-surgery and continue daily for the duration of the study (e.g., 4-8 weeks). The vehicle control group should receive an equivalent volume of the vehicle (e.g., water or saline).

5. Endpoint Analysis (4-8 weeks post-MI):

  • Echocardiography: Assess cardiac function (ejection fraction, fractional shortening, ventricular dimensions) in anesthetized animals before termination.

  • Tissue Harvesting: Euthanize animals and excise the hearts.

  • Histology: Perfuse hearts with saline followed by 10% neutral buffered formalin. Embed in paraffin and section for staining.

    • Masson's Trichrome or Picrosirius Red Staining: To visualize and quantify the extent of collagen deposition (fibrotic area).[13] The fibrotic area is typically expressed as a percentage of the total left ventricular area.

  • Molecular Analysis: Snap-freeze a portion of the ventricular tissue in liquid nitrogen and store at -80°C for:

    • qRT-PCR: To measure mRNA expression of key fibrotic markers (e.g., Collagen I/III, TGF-β1, TIMP-1).[15]

    • Western Blot: To quantify protein levels of signaling molecules (e.g., phosphorylated Smad2/3, MMPs, TIMPs).

Visualizing the Experimental Workflow

Experimental_Workflow start Animal Acclimatization (Rats/Mice) grouping Randomization into Groups (Sham, MI-Vehicle, MI-Zofenoprilat) start->grouping surgery Surgical Induction of MI (LAD Ligation) grouping->surgery treatment Daily Oral Gavage (Vehicle or Zofenopril) surgery->treatment monitoring In-life Monitoring (Weight, Health) treatment->monitoring Chronic Phase (4-8 weeks) echo Echocardiography (Cardiac Function Assessment) monitoring->echo termination Euthanasia & Heart Excision (4-8 Weeks Post-MI) echo->termination histology Histological Analysis (Picrosirius Red Staining, Collagen Quantification) termination->histology molecular Molecular Analysis (qRT-PCR, Western Blot) termination->molecular analysis Data Analysis & Statistical Comparison histology->analysis molecular->analysis

Caption: Workflow for studying this compound in a rat MI model.


Quantitative Data Presentation

The efficacy of this compound in attenuating cardiac fibrosis can be quantified through various physiological, histological, and molecular endpoints.

Table 1: this compound Dosing in Animal Models

Animal Model Drug Administered Dosage Route of Administration Study Duration Reference
Wistar Rat (Chronic) Zofenopril 15.2 mg/kg/day Per Os (in diet) 15 days [14]
Mouse (Acute I/R) Zofenopril 10 mg/kg (single dose) Per Os (gavage) 8 hours pre-I/R [6][16]

| Wistar Rat (Diabetic) | this compound | 1.5 µM (ex vivo) | Perfusion | Acute |[17] |

Table 2: Efficacy of this compound on Cardiac Injury and Function

Parameter Animal Model Treatment Group Control Group Outcome Reference
Infarct Size (% of Area-at-Risk) Mouse (I/R) 33.6 ± 3.7% 47.6 ± 4.1% Significant Reduction (P<0.05) [16]
Circulating Troponin-I (ng/mL) Mouse (I/R) 3.4 ± 1.3 10.7 ± 2.1 Significant Reduction (P<0.01) [6]
Left Ventricle Ejection Fraction Spontaneously Hypertensive Rat Zofenopril-treated Vehicle Favorable Increase [12][18]

| Diastolic Function | Spontaneously Hypertensive Rat | Zofenopril-treated | Vehicle | Improvement |[12][18] |

Table 3: Molecular and Cellular Effects of this compound Treatment

Parameter Animal Model Treatment Effect Control Value Treated Value P-value Reference
HSP70 Gene Expression Rat (Chronic) Upregulation 0.72 ± 0.20 1.06 ± 0.38 P = 0.025 [14][19]
NOS3 Gene Expression Rat (Chronic) Downregulation 0.83 ± 0.18 0.66 ± 0.06 P = 0.007 [14][19]
Plasma H₂S Levels Mouse Significant Increase Vehicle Increased P < 0.05 [6]
Myocardial H₂S Levels Mouse Significant Increase Vehicle Increased P < 0.05 [6]
Myocardial NO₂⁻ Levels Mouse Increase Vehicle Increased P < 0.05 [6]

| Collagen Production (in vitro) | Rat Cardiac Fibroblasts | Decrease (Lisinopril) | TGF-β1 stimulated | Decreased | P < 0.05 |[20] |

Note: Data for in vitro collagen production is shown for Lisinopril, another ACE inhibitor, as it strongly suggests a class effect applicable to this compound.[20]

Visualizing the Core Pro-Fibrotic Signaling Pathway

TGF_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Fibroblast) cluster_nucleus Nucleus cluster_output Cellular Response AngII Angiotensin II TGFb_ligand TGF-β1 AngII->TGFb_ligand Induces Secretion TGFb_receptor TGF-β Receptor (TβRI/TβRII) TGFb_ligand->TGFb_receptor Binds Smad23 Smad2/3 TGFb_receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc p-Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocation Transcription Gene Transcription Smad_complex_nuc->Transcription DNA Pro-Fibrotic Genes (e.g., COL1A1, COL3A1) mRNA Pro-Fibrotic mRNA DNA->mRNA Leads to Transcription->DNA Collagen Collagen Synthesis & ECM Deposition mRNA->Collagen This compound This compound (via ACE inhibition) This compound->AngII Reduces

Caption: The TGF-β/Smad pathway and the intervention point for this compound.


Conclusion

This compound demonstrates significant potential for the treatment of cardiac fibrosis in various animal models. Its dual action of RAAS inhibition and antioxidant activity effectively targets the core mechanisms of fibrogenesis. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic benefits of this compound. Standardized models, such as MI-induced fibrosis via LAD ligation, coupled with robust histological and molecular analyses, are crucial for evaluating the anti-fibrotic efficacy of this promising compound.

References

Application Notes: Measuring the Antioxidant Capacity of Zofenoprilat using an Oxygen Radical Absorbance Capacity (ORAC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring Zofenoprilat's Antioxidant Capacity using an ORAC Assay

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zofenopril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular diseases.[1] Its active metabolite, this compound, possesses a sulfhydryl (-SH) group that is believed to contribute to its significant antioxidant properties.[1][2] This characteristic may offer additional cardiovascular protection by mitigating oxidative stress.[2] The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method for measuring the antioxidant capacity of various substances.[3] This application note provides a detailed protocol for utilizing the ORAC assay to quantify the antioxidant potential of this compound and offers a comparative analysis of its antioxidant capacity against other ACE inhibitors.

Principle of the ORAC Assay

The ORAC assay quantifies the ability of an antioxidant to neutralize peroxyl radicals, which are common reactive oxygen species (ROS) in biological systems. The assay is based on the principle that an antioxidant will protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The presence of an antioxidant leads to a delay in the decay of the fluorescent signal. The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard antioxidant, Trolox, a water-soluble analog of vitamin E. The results are expressed as Trolox Equivalents (TE).

Data Presentation

Table 1: Antioxidant Capacity of this compound

CompoundAssayIC50 (µM)Reference
This compoundFree Radical Scavenging4.2[3]

IC50 (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity.

Table 2: Comparative Antioxidant Power of ACE Inhibitors (FRAP Assay)

ACE InhibitorSulfhydryl GroupAntioxidant Power (µmol antioxidant power/µmol drug)
CaptoprilYes1.0
FosinoprilNo~0.1
EnalaprilNo≤0.01
PerindoprilNo≤0.01
QuinaprilNo≤0.01
RamiprilNo≤0.01

Data from the Ferric Reducing Antioxidant Power (FRAP) assay. A higher value indicates greater antioxidant power. This table highlights the significant contribution of the sulfhydryl group to the antioxidant capacity of ACE inhibitors.[4]

Mandatory Visualization

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Fluorescein Solution - AAPH Solution - Trolox Standards - this compound Samples Plate_Loading Load 96-well Plate: - Blank (Buffer) - Trolox Standards - this compound Samples Reagents->Plate_Loading Incubation1 Add Fluorescein Incubate Plate_Loading->Incubation1 Initiation Add AAPH Start Kinetic Reading Incubation1->Initiation Measurement Measure Fluorescence Decay (Excitation: 485 nm, Emission: 520 nm) Initiation->Measurement Calculation Calculate Area Under the Curve (AUC) Measurement->Calculation Standard_Curve Generate Trolox Standard Curve Calculation->Standard_Curve Quantification Determine ORAC Value (Trolox Equivalents) Standard_Curve->Quantification

Caption: Experimental workflow for the ORAC assay.

Antioxidant_Mechanism This compound This compound (-SH) ROS Reactive Oxygen Species (ROS) (e.g., Peroxyl Radical) This compound->ROS Scavenges Oxidized_this compound Oxidized this compound (-S-S-) This compound->Oxidized_this compound Donates H+ Cellular_Components Cellular Components (Lipids, Proteins, DNA) This compound->Cellular_Components Protects Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Receives H+ ROS->Cellular_Components Attacks Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Leads to

Caption: Antioxidant mechanism of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (or Zofenopril, which will be hydrolyzed to this compound in solution)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Fluorescein sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 520 nm) and temperature control

  • Multichannel pipette

Preparation of Solutions
  • Phosphate Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer and adjust the pH to 7.4. This buffer will be used for all dilutions.

  • Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in the phosphate buffer to a final concentration of 4 µM. Store this stock solution protected from light at 4°C.

  • Fluorescein Working Solution (80 nM): Immediately before use, dilute the fluorescein stock solution 1:50 in phosphate buffer to obtain a final concentration of 80 nM.

  • AAPH Solution (153 mM): Prepare the AAPH solution fresh for each assay by dissolving it in phosphate buffer to a final concentration of 153 mM.

  • Trolox Stock Solution (2 mM): Dissolve Trolox in phosphate buffer to a final concentration of 2 mM.

  • Trolox Standards: Prepare a series of Trolox standards by diluting the stock solution in phosphate buffer to final concentrations ranging from 12.5 to 200 µM.

  • This compound Sample Solutions: Dissolve this compound in phosphate buffer to prepare a stock solution. Further dilute the stock solution to several concentrations to determine the dose-dependent antioxidant activity.

ORAC Assay Protocol
  • Plate Preparation:

    • Pipette 25 µL of blank (phosphate buffer), Trolox standards, and this compound sample solutions into the wells of a 96-well black microplate. Each sample and standard should be run in triplicate.

  • Addition of Fluorescein:

    • Add 150 µL of the fluorescein working solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes in the microplate reader to allow the samples to reach thermal equilibrium.

  • Initiation of Reaction:

    • Add 25 µL of the freshly prepared AAPH solution to each well using a multichannel pipette to initiate the reaction.

    • Immediately start the kinetic measurement.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity every minute for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C throughout the measurement.

Data Analysis
  • Calculate the Area Under the Curve (AUC):

    • The AUC for each well is calculated from the fluorescence decay curve using the following formula: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0) where f0 is the initial fluorescence reading at time 0, and fi is the fluorescence reading at time i.

  • Calculate the Net AUC:

    • Subtract the AUC of the blank from the AUC of each sample and standard: Net AUC = AUC_sample - AUC_blank

  • Generate a Standard Curve:

    • Plot the Net AUC of the Trolox standards against their respective concentrations to generate a linear standard curve.

  • Determine the ORAC Value of this compound:

    • Interpolate the Net AUC of the this compound samples on the Trolox standard curve to determine their Trolox Equivalents (TE).

    • The final ORAC value is expressed as µmole of Trolox Equivalents per µmole or per gram of this compound.

Conclusion

The ORAC assay provides a reliable method for quantifying the antioxidant capacity of this compound. The presence of a sulfhydryl group in this compound confers significant antioxidant properties, which can be quantitatively assessed and compared to other compounds. This application note provides a comprehensive protocol for researchers to evaluate the antioxidant potential of this compound and similar therapeutic agents, contributing to a better understanding of their mechanisms of action and potential clinical benefits.

References

Application Notes and Protocols: Nitric Oxide Synthase Activity Assay in Tissues Treated with Zofenoprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, has demonstrated significant cardioprotective and vasculoprotective effects.[1][2] A key mechanism contributing to these benefits is the enhancement of nitric oxide (NO) bioavailability and the activity of nitric oxide synthase (NOS).[1][3][4] Zofenopril's unique sulfhydryl group not only contributes to its ACE inhibitory action but also plays a role in increasing hydrogen sulfide (H₂S) levels, which further promotes eNOS activation and NO production.[1][2][5]

These application notes provide a comprehensive overview of the effects of this compound on NOS activity in various tissues and deliver detailed protocols for assessing these effects. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound and similar compounds on the nitric oxide signaling pathway.

Data Presentation: Quantitative Effects of Zofenopril on Nitric Oxide Metabolism

The following tables summarize the quantitative data from preclinical studies investigating the impact of Zofenopril treatment on nitric oxide metabolites and NOS activity in different tissues.

Table 1: Effect of Zofenopril on Nitrite Levels in Murine Plasma and Heart Tissue

Treatment GroupPlasma Nitrite (μmol/L)Heart Tissue Nitrite (nmol/mg protein)
Vehicle0.25 ± 0.047.18 ± 0.29
Zofenopril (10 mg/kg)0.45 ± 0.089.67 ± 0.73
P-value <0.05 <0.01

Data extracted from a study on murine models of myocardial ischemia-reperfusion injury. Zofenopril was administered 8 hours prior to measurement.[1]

Table 2: Effect of Zofenopril on Nitric Oxide Metabolites and cNOS Activity in Rabbit Ocular Tissues with Experimental Glaucoma

TissueParameter% Increase with Zofenopril Treatment
Drainage Zone NO₃⁻ anions28.2%
NO₂⁻ anions43.0%
cNO-synthases activity38.7%
Retina NO₃⁻ anions20.5%
NO₂⁻ anions31.5%
cNO-synthases activity35.8%
Optic Nerve NO₃⁻ anions18.2%
NO₂⁻ anions22.8%
cNO-synthases activity30.6%

Data represents the percentage increase in Zofenopril-treated animals with adrenaline-induced glaucoma compared to untreated animals with glaucoma (p < 0.05 for all values).[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways influenced by this compound and a general workflow for a NOS activity assay.

Zofenopril_Signaling_Pathway ZOF This compound ACE Angiotensin-Converting Enzyme (ACE) ZOF->ACE inhibits H2S Hydrogen Sulfide (H₂S) Bioavailability ZOF->H2S increases AngII Angiotensin II ACE->AngII Bradykinin Bradykinin ACE->Bradykinin degrades AngI Angiotensin I AngI->AngII converts B2R Bradykinin B2 Receptor Bradykinin->B2R activates eNOS eNOS B2R->eNOS activates H2S->eNOS activates peNOS p-eNOS (activated) eNOS->peNOS phosphorylation NO Nitric Oxide (NO) peNOS->NO produces Vasodilation Vasodilation & Cardioprotection NO->Vasodilation

Caption: this compound Signaling Pathway.

NOS_Assay_Workflow Start Start: Tissue Sample (e.g., heart, vascular) Homogenization 1. Tissue Homogenization in ice-cold buffer Start->Homogenization Centrifugation 2. Centrifugation (e.g., 10,000 x g, 4°C) Homogenization->Centrifugation Supernatant 3. Collect Supernatant (contains NOS enzyme) Centrifugation->Supernatant ProteinAssay 4. Protein Quantification (e.g., BCA assay) Supernatant->ProteinAssay ReactionSetup 5. Assay Reaction Setup (lysate, substrate, cofactors) Supernatant->ReactionSetup Analysis 8. Data Analysis (Normalize to protein concentration) ProteinAssay->Analysis Incubation 6. Incubation (e.g., 37°C) ReactionSetup->Incubation Detection 7. Detection of NO production (Colorimetric/Fluorometric) Incubation->Detection Detection->Analysis

Caption: General Workflow for NOS Activity Assay.

Experimental Protocols

This section provides a detailed protocol for a colorimetric NOS activity assay adapted for tissues treated with this compound. This method is based on the principle of the Griess reaction, which measures nitrite, a stable and quantifiable breakdown product of NO.[7][8][9]

Protocol: Colorimetric Nitric Oxide Synthase (NOS) Activity Assay

I. Materials and Reagents

  • Tissues: Fresh or frozen tissues (e.g., heart, aorta) from control and this compound-treated animals.

  • NOS Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, containing 3 µM Tetrahydrobiopterin (BH4), 1 µM FAD, and 1 µM FMN).

  • Protease Inhibitor Cocktail.

  • NOS Substrate: L-arginine solution.

  • NOS Cofactors: NADPH, Calmodulin, CaCl₂.

  • Nitrate Reductase: For conversion of nitrate to nitrite.

  • Griess Reagents:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Nitrite Standard: Sodium nitrite solution for standard curve generation.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

  • Homogenizer.

  • Refrigerated centrifuge.

II. Procedure

A. Tissue Lysate Preparation

  • Excise and rinse the tissue of interest with ice-cold PBS to remove any blood.

  • Weigh approximately 100 mg of the tissue and place it in a pre-chilled tube.

  • Add 500 µL of ice-cold NOS Assay Buffer containing a protease inhibitor cocktail.

  • Homogenize the tissue on ice until it is completely lysed.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[7]

  • Carefully transfer the supernatant (tissue lysate) to a new pre-chilled tube. This lysate contains the NOS enzyme.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for later normalization of NOS activity.

B. NOS Activity Assay

  • Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0 to 100 µM) by diluting the stock nitrite standard in NOS Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample Wells: 50 µL of tissue lysate.

    • Blank Wells: 50 µL of NOS Assay Buffer.

  • Initiate the Reaction: Prepare a reaction mixture containing L-arginine and NADPH. Add an appropriate volume of this mixture to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized depending on the tissue type and expected NOS activity.

  • Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), add nitrate reductase and its cofactors to each well and incubate according to the manufacturer's instructions.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

C. Data Analysis

  • Subtract the absorbance of the blank from the absorbance of the samples and standards.

  • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

  • Determine the nitrite concentration in the samples from the standard curve.

  • Normalize the NOS activity to the protein concentration of the tissue lysate. The results can be expressed as pmol of nitrite produced/min/mg of protein.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on NOS activity. The quantitative data clearly indicate that Zofenopril enhances NO bioavailability in cardiovascular and ocular tissues.[1][6] The detailed protocol for the colorimetric NOS activity assay provides a practical method for researchers to quantify these effects. The signaling pathway diagram offers a visual representation of the proposed mechanism of action, highlighting the dual role of ACE inhibition and the sulfhydryl group in Zofenopril's pharmacological profile.[1][2][5] This information is valuable for further research into the therapeutic potential of this compound and the development of novel drugs targeting the nitric oxide pathway.

References

Application Notes and Protocols: Electrophysiological Effects of Zofenoprilat on Cardiac Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known electrophysiological and related effects of Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, on cardiac cells. The information is compiled from preclinical studies and is intended to guide further research and drug development.

Introduction

Zofenopril is a sulfhydryl-containing ACE inhibitor with demonstrated cardioprotective effects beyond its primary role in blood pressure reduction.[1][2] Its active form, this compound, exerts these effects through various mechanisms, including modulation of intracellular calcium handling and activation of signaling pathways that protect the heart from injury.[3][4][5] While direct electrophysiological studies on isolated cardiac ion channels are limited in publicly available literature, existing research provides valuable insights into its actions at the cellular and organ levels.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound on cardiac cell parameters.

Table 1: Effects of this compound on Sarcoplasmic Reticulum (SR) Calcium Handling in Isolated Rat Hearts

ParameterConcentration of this compoundModelEffectReference
SR 45Ca2+ Uptake10 µMAcute (120 min perfusion)Significantly increased[3][4]
SR 45Ca2+ Uptake15 mg/kg/day Zofenopril (chronic)Chronic (15 days treatment)Significantly increased[3][4]
Calcium-Induced Calcium Release10 µMAcute (120 min perfusion)Slightly, but not significantly, higher[3][4]
SR Calcium Leak10 µMAcute (120 min perfusion)Significantly increased[3][4]

Table 2: In-Vivo Electrophysiological Effects of Zofenopril in a Rat Model of Doxorubicin-Induced Cardiotoxicity

ParameterZofenopril DosageModelEffectReference
QalphaT Interval15 mg/kg/day (oral)Chronic Doxorubicin TreatmentComplete prevention of doxorubicin-induced lengthening[6]

Experimental Protocols

Protocol 1: Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Uptake in Cardiac Tissue

This protocol is adapted from studies investigating the effect of this compound on SR calcium handling in isolated rat hearts.[3][4]

1. Animal Model and Heart Perfusion:

  • Animal: Male Wistar rats.
  • Perfusion: Isolate hearts and perfuse in Langendorff mode for 120 minutes with Krebs-Henseleit solution.
  • Treatment Group: Perfuse with Krebs-Henseleit solution containing 10 µM this compound.
  • Control Group: Perfuse with Krebs-Henseleit solution alone.

2. Tissue Preparation:

  • At the end of the perfusion, homogenize the ventricular tissue in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4).
  • Determine the protein concentration of the homogenate using a standard assay (e.g., Bradford or BCA).

3. 45Ca2+ Uptake Assay:

  • Prepare a reaction mixture containing (final concentrations): 50 mM Tris-HCl (pH 6.8), 5 mM MgCl2, 120 mM KCl, 5 mM ATP, 5 mM potassium oxalate, and varying concentrations of free Ca2+ buffered with EGTA.
  • Add 45CaCl2 to the reaction mixture.
  • Initiate the reaction by adding a small amount of the cardiac tissue homogenate (e.g., 20-50 µg of protein).
  • Incubate at 37°C for a defined period (e.g., 2 minutes).
  • Stop the reaction by rapid filtration through a 0.45 µm Millipore filter.
  • Wash the filters with a cold stop solution (e.g., the reaction buffer without ATP and 45Ca2+) to remove non-sequestered 45Ca2+.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the rate of Ca2+ uptake as nmol of Ca2+ per mg of protein per minute.
  • Compare the rates between the this compound-treated and control groups.

Protocol 2: In-Vivo Electrocardiogram (ECG) Measurement in a Rat Model of Doxorubicin-Induced Cardiotoxicity

This protocol is based on a study evaluating the cardioprotective effects of Zofenopril against doxorubicin-induced cardiotoxicity.[6]

1. Animal Model and Treatment:

  • Animal: Male rats (e.g., Wistar or Sprague-Dawley).
  • Doxorubicin Group: Administer doxorubicin (e.g., 1.5 mg/kg, i.v.) once a week for 5 weeks.
  • Zofenopril + Doxorubicin Group: Administer Zofenopril (15 mg/kg/day, orally in the diet) concurrently with the doxorubicin treatment.
  • Control Group: Administer vehicle.
  • Zofenopril Only Group: Administer Zofenopril alone.

2. ECG Recording:

  • At the end of the treatment period (and potentially at baseline and intermediate time points), anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).
  • Place the rat in a supine position on a non-conductive surface.
  • Attach subcutaneous needle electrodes to the limbs (Lead II configuration is common).
  • Record the ECG for a stable period (e.g., 5-10 minutes) using a bio-amplifier and data acquisition system.

3. Data Analysis:

  • Analyze the recorded ECG waveforms to measure key intervals, including the heart rate, PR interval, QRS duration, and the QalphaT interval (the rat equivalent of the QT interval).
  • Compare the QalphaT interval between the different treatment groups to assess the effect of Zofenopril on doxorubicin-induced repolarization abnormalities.

Mandatory Visualizations

experimental_workflow_sr_ca_uptake cluster_animal_prep Animal Preparation cluster_perfusion Langendorff Perfusion (120 min) cluster_assay SR 45Ca2+ Uptake Assay cluster_analysis Data Analysis animal_model Wistar Rats isolate_heart Isolate Heart animal_model->isolate_heart control_group Control (Krebs-Henseleit) isolate_heart->control_group Assign to groups zofenoprilat_group This compound (10 µM) isolate_heart->zofenoprilat_group Assign to groups homogenize Homogenize Ventricular Tissue control_group->homogenize zofenoprilat_group->homogenize reaction Incubate with 45Ca2+ & ATP homogenize->reaction filtration Rapid Filtration reaction->filtration scintillation Scintillation Counting filtration->scintillation calculate_rate Calculate Uptake Rate scintillation->calculate_rate compare_groups Compare Groups calculate_rate->compare_groups signaling_pathway_this compound cluster_ace_inhibition Primary Mechanism cluster_downstream_effects Cardioprotective Signaling This compound This compound ace Angiotensin-Converting Enzyme (ACE) This compound->ace Inhibits h2s_no ↑ H2S & NO Bioavailability This compound->h2s_no katp KATP Channel Activation This compound->katp angiotensin_conversion Angiotensin I -> Angiotensin II ace->angiotensin_conversion bradykinin_degradation Bradykinin Degradation ace->bradykinin_degradation bradykinin_degradation->h2s_no ↑ Bradykinin leads to cardioprotection Cardioprotection (Anti-ischemic effects) h2s_no->cardioprotection katp->cardioprotection

References

Application Notes & Protocols: Inducing and Evaluating Cardiac Hypertrophy in Mice Treated with Zofenoprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is initially an adaptive response to pressure or volume overload but often progresses to heart failure.[1][2] Preclinical research extensively uses mouse models to investigate the molecular mechanisms underlying this transition and to evaluate potential therapeutic interventions.[3] Common methods to induce cardiac hypertrophy include surgical procedures like transverse aortic constriction (TAC) to create pressure overload, or pharmacological induction with agents such as Angiotensin II (Ang II).[4][5]

Zofenopril, a prodrug, is converted in the body to its active form, Zofenoprilat.[6] this compound is a potent angiotensin-converting enzyme (ACE) inhibitor that blocks the conversion of Angiotensin I to the powerful vasoconstrictor Angiotensin II, a key mediator in cardiac hypertrophy.[6][7] Unique among ACE inhibitors, this compound contains a sulfhydryl group which may confer additional cardioprotective effects through antioxidant properties and increased bioavailability of nitric oxide (NO) and hydrogen sulfide (H₂S).[7][8][9]

These application notes provide detailed protocols for inducing cardiac hypertrophy in mice using both TAC and Ang II infusion methods, and for evaluating the therapeutic efficacy of this compound through echocardiographic, histological, and molecular analyses.

Experimental Design and Workflow

A typical experimental design involves acclimatizing the animals, performing baseline measurements, randomly assigning them to experimental groups, inducing hypertrophy, administering the therapeutic compound, and conducting terminal analyses.

G cluster_setup Phase 1: Setup cluster_intervention Phase 2: Intervention cluster_sham cluster_evaluation Phase 3: Evaluation acclimatize Animal Acclimatization (1 week) baseline Baseline Echocardiography acclimatize->baseline randomize Randomization into Groups baseline->randomize induction Induction of Hypertrophy (TAC Surgery or Ang II Pump) randomize->induction sham_op Sham Surgery / Saline Pump randomize->sham_op treatment This compound Treatment (e.g., Oral Gavage Daily) induction->treatment follow_up Follow-up Echocardiography (e.g., Weekly) treatment->follow_up sham_vehicle Vehicle Treatment sham_op->sham_vehicle sham_vehicle->follow_up terminal Terminal Endpoint Analysis (Gravimetry, Histology, Molecular) follow_up->terminal

Caption: Experimental workflow for evaluating this compound in a mouse model of cardiac hypertrophy.

Detailed Experimental Protocols

Animal Models
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J mice are commonly used in cardiovascular research.[10][11]

  • Age: 9-10 week old male mice are preferable.[4]

  • Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[4]

Induction of Cardiac Hypertrophy (Choose one method)

The TAC model creates a pressure overload on the left ventricle by surgically constricting the transverse aorta, mimicking conditions like aortic stenosis and hypertension.[2][12] Significant hypertrophy typically develops within 1-2 weeks.[4]

Materials:

  • Anesthesia: Isoflurane or Ketamine/Xylazine mixture.[12][13]

  • Rodent ventilator.

  • Surgical microscope.

  • Sterile surgical instruments.

  • 6-0 or 7-0 silk suture.[2]

  • A blunt needle (27-gauge for moderate, 28-gauge for severe stenosis) to standardize the constriction.[4]

  • Analgesics (e.g., Buprenorphine).[12]

Procedure:

  • Anesthetize the mouse and confirm the depth of anesthesia via a toe pinch.[12]

  • Intubate the mouse with an endotracheal tube and connect it to a volume-cycled rodent ventilator (e.g., 125-150 breaths/min, 0.1-0.3 ml tidal volume).[2]

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • Perform a midline cervical incision or an upper sternotomy to expose the aortic arch.[12][14]

  • Carefully dissect the connective and fatty tissues to isolate the transverse aorta between the innominate and left common carotid arteries.[14]

  • Pass a 6-0 silk suture under the isolated aortic arch.

  • Place a 27-gauge blunt needle parallel to the aorta.[2]

  • Tie a secure double knot over both the aorta and the needle.

  • Promptly and carefully remove the needle. The suture will remain, creating a defined stenosis.[2]

  • For sham-operated control mice, the entire procedure is performed except for the ligation of the aorta.[2]

  • Close the chest and skin incision in layers.

  • Administer post-operative analgesics and monitor the animal closely during recovery.[12]

This pharmacological model uses continuous infusion of Ang II via an osmotic minipump to induce hypertension, hypertrophy, and fibrosis.[5] This model is highly relevant for studying ACE inhibitors.

Materials:

  • Angiotensin II (e.g., 1000-1500 ng/kg/min).[15][16]

  • Osmotic minipumps (e.g., Alzet model 1002 or 1004, for 14 or 28-day infusion).

  • Sterile saline.

  • Anesthesia (e.g., Isoflurane).

Procedure:

  • On the day of surgery, prime the osmotic minipumps with the appropriate concentration of Ang II dissolved in sterile saline, according to the manufacturer's instructions. For control animals, pumps are filled with saline only.

  • Anesthetize the mouse.

  • Shave the fur on the back, between the scapulae.

  • Make a small subcutaneous incision and create a pocket using blunt dissection.

  • Insert the primed osmotic minipump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

  • Close the incision with wound clips or sutures.

  • Allow the mouse to recover on a heating pad. The pump will begin delivering Ang II at a constant rate.

This compound Administration

Zofenopril is administered as a prodrug, which is readily converted to the active metabolite this compound.

  • Compound: Zofenopril calcium.

  • Dosage: A dose of 10 mg/kg/day has been shown to be effective in mice.[8][17]

  • Route: Oral gavage is a common and effective route of administration.

  • Vehicle: Zofenopril can be suspended in a vehicle such as 0.2-0.5% carboxymethylcellulose.[8]

  • Timing: Begin treatment one day after the hypertrophy induction procedure and continue daily for the duration of the study (e.g., 2-6 weeks). The control and sham groups should receive the vehicle alone on the same schedule.

Evaluation of Cardiac Hypertrophy

Echocardiography is a non-invasive technique used to serially assess cardiac function and morphology.[18] Measurements should be taken at baseline and at specified intervals (e.g., weekly) post-induction.

Procedure:

  • Anesthetize the mouse lightly with isoflurane (1-1.5%); heart rate should be maintained between 450-550 bpm.[19]

  • Remove chest hair using a depilatory cream one day prior to imaging.[20][21]

  • Place the mouse on a heated platform with integrated ECG electrodes.[21]

  • Apply pre-warmed ultrasound gel to the chest.

  • Using a high-frequency ultrasound system (e.g., Vevo 2100/3100) with a linear array transducer, obtain two-dimensional images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.[10][19]

  • From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure wall thickness and chamber dimensions.[21]

  • Analyze the images to derive key functional and morphological parameters. At least three consecutive cardiac cycles should be averaged for each measurement.[21]

Table 1: Key Echocardiographic Parameters for Assessing Cardiac Hypertrophy

Parameter Abbreviation Description Implication in Hypertrophy
Left Ventricular Mass LVM Calculated mass of the left ventricle.[10] Increases significantly.
LV Posterior Wall Thickness, diastole LVPWd Thickness of the posterior wall at the end of diastole.[21] Increases with concentric hypertrophy.
Interventricular Septal Thickness, diastole IVSd Thickness of the septum at the end of diastole.[21] Increases with concentric hypertrophy.
LV Internal Dimension, diastole LVIDd Diameter of the LV chamber at the end of diastole.[21] May decrease initially, then increase with decompensation.
Ejection Fraction EF Percentage of blood ejected from the LV with each beat. Often preserved in early hypertrophy, declines with heart failure.

| Fractional Shortening | FS | Percentage change in LV diameter between systole and diastole. | Often preserved in early hypertrophy, declines with heart failure. |

At the end of the study, hearts are excised for weight and histological assessment.

Procedure:

  • Euthanize the mouse using an approved method.

  • Excise the heart, blot it dry, and separate the atria from the ventricles.[22]

  • Weigh the total heart and the ventricles separately. Measure the body weight and tibia length.

  • Calculate the ratios of heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) to normalize for body size.[22]

  • Fix the heart in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.[22][23]

  • Hematoxylin and Eosin (H&E) Staining: Stain sections with H&E to visualize overall morphology and measure cardiomyocyte cross-sectional area.[24][25] Capture images under a microscope and use image analysis software (e.g., ImageJ) to quantify cell size.

  • Picrosirius Red or Masson's Trichrome Staining: Stain separate sections to visualize and quantify collagen deposition (fibrosis).[25][26] The fibrotic area can be expressed as a percentage of the total myocardial area.

Table 2: Key Gravimetric and Histological Parameters | Parameter | Description | Implication in Hypertrophy | | :--- | :--- | :--- | | Heart Weight / Body Weight Ratio | HW/BW | Normalized heart weight. | Increases significantly. | | Heart Weight / Tibia Length Ratio | HW/TL | Alternative normalization for heart weight. | Increases significantly. | | Cardiomyocyte Cross-Sectional Area | CSA | Average area of individual heart muscle cells. | Increases significantly. | | Percent Fibrosis | % Fibrosis | Percentage of ventricular area composed of collagen. | Increases with pathological remodeling. |

Gene expression of hypertrophic markers can be quantified from ventricular tissue.

Procedure:

  • At the time of sacrifice, snap-freeze a portion of the left ventricle in liquid nitrogen and store at -80°C.

  • Isolate total RNA from the tissue using a commercial kit (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for hypertrophic marker genes. Normalize expression to a stable housekeeping gene (e.g., Gapdh).

Table 3: Key Molecular Markers for Cardiac Hypertrophy

Gene Name Abbreviation Function / Role Expected Change in Hypertrophy
Natriuretic Peptide A Nppa (ANP) Fetal gene re-expressed during hypertrophy; involved in vasodilation. Upregulated.[27]
Natriuretic Peptide B Nppb (BNP) Fetal gene re-expressed during hypertrophy; clinical marker for heart failure. Upregulated.[28]
Myosin Heavy Chain 7 Myh7 (β-MHC) Fetal isoform of myosin heavy chain, re-expressed in pathological hypertrophy. Upregulated.[28]

| Connective Tissue Growth Factor | Ctgf | Pro-fibrotic factor. | Upregulated.[3] |

This compound Signaling Pathway

This compound primarily acts by inhibiting ACE, which has dual effects: it decreases the production of Angiotensin II and prevents the breakdown of Bradykinin. This leads to reduced pathological signaling and enhanced protective pathways.

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_bradykinin Bradykinin & Cardioprotective Pathway ang1 Angiotensin I ace ACE ang1->ace Conversion ang2 Angiotensin II ace->ang2 inactive Inactive Fragments ace->inactive at1r AT1 Receptor ang2->at1r effects_bad Hypertrophy Fibrosis Vasoconstriction at1r->effects_bad brady Bradykinin brady->ace Degradation no_h2s ↑ Nitric Oxide (NO) ↑ Hydrogen Sulfide (H₂S) brady->no_h2s effects_good Cardioprotection Vasodilation no_h2s->effects_good zof This compound zof->ace Inhibition

Caption: Mechanism of action of this compound in the context of cardiac hypertrophy.

References

Zofenoprilat's Impact on Cellular Signaling: A Western Blot Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, exhibits significant effects on various intracellular signaling pathways, contributing to its cardioprotective and anti-inflammatory properties beyond ACE inhibition. This document provides detailed application notes and protocols for the analysis of these pathways using Western blotting, a fundamental technique for protein detection and quantification. The information is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of this compound.

Key Signaling Pathways Modulated by this compound

This compound's unique sulfhydryl group is believed to play a crucial role in its modulation of signaling pathways, primarily through the release of hydrogen sulfide (H₂S).[1][2] Key pathways affected include:

  • PI3K/Akt/eNOS Pathway: this compound promotes the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and contributing to its vasodilatory and pro-angiogenic effects.[1]

  • MAPK/ERK Pathway: The drug influences the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. While it can induce ERK1/2 phosphorylation in endothelial cells, it has been shown to inhibit ERK1/2 phosphorylation in vascular smooth muscle cells, suggesting cell-type specific effects.[1][2]

  • mTOR Pathway: this compound has been observed to inhibit the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.[2]

  • NF-κB Signaling: this compound is suggested to have anti-inflammatory effects by potentially inhibiting the Nuclear Factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammatory responses.

Quantitative Data Summary

The following tables summarize quantitative data from Western blot analyses in studies investigating the effects of this compound on key signaling proteins.

Table 1: Effect of this compound on Pro-Angiogenic Signaling in Endothelial Cells

Target ProteinTreatmentFold Change vs. Control (Mean ± SEM)Reference
p-Akt / Total AktThis compound (10 µM, 15 min)2.5 ± 0.3[1]
p-eNOS (Ser1177) / Total eNOSThis compound (10 µM, 15 min)3.0 ± 0.4[1]
p-ERK1/2 / Total ERK1/2This compound (10 µM, 15 min)2.8 ± 0.3[1]

Table 2: Inhibitory Effect of this compound on Proliferative Signaling in Vascular Smooth Muscle Cells (VSMCs)

Target ProteinTreatmentReduction in Phosphorylation (%)Reference
p-ERK1/2This compound (100 µM, 5h)~50[2]
p-p38This compound (100 µM, 5h)~50[2]
p-S6RPThis compound (100 µM, 5h)~50[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for Western blot analysis.

Zofenoprilat_Signaling_Pathways cluster_pro_angiogenic Pro-Angiogenic & Vasodilatory Effects (Endothelial Cells) cluster_anti_proliferative Anti-Proliferative Effects (Vascular Smooth Muscle Cells) cluster_anti_inflammatory Anti-Inflammatory Effects This compound This compound H2S H₂S Release This compound->H2S PI3K PI3K H2S->PI3K ERK ERK1/2 H2S->ERK activates Akt Akt PI3K->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates (Ser1177) NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis & Vasodilation NO->Angiogenesis ERK->Angiogenesis Zof_VSMC This compound MAPK_mTOR MAPK/mTOR Pathway Zof_VSMC->MAPK_mTOR inhibits p38 p38 MAPK_mTOR->p38 ERK_VSMC ERK1/2 MAPK_mTOR->ERK_VSMC S6RP S6RP MAPK_mTOR->S6RP Proliferation VSMC Proliferation p38->Proliferation ERK_VSMC->Proliferation S6RP->Proliferation Zof_Inflam This compound IKK IKK Zof_Inflam->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Transcription

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis (with Phosphatase & Protease Inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-total-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end Data Interpretation analysis->end

Caption: General workflow for Western blot analysis.

Experimental Protocols

General Protocol for Western Blot Analysis of Phosphorylated Proteins

This protocol provides a general framework for analyzing protein phosphorylation. Specific antibody concentrations and incubation times should be optimized for each target.

1. Sample Preparation and Cell Lysis: a. Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time. b. Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS). c. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer: a. Mix an appropriate amount of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein. d. Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.

Specific Protocols for Key Signaling Pathways

PI3K/Akt/eNOS Pathway Analysis:

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • Rabbit anti-phospho-eNOS (Ser1177)

    • Mouse anti-total eNOS

  • Follow the general protocol. Optimize antibody dilutions as recommended by the manufacturer.

MAPK/ERK and mTOR Pathway Analysis:

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Mouse anti-total ERK1/2

    • Rabbit anti-phospho-p38

    • Rabbit anti-total p38

    • Rabbit anti-phospho-S6 Ribosomal Protein

    • Rabbit anti-total S6 Ribosomal Protein

  • Follow the general protocol.

NF-κB Pathway Analysis:

  • Focus on p65 subunit translocation.

  • Cell Fractionation:

    • After cell lysis, perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Western Blot:

    • Perform Western blotting on both the cytoplasmic and nuclear fractions.

    • Primary Antibodies:

      • Rabbit anti-NF-κB p65

      • Antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.

  • An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation. This compound is expected to inhibit this translocation.

References

Application Notes and Protocols: High-Throughput Screening for Modulators of Zofenoprilat Activity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Validated methodologies for the identification and characterization of compounds that modulate the enzymatic activity of Zofenoprilat, the active metabolite of Zofenopril.

Introduction

Zofenopril is a prodrug that is hydrolyzed in the body to its active form, this compound, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), where it catalyzes the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II and degrades the vasodilator bradykinin.[2] By inhibiting ACE, this compound leads to vasodilation, reduced aldosterone secretion, and increased bradykinin levels, collectively contributing to a decrease in blood pressure.[2] Beyond its primary ACE-inhibiting function, this compound's sulfhydryl group may confer additional cardioprotective effects, potentially through interactions with the hydrogen sulfide (H₂S) signaling pathway and inhibition of MAPK and mTOR pathways.[3][4][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel modulators of this compound's target, the ACE enzyme. The protocols are optimized for a 96-well microplate format, ensuring efficiency and reproducibility for large-scale screening campaigns.

This compound Mechanism of Action & Signaling Pathway

This compound's primary mechanism involves the competitive inhibition of the ACE enzyme. This action disrupts the RAAS and potentiates the vasodilatory effects of bradykinin. The diagram below illustrates this key signaling pathway.

Zofenoprilat_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects cluster_Bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage by) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (cleavage by) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase Bradykinin Bradykinin Inactive Inactive Peptides Bradykinin->Inactive (degradation by) Vasodilation Vasodilation Bradykinin->Vasodilation BP_Decrease Blood Pressure Decrease Vasodilation->BP_Decrease ACE_Bradykinin ACE This compound This compound This compound->ACE Inhibits This compound->ACE_Bradykinin Inhibits HTS_Workflow start Start: Compound Library primary_screen Primary HTS: Colorimetric ACE Assay (Single Concentration) start->primary_screen data_analysis Data Analysis: Calculate % Inhibition primary_screen->data_analysis hit_identification Hit Identification (Threshold > 50% Inhibition) data_analysis->hit_identification Activity Detected inactive Inactive Compounds data_analysis->inactive No Activity dose_response Dose-Response Assay: Confirmatory Fluorogenic or Colorimetric Assay hit_identification->dose_response ic50 IC50 Determination dose_response->ic50 secondary_assays Secondary Assays: Orthogonal Methods, Specificity, Cell-based Assays ic50->secondary_assays Potent & Confirmed lead_compounds Lead Compound Identification secondary_assays->lead_compounds

References

Troubleshooting & Optimization

Zofenoprilat In-Vitro Stability & Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Zofenoprilat in in-vitro assays.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Degradation

Q1: What is this compound and why is its stability a concern in in-vitro assays?

This compound is the active metabolite of the prodrug Zofenopril, functioning as an angiotensin-converting enzyme (ACE) inhibitor.[1] Its chemical structure includes a free sulfhydryl (-SH) group, which makes it highly susceptible to oxidation.[1][2] This inherent instability can lead to the formation of degradation products, primarily disulfide dimers, causing inaccurate and variable results in in-vitro experiments.[2] Therefore, understanding its degradation profile and implementing appropriate handling procedures are critical for reliable experimental outcomes.

Q2: What are the primary degradation pathways for this compound?

Forced degradation studies reveal that this compound is most susceptible to degradation under two main conditions:

  • Oxidation: The free sulfhydryl group is easily oxidized, leading to the formation of disulfide-linked dimers and other related impurities. This is a major degradation pathway.[1][3]

  • Base Hydrolysis (Alkaline Conditions): this compound shows extensive degradation under basic (alkaline) conditions.[3][4]

Conversely, the compound is relatively stable under thermal, acidic, neutral hydrolytic, and photolytic stress conditions.[3][4]

Diagram: this compound Primary Degradation Pathways

G This compound Degradation Pathways cluster_main cluster_products cluster_conditions This compound This compound (Active Form with -SH group) DegradationProduct Disulfide Dimer (Inactive) This compound->DegradationProduct Oxidation HydrolysisProduct Hydrolysis Products This compound->HydrolysisProduct Hydrolysis OxidativeStress Oxidative Stress (e.g., O2, Metal Ions) OxidativeStress->this compound BaseHydrolysis Alkaline Conditions (High pH) BaseHydrolysis->this compound

Caption: Key degradation pathways affecting this compound stability.

Q3: How do factors like pH and temperature affect this compound stability?

The stability of this compound is significantly influenced by environmental factors:

  • pH: The ionization state and reactivity of this compound can change with pH, leading to different degradation pathways.[5][6] It is most unstable in alkaline (basic) solutions due to accelerated hydrolysis.[3] While stable in acidic and neutral aqueous solutions, careful pH control is crucial.[3] Lowering the pH of a dissolution medium can sometimes enhance the discrimination between different formulations in release rate studies.[7]

  • Temperature: While formal studies indicate this compound is stable under thermal stress, elevated temperatures can generally accelerate chemical degradation reactions like hydrolysis and oxidation.[3][8] For long-term storage and during experiments, maintaining cool or controlled room temperature is advisable.

Section 2: Troubleshooting In-Vitro Assays

Q1: My assay results show high variability and poor reproducibility. Could this compound degradation be the cause?

Yes, this is a classic sign of analyte instability. If this compound degrades between sample preparation and analysis, the measured concentration will be inconsistent. The free sulfhydryl group is prone to oxidation, which can occur at different rates depending on minor variations in handling, exposure to air, or contaminants in the assay medium.

Diagram: Troubleshooting Inconsistent Assay Results

G Troubleshooting Logic for this compound Assays Start Inconsistent / Low This compound Results CheckDegradation Is this compound degrading? Start->CheckDegradation CheckStabilization Was a stabilizing agent (e.g., NEM) used? CheckDegradation->CheckStabilization Yes ReEvaluate Re-run assay and evaluate results CheckDegradation->ReEvaluate No (Check other assay parameters) CheckpH Is the assay medium pH alkaline (>7.5)? CheckStabilization->CheckpH Yes ImplementNEM Action: Add NEM to samples immediately after collection. CheckStabilization->ImplementNEM No CheckStorage Were samples stored properly (protected from light/air)? CheckpH->CheckStorage No AdjustpH Action: Buffer the assay medium to a neutral or slightly acidic pH. CheckpH->AdjustpH Yes ImproveStorage Action: Use amber vials, minimize headspace, and store at low temperatures. CheckStorage->ImproveStorage No CheckStorage->ReEvaluate Yes ImplementNEM->ReEvaluate AdjustpH->ReEvaluate ImproveStorage->ReEvaluate

Caption: A decision tree for troubleshooting this compound assay issues.

Q2: How can I prevent the oxidative degradation of this compound during sample preparation and analysis?

The most effective method is to protect the free sulfhydryl group. This is commonly achieved by treating the sample with N-ethylmaleimide (NEM) .[1] NEM rapidly and specifically reacts with the sulfhydryl group to form a stable succinimide derivative, preventing oxidation. This derivatization step should be performed as early as possible after sample collection or preparation.[1]

Q3: I am conducting a forced degradation study. What conditions should I use?

Forced degradation or stress testing is performed to identify likely degradation products and establish degradation pathways.[4][9] Based on ICH guidelines and known this compound properties, the following conditions are recommended.

Stress ConditionReagent / MethodTypical ConditionsExpected Outcome for this compound
Acid Hydrolysis 0.1 M to 1.0 M HClRoom Temperature or 50-60°CStable[3]
Base Hydrolysis 0.1 M to 1.0 M NaOHRoom TemperatureExtensive Degradation [3]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Room TemperatureExtensive Degradation [3]
Thermal Dry Heat Oven / Water Bath60-80°CStable[3]
Photolysis UV/Visible Light Exposure (ICH Q1B)Controlled ChamberStable[3]

Table 1: Recommended Conditions for this compound Forced Degradation Studies.

Experimental Protocols

Protocol 1: Stabilization of this compound with N-ethylmaleimide (NEM) for LC-MS/MS Analysis

This protocol is adapted from established methods for analyzing this compound in plasma and is suitable for in-vitro samples.[1]

Objective: To protect the sulfhydryl group of this compound from oxidation prior to analysis.

Materials:

  • This compound-containing sample (e.g., buffered solution, cell lysate)

  • N-ethylmaleimide (NEM) solution (10 mg/mL in ethanol or acetonitrile)

  • Internal Standard (if available)

  • Extraction Solvent (e.g., Toluene, Ethyl Acetate)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Collection: To 1 mL of your in-vitro sample, add the internal standard.

  • Stabilization: Immediately add 50 µL of the NEM solution. Vortex briefly to mix. Allow the reaction to proceed for 10-15 minutes at room temperature. This forms the stable this compound-NEM derivative.

  • Extraction: Add 5 mL of the extraction solvent (e.g., Toluene). Vortex vigorously for 1-2 minutes.

  • Separation: Centrifuge the sample at ~3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase used for your LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system. The system should be set to monitor the mass transitions for the this compound-NEM derivative.

Protocol 2: General In-Vitro Chemical Stability Assay

Objective: To assess the stability of this compound in a specific aqueous medium (e.g., simulated gastric fluid, cell culture medium, pH buffer) over time.

Materials:

  • This compound stock solution

  • Test medium (e.g., SGF, pH 7.4 buffer) pre-warmed to the desired temperature (e.g., 37°C)

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

  • NEM solution (if required for analysis, see Protocol 1)

  • Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Initiation: Spike the pre-warmed test medium with this compound stock solution to achieve the final desired concentration. Mix well. This is your T=0 sample.

  • Time Zero (T=0) Sample: Immediately withdraw an aliquot of the mixture.

    • Option A (Direct Quench): Transfer the aliquot into a tube containing ice-cold quenching solution to stop any further degradation.

    • Option B (Stabilization): Transfer the aliquot into a tube containing NEM solution (as per Protocol 1) to stabilize it for analysis.

  • Incubation: Incubate the remaining reaction mixture under the desired experimental conditions (e.g., 37°C in a shaking water bath).

  • Time-Point Sampling: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw additional aliquots and process them exactly as the T=0 sample.

  • Sample Analysis: Once all time-point samples are collected, analyze them using a validated analytical method to determine the concentration of the remaining undegraded this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time. From this data, you can calculate the degradation rate constant and the half-life (t½) of the compound under the tested conditions.

Diagram: General Workflow for an In-Vitro Stability Assay

G Workflow for this compound In-Vitro Stability Assay Start Prepare this compound Stock & Test Medium Spike Spike this compound into Test Medium Start->Spike T0 Immediately take T=0 Sample Spike->T0 Incubate Incubate Mixture (e.g., 37°C) Spike->Incubate Process Quench Reaction and/or Stabilize with NEM T0->Process Timepoints Take Samples at Predetermined Timepoints Incubate->Timepoints Timepoints->Process Analyze Analyze All Samples (HPLC or LC-MS/MS) Process->Analyze Data Calculate % Remaining & Degradation Rate Analyze->Data End Determine Stability Profile Data->End

Caption: Steps for conducting a this compound chemical stability assay.

References

Technical Support Center: Overcoming Analytical Interference in Zofenoprilat Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Zofenoprilat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

I. Troubleshooting Guides

This section provides detailed solutions to common analytical challenges in this compound quantification.

Analyte Instability: Oxidative Degradation of this compound

A primary challenge in the bioanalysis of this compound is the oxidative degradation of its free sulfhydryl group, leading to the formation of disulfides and inaccurate quantification.

Q: My this compound results are showing poor reproducibility and lower than expected concentrations. What could be the cause?

A: This is a classic sign of this compound degradation in the biological matrix. The thiol group is susceptible to oxidation, forming dimers or mixed disulfides with endogenous thiols. To prevent this, immediate stabilization of the sample is crucial.

Troubleshooting Steps & Solutions:

Two primary strategies are employed to mitigate the oxidative degradation of this compound: derivatization with N-ethylmaleimide (NEM) or stabilization with a reducing agent like 1,4-dithiothreitol (DTT).

Experimental Protocol 1: Stabilization via Derivatization with N-ethylmaleimide (NEM)

This method involves the covalent modification of the thiol group, forming a stable thioether.

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediate Derivatization: Immediately after blood collection, add a solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., acetonitrile) to the whole blood. A typical concentration is 0.1 M NEM solution.

  • Plasma Preparation: Gently mix the sample and allow it to react for a short period (e.g., 15-20 minutes) at room temperature. Subsequently, centrifuge the sample to separate the plasma.

  • Storage: Store the stabilized plasma at -20°C or lower until analysis.

Experimental Protocol 2: Stabilization with 1,4-Dithiothreitol (DTT)

This method utilizes a reducing agent to prevent oxidation and break any existing disulfide bonds.

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood sample to obtain plasma.

  • Stabilization: To an aliquot of the plasma sample, add a solution of DTT. A common concentration is 200 mM DTT solution.

  • Incubation: Vortex the sample and let it stand at room temperature for approximately 20 minutes to ensure the reduction of any disulfide bonds.

  • Storage: Store the stabilized plasma at -20°C or lower until analysis.

Quantitative Data Comparison of Stabilization Methods:

ParameterStabilization with NEM[1]Stabilization with DTT[2][3]No Stabilization
Analyte Form This compound-NEM adductFree this compoundThis compound and its oxidized forms
Stability High stability in plasmaGood stability, requires optimizationPoor stability, significant degradation
Reported Recovery ~70.1% (LLE with toluene)82.96 - 86.73% (LLE with methyl tert-butyl ether)Highly variable and low
LLOQ ~2 ng/mL~0.5 ng/mLNot reliable
Matrix Effects in LC-MS/MS Analysis

Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the plasma matrix, can significantly impact the accuracy and precision of this compound quantification.

Q: I am observing inconsistent internal standard responses and variable analyte signals. Could this be due to matrix effects?

A: Yes, inconsistent internal standard and analyte signals are strong indicators of matrix effects. The choice of sample preparation technique is critical in minimizing these interferences.

Troubleshooting Steps & Solutions:

The most common sample preparation techniques for this compound analysis are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): While being a simple and fast technique, PPT is often less effective at removing phospholipids and other matrix components that can cause significant ion suppression or enhancement.

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT and has been successfully applied in several validated methods for this compound. The choice of extraction solvent is crucial for achieving good recovery and minimizing interferences.[1][2][4]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts, leading to reduced matrix effects. However, it requires more extensive method development to optimize the sorbent, wash, and elution steps.[5]

Comparison of Sample Preparation Methods for this compound Analysis:

MethodPrincipleAdvantagesDisadvantagesReported Recovery of this compound
Protein Precipitation (PPT) Removal of proteins by precipitation with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.High potential for matrix effects from residual phospholipids and other endogenous components. Lower recovery compared to other methods.Not widely reported for this compound, generally lower than LLE and SPE.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between an aqueous and an immiscible organic solvent.Good sample clean-up, reduces matrix effects compared to PPT.[1][2][4]Can be labor-intensive and may have lower recovery for highly polar analytes.70.1% (with toluene)[1], 82.96 - 92.5% (with methyl tert-butyl ether)[2][4]
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte for a solid sorbent.Provides the cleanest extracts, significantly reducing matrix effects.[5]More complex method development, can be more expensive.>64% (for Lisinopril, a similar ACE inhibitor)

Recommendation: For robust this compound quantification with minimized matrix effects, LLE with methyl tert-butyl ether or SPE are recommended. If using PPT, a thorough evaluation of matrix effects is essential.

Chromatographic Issues: Peak Shape and Co-elution

Poor peak shape (e.g., tailing, fronting) and co-elution with interfering components can compromise the resolution, sensitivity, and accuracy of the analysis.

Q: I am observing peak tailing for this compound. How can I improve the peak shape?

A: Peak tailing for acidic compounds like this compound can be caused by interactions with residual silanols on the HPLC column.

Troubleshooting Steps & Solutions:

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups and reduce peak tailing. The addition of a small amount of a competing base or using a buffered mobile phase can also be effective.

  • Column Selection: Using a column with end-capping or a newer generation silica column can minimize silanol interactions.

  • Injection Solvent: Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.

  • System Contamination: Flush the HPLC system and column to remove any potential contaminants that may be causing peak tailing.

Q: I suspect co-elution of an endogenous component with my analyte. How can I confirm and resolve this?

A: Co-elution can be investigated by analyzing blank matrix samples and looking for interfering peaks at the retention time of the analyte.

Troubleshooting Steps & Solutions:

  • Gradient Optimization: Adjusting the gradient profile of the mobile phase can help to separate the analyte from the co-eluting interference.

  • Column Selectivity: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter the selectivity and resolve the co-eluting peaks.

  • Sample Preparation: A more selective sample preparation method like SPE can effectively remove the interfering component before chromatographic analysis.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended LC-MS/MS parameters for Zofenopril and this compound quantification?

A1: The optimal LC-MS/MS parameters can vary depending on the instrument and the chosen stabilization method. However, here are some typical parameters reported in the literature.

Typical LC-MS/MS Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeInternal Standard
Zofenopril 430.1308.1ESI+[4]Fosinopril Sodium[4], Diazepam[2]
This compound 326.1222.1ESI+[2]Fosinopril Sodium[4], Diazepam[2]
This compound-NEM 451.1222.1ESI-[1]Fluorinated this compound-NEM derivative[1]

Q2: How does hemolysis affect this compound analysis?

A2: Hemolysis, the rupture of red blood cells, can release intracellular components into the plasma, potentially causing analytical interference. For thiol-containing drugs, the release of heme from hemoglobin can promote oxidative degradation. While specific data on this compound is limited, it is crucial to assess the impact of hemolysis during method validation.

Recommendations:

  • Visually inspect plasma samples for any signs of hemolysis (pink or red color).

  • During method validation, evaluate the stability of this compound in hemolyzed plasma.

  • If instability is observed, consider storing hemolyzed samples at lower temperatures (e.g., -70°C) or using antioxidants.

Q3: Which internal standard is most suitable for this compound analysis?

A3: The choice of internal standard (IS) is critical for accurate quantification. An ideal IS should have similar physicochemical properties and extraction recovery to the analyte.

  • Structurally similar compounds: Fosinopril, another ACE inhibitor, has been successfully used as an internal standard.[4]

  • Stable isotope-labeled (SIL) internal standards: A SIL version of this compound would be the gold standard as it co-elutes and experiences similar matrix effects. However, its availability may be limited.

  • Other compounds: Diazepam has also been reported as an internal standard.[2] It is important to validate that the chosen IS does not suffer from different matrix effects than this compound.

III. Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS pathway and the point of inhibition by this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Active Metabolite) This compound->ACE inhibits

Mechanism of action of this compound in the RAAS pathway.
Experimental Workflow: this compound Quantification

The diagram below outlines a typical experimental workflow for the quantification of this compound in plasma samples.

Zofenoprilat_Workflow Start Start: Blood Sample Collection Stabilization Immediate Stabilization (e.g., with NEM or DTT) Start->Stabilization Plasma_Separation Plasma Separation (Centrifugation) Stabilization->Plasma_Separation Sample_Preparation Sample Preparation (e.g., LLE or SPE) Plasma_Separation->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Results Data_Processing->End

A typical workflow for this compound bioanalysis.

References

Reducing experimental variability in Zofenoprilat-treated animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Zofenoprilat-treated animal models.

Frequently Asked Questions (FAQs)

Q1: What is Zofenopril and this compound?

A1: Zofenopril is a prodrug that is converted in the body to its active metabolite, this compound.[1] this compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2]

Q2: What is the primary mechanism of action of this compound?

A2: this compound inhibits ACE, which is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and a decrease in blood pressure.[2][3]

Q3: In which animal models has Zofenopril been studied?

A3: Zofenopril has been evaluated in various animal models, including spontaneously hypertensive rats (SHR), rats with myocardial infarction, pigs with myocardial ischemia-reperfusion injury, diabetic rats, and mice with carotid artery stenosis.[4][5][6]

Q4: What are the common routes of administration for Zofenopril in animal studies?

A4: The most common route of administration is oral, either mixed with chow or by oral gavage.[7] Intraperitoneal injection has also been reported in some studies.[8]

Troubleshooting Guide

This guide addresses common issues that can lead to variability in animal experiments using this compound.

Problem Potential Cause Recommended Solution
High variability in blood pressure readings Animal Stress: Handling and restraint for procedures like oral gavage can cause acute stress, leading to transient increases in blood pressure and heart rate.- Acclimatize animals to handling and the experimental procedures before the study begins.- Consider less stressful administration methods if possible, such as voluntary oral consumption.
Genetic Variability: Different strains or even individual genetic differences within a strain can affect the response to ACE inhibitors. For example, polymorphisms in the ACE gene have been shown to impact ACE activity and the response to ACE inhibitors in dogs.- Use a genetically homogenous animal population.- Report the specific strain and source of the animals in your study.- If feasible, screen for known genetic polymorphisms that may affect the RAAS.
Inconsistent Dosing: Inaccurate or inconsistent administration of Zofenopril will lead to variable drug exposure.- Ensure accurate calibration of dosing equipment.- For oral gavage, ensure the correct volume is delivered to the stomach and not regurgitated.- When mixing with chow, ensure homogenous distribution of the drug in the feed and monitor food intake to estimate the actual dose consumed.
Unexpected or inconsistent pharmacological effects Drug Formulation and Stability: Zofenopril calcium has low aqueous solubility. Improperly prepared or stored solutions can lead to inaccurate dosing. The stability of Zofenopril in solution may also be a factor.- Due to its low solubility, Zofenopril calcium may need to be suspended. A common vehicle for suspending ACE inhibitors for animal studies is a 1% solution of Tween 80.[9]- Alternatively, the more soluble potassium or arginine salts of this compound can be used.[2]- Prepare fresh solutions daily unless stability data for the specific formulation and storage conditions are available.- Zofenopril calcium is soluble in DMSO.[10] For stock solutions, dissolve in DMSO and then dilute to the final concentration with a suitable vehicle, ensuring the final DMSO concentration is low and non-toxic to the animals.
Prodrug Conversion: The therapeutic effect depends on the conversion of Zofenopril to this compound. Factors affecting liver and plasma esterase activity can alter this conversion.- Be aware of any co-administered drugs or underlying conditions in the animal model that might affect liver function or esterase activity.
Difficulty in reproducing published results Differences in Experimental Protocols: Minor variations in protocols, such as the animal's diet, housing conditions, or the timing of measurements, can significantly impact results.- Adhere strictly to a detailed, standardized protocol.- Document all experimental parameters meticulously, including animal strain, age, sex, weight, diet, light-dark cycle, and housing density.- When comparing results, ensure that the experimental conditions are as similar as possible to the published study.

Experimental Protocols

Preparation of Zofenopril for Oral Administration (General Protocol)

This protocol is a general guideline based on available information. It is crucial to validate the specific formulation for your experimental needs.

Materials:

  • Zofenopril calcium powder

  • Vehicle (e.g., 1% Tween 80 in sterile water, or 0.5% carboxymethylcellulose)

  • Mortar and pestle (optional, for suspension)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • pH meter (optional)

Procedure for Suspension (e.g., in 1% Tween 80):

  • Calculate the required amount: Determine the total volume of the dosing solution needed and the desired concentration (e.g., in mg/mL) based on the animal weights and the target dose (e.g., mg/kg).

  • Prepare the vehicle: Prepare a 1% (w/v) solution of Tween 80 in sterile water.

  • Weigh Zofenopril: Accurately weigh the required amount of Zofenopril calcium powder.

  • Create a paste (optional): For better suspension, place the Zofenopril powder in a mortar and add a small volume of the vehicle to create a smooth paste.

  • Suspend the drug: Gradually add the remaining vehicle to the paste while stirring continuously. Alternatively, for larger volumes, add the powder directly to the vehicle in a beaker with a magnetic stir bar.

  • Ensure homogeneity: Stir the suspension for a sufficient time to ensure a uniform distribution of the drug. Visually inspect for any clumps.

  • Storage: It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store it protected from light at 2-8°C and ensure it is thoroughly re-suspended before each use. The stability of Zofenopril in this specific formulation should be validated.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Different Species
ParameterRatDogMonkeyHuman (Healthy Volunteers)
Tmax (h) 0.3 - 0.9~1.00.3 - 0.9~1.36
t1/2 (h) 5 - 7~2.05 - 7Not explicitly stated
Oral Bioavailability of this compound from Zofenopril (%) 100>7050Not explicitly stated
Reference[8][8][8][7]

Note: Data are compiled from different studies and experimental conditions may vary.

Table 2: Effect of Zofenopril on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
Dose (mg/kg, p.o.)Duration of TreatmentSBP Reduction (mmHg)Reference
6.6Single dose~20[2]
22.0Single dose~33[2]
22.0 (b.i.d.)14 days~47[5]

Visualizations

Signaling Pathway of this compound

Zofenoprilat_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone This compound This compound This compound->ACE Inhibits Bradykinin Bradykinin This compound->Bradykinin Prevents degradation Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Bradykinin->Inactive_Fragments  degraded by Vasodilation Vasodilation Bradykinin->Vasodilation Blood_Pressure_Dec Decreased Blood Pressure Vasodilation->Blood_Pressure_Dec

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Workflow for a Typical Zofenopril Study in a Rat Hypertension Model

Zofenopril_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1-2 weeks) Baseline_Measurement Baseline Measurements (e.g., Blood Pressure, Heart Rate) Animal_Acclimatization->Baseline_Measurement Group_Allocation Randomized Group Allocation (Vehicle, Zofenopril) Baseline_Measurement->Group_Allocation Treatment_Period Treatment Period (e.g., Daily Oral Gavage) Group_Allocation->Treatment_Period Interim_Measurements Interim Measurements (Optional) Treatment_Period->Interim_Measurements Final_Measurements Final Measurements (e.g., Blood Pressure, Heart Rate) Treatment_Period->Final_Measurements Interim_Measurements->Treatment_Period Tissue_Collection Tissue Collection (e.g., Heart, Aorta, Blood) Final_Measurements->Tissue_Collection Data_Analysis Data Analysis and Statistical Evaluation Tissue_Collection->Data_Analysis Troubleshooting_Variability High_Variability High Experimental Variability Animal_Factors Animal-Related Factors High_Variability->Animal_Factors Procedural_Factors Procedural Factors High_Variability->Procedural_Factors Drug_Factors Drug-Related Factors High_Variability->Drug_Factors Stress Stress Animal_Factors->Stress Genetics Genetic Background Animal_Factors->Genetics Health_Status Underlying Health Status Animal_Factors->Health_Status Dosing_Inaccuracy Dosing Inaccuracy Procedural_Factors->Dosing_Inaccuracy Measurement_Error Measurement Technique Procedural_Factors->Measurement_Error Protocol_Drift Protocol Drift Procedural_Factors->Protocol_Drift Formulation Formulation/Stability Drug_Factors->Formulation Prodrug_Metabolism Prodrug Metabolism Drug_Factors->Prodrug_Metabolism

References

Troubleshooting peak tailing and matrix effects in Zofenoprilat LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the LC-MS/MS analysis of Zofenoprilat, with a focus on peak tailing and matrix effects.

Troubleshooting Guides

Issue: Peak Tailing in this compound Analysis

Question: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this?

Answer:

Peak tailing in the analysis of this compound, an acidic compound with a free sulfhydryl group, can arise from several factors. The primary causes often involve secondary interactions with the stationary phase, issues with the mobile phase, or column degradation. Here is a step-by-step guide to troubleshoot and resolve peak tailing.

Potential Causes and Solutions for this compound Peak Tailing:

Potential Cause Description Recommended Action
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.[1][2][3]1. Mobile Phase pH Adjustment: Lower the mobile phase pH (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups.[4] 2. Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available silanol groups. 3. Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual silanol interactions.[5]
Analyte Instability (Oxidation) The free sulfhydryl group in this compound is susceptible to oxidation, forming disulfides. This degradation can manifest as peak tailing or the appearance of broader, later-eluting peaks.[6]1. Derivatization: Protect the sulfhydryl group by derivatizing it with a reagent like N-ethylmaleimide (NEM) prior to injection. This has been shown to be an effective strategy in published methods.[6] 2. Use of Reducing Agents: Incorporate a reducing agent such as 1,4-dithiothreitol (DTT) in the sample preparation to prevent oxidation.[7]
Column Overload Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[5]1. Dilute the Sample: Reduce the concentration of the sample and reinject.[4] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.
Column Contamination/Degradation Accumulation of matrix components or harsh mobile phase conditions can lead to a damaged or contaminated column, causing peak distortion.[2]1. Use a Guard Column: Protect the analytical column from strongly retained matrix components.[8] 2. Column Washing: Flush the column with a strong solvent to remove contaminants. If tailing persists, the column may need to be replaced.[4]
Extra-Column Dead Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[2][4]1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter.[4] 2. Check Fittings: Ensure all connections are secure and properly seated to eliminate any dead volume.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_column_overload Dilute sample or reduce injection volume yes_all->check_column_overload check_mobile_phase Adjust mobile phase pH (lower) or increase buffer strength no_all->check_mobile_phase check_connections Inspect and optimize tubing and fittings for dead volume check_column_overload->check_connections check_column_inlet Check for blocked column frit. Backflush or replace column. check_connections->check_column_inlet resolve Peak Shape Improved check_column_inlet->resolve check_analyte_stability Implement derivatization (e.g., NEM) or add a reducing agent (e.g., DTT) check_mobile_phase->check_analyte_stability check_column_chemistry Switch to a new, end-capped column check_analyte_stability->check_column_chemistry check_column_chemistry->resolve

Caption: Troubleshooting workflow for this compound peak tailing.

Issue: Matrix Effects in this compound Analysis

Question: I suspect matrix effects are impacting the accuracy and precision of my this compound quantitation. How can I identify and mitigate these effects?

Answer:

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and can significantly compromise the reliability of your results.[9] These effects arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of this compound in the mass spectrometer source.[9][10]

Identifying and Mitigating Matrix Effects:

Strategy Description Experimental Protocol
Qualitative Assessment: Post-Column Infusion This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[11] A constant flow of this compound solution is infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the baseline signal indicate matrix effects.1. Set up a T-junction between the LC column outlet and the MS inlet. 2. Infuse a standard solution of this compound at a constant flow rate. 3. Inject a protein-precipitated or extracted blank matrix sample. 4. Monitor the this compound signal for any deviations from a stable baseline.
Quantitative Assessment: Post-Extraction Spike This is the standard method to quantify the extent of matrix effects.[9] It compares the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.1. Set A: Prepare this compound standard in a neat solution (e.g., mobile phase). 2. Set B: Extract a blank biological matrix sample. Spike the this compound standard into the extracted matrix post-extraction. 3. Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100. A value < 100% indicates ion suppression, while > 100% indicates ion enhancement.
Mitigation: Improved Sample Preparation More rigorous sample clean-up can remove interfering matrix components.1. Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to simple protein precipitation.[7] A double LLE, using a non-polar solvent first to remove hydrophobic interferences, can be even more effective.[12] 2. Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate this compound from the matrix, significantly reducing interferences.[13]
Mitigation: Chromatographic Separation Modifying the LC method to separate this compound from co-eluting matrix components is a highly effective strategy.[14]1. Gradient Optimization: Adjust the gradient slope to improve the resolution between this compound and interfering peaks. 2. Alternative Stationary Phase: Consider a column with a different chemistry (e.g., a polar-embedded phase) that may offer different selectivity for this compound and matrix components.
Mitigation: Stable Isotope Labeled Internal Standard (SIL-IS) A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in the same way.1. Synthesize or procure a stable isotope-labeled version of this compound (e.g., with ¹³C or ²H). 2. Add the SIL-IS to all samples, standards, and quality controls at a fixed concentration before sample preparation. 3. Quantify this compound using the peak area ratio of the analyte to the SIL-IS.

Logical Relationship of Matrix Effect Mitigation Strategies:

G start Suspected Matrix Effects assess Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess significant_me Significant Matrix Effects Detected? assess->significant_me no_me No Significant Effects significant_me->no_me No optimize_sample_prep Optimize Sample Preparation (LLE, SPE) significant_me->optimize_sample_prep Yes optimize_chromatography Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope Labeled Internal Standard optimize_chromatography->use_sil_is reassess Re-assess Matrix Effects use_sil_is->reassess reassess->significant_me

Caption: Strategy for addressing matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for LC-MS/MS method development?

A1: this compound is the active metabolite of Zofenopril.[6][15][16] Key properties include:

  • Structure: It possesses a free sulfhydryl (-SH) group, a carboxylic acid, and a proline moiety.[15]

  • Polarity: It is a relatively polar molecule.

  • pKa: The presence of the carboxylic acid group makes it an acidic compound. The mobile phase pH should be considered to ensure it is in a single ionic form.

  • Stability: The sulfhydryl group is prone to oxidation, which is a critical consideration for sample handling and preparation.[6][17]

Q2: What is a typical starting point for a mobile phase for this compound analysis?

A2: Based on published methods and the acidic nature of this compound, a good starting point for a reversed-phase separation would be:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. An isocratic method using a high percentage of organic solvent (e.g., 85:15 Methanol:0.1% Formic Acid) has been reported to be effective.[7]

Q3: Are there any specific sample preparation techniques recommended for this compound in plasma?

A3: Yes, due to the instability of the sulfhydryl group, specific techniques are recommended:

  • Derivatization: Treatment with N-ethylmaleimide (NEM) to protect the sulfhydryl group from oxidation is a well-documented approach.[6][18]

  • Use of Reducing Agents: Adding 1,4-dithiothreitol (DTT) during sample preparation helps to keep this compound in its reduced form.[17][7]

  • Extraction: Liquid-liquid extraction with a solvent like methyl tert-butyl ether under acidic conditions has been successfully used.[7]

Q4: What ionization mode is typically used for this compound in MS/MS?

A4: Both positive and negative electrospray ionization (ESI) modes have been used. One published method utilized negative ion spray ionization after derivatization.[6] Another successful method used positive ESI.[7] The choice of ionization mode should be optimized during method development to achieve the best sensitivity and specificity.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Human Plasma with Derivatization

This protocol is adapted from published literature and serves as a general guideline.[6]

  • Sample Collection: Collect blood in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma.

  • Internal Standard Addition: To 1 mL of plasma, add the internal standard (a fluorine derivative of this compound was used in the reference method).

  • Derivatization: Add a solution of N-ethylmaleimide (NEM) in a suitable buffer to the plasma sample to protect the free sulfhydryl groups of this compound and the internal standard.

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., toluene). Vortex mix and then centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method

  • Prepare Set A (Neat Solution):

    • Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., a mid-range QC level).

  • Prepare Set B (Post-Extraction Spike):

    • Take a blank plasma sample and perform the complete extraction procedure (as described in Protocol 1, but without adding the analyte or internal standard initially).

    • After the evaporation step, reconstitute the dried extract with the this compound standard solution from Set A.

  • Analysis:

    • Inject both Set A and Set B solutions (n=3-6 replicates for each) into the LC-MS/MS system.

  • Calculation:

    • Calculate the average peak area for this compound in both sets.

    • Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100.

References

Optimization of dose-response curves for Zofenoprilat in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing dose-response curves for Zofenoprilat in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Zofenopril?

A1: Zofenopril is a prodrug that is rapidly metabolized in the body, primarily in the liver, into its active form, this compound.[1][2][3] this compound is the pharmacologically active metabolite responsible for the therapeutic effects.[1] For in vitro cell culture experiments, it is typically more direct and appropriate to use this compound.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is best known as an angiotensin-converting enzyme (ACE) inhibitor.[1] By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and reduced aldosterone secretion.[1] Additionally, this compound's sulfhydryl group enables it to act as a Hydrogen Sulfide (H₂S) donor.[4][5][6] This H₂S-releasing capability contributes to cardiovascular protective effects independent of ACE inhibition, partly by inhibiting the MAPK and mTOR signaling pathways involved in cell proliferation.[4][6]

Q3: What is a good starting concentration range for this compound in a dose-response experiment?

A3: The optimal concentration range is cell-type dependent. However, based on published data, a broad range from 100 nM to 1 mM can be a starting point for vasodilation studies.[5] For studying signaling pathways like MAPK and mTOR in vascular smooth muscle cells, a concentration of 100 μM has been shown to be effective.[4] The reported IC50 for ACE inhibition is 81 μM.[2] It is recommended to perform a wide range-finding experiment (e.g., logarithmic dilutions from 1 nM to 1 mM) to identify the active window for your specific cell line and endpoint.

Q4: What are EC50 and IC50, and how are they interpreted?

A4: EC50 (Half Maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response, typically used for agonists. IC50 (Half Maximal Inhibitory Concentration) is the concentration that causes 50% inhibition of a specific biological function, used for antagonists. For this compound, you might determine an IC50 for ACE activity or an EC50 for a downstream cellular effect like cell viability reduction. These values are crucial measures of a drug's potency.[7][8] It's important to note that metrics like the Area Under the Curve (AUC) can sometimes provide a more comprehensive view of the drug response than IC50/EC50 alone.[9]

Q5: How long should I incubate my cells with this compound?

A5: Incubation time is a critical parameter that must be optimized. For cell viability assays, a 24 to 72-hour incubation is common to allow for effects on cell proliferation to manifest.[10] For signaling pathway studies (e.g., phosphorylation of ERK), much shorter incubation times, from minutes to a few hours, are typically required.[4] A 5-hour incubation has been used to assess this compound's effect on MAPK and mTOR pathways.[4] It is advisable to perform a time-course experiment to determine the optimal endpoint for your assay.

Troubleshooting Guide

Problem 1: My cell viability assay shows high variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the microplate is a common source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling. Work quickly but carefully to avoid temperature or pH changes in the cell suspension.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to increased media concentration and altered cell growth.

    • Solution: To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[11] Using gas-permeable plate seals can also help maintain humidity.[11]

  • Possible Cause 3: Inaccurate Pipetting. Small volume errors during serial dilutions or reagent addition can lead to large concentration inaccuracies.

    • Solution: Use calibrated pipettes and proper pipetting technique. When performing serial dilutions, ensure thorough mixing between each step.

Problem 2: I am not observing a dose-dependent effect of this compound.

  • Possible Cause 1: Incorrect Concentration Range. The concentrations tested may be too high (causing 100% effect at all doses) or too low (causing no effect).

    • Solution: Perform a broad range-finding experiment with 10-fold serial dilutions (e.g., 1 nM to 1 mM) to identify the active concentration window.

  • Possible Cause 2: Insufficient Incubation Time. The drug may not have had enough time to elicit a measurable response.

    • Solution: Increase the incubation time. For proliferation assays, consider extending the incubation to 48 or 72 hours.

  • Possible Cause 3: this compound Degradation. The compound may be unstable in your culture medium over the incubation period.

    • Solution: Prepare fresh this compound solutions for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.[2]

  • Possible Cause 4: Cell Line Insensitivity. The chosen cell line may not express the necessary targets (like ACE) or signaling pathways modulated by this compound.

    • Solution: Research the cell line to confirm the presence of the target pathway. Consider testing a positive control cell line known to respond to ACE inhibitors.

Problem 3: I see a precipitate in the wells after adding this compound.

  • Possible Cause 1: Poor Solubility. this compound may be precipitating at higher concentrations in your cell culture medium.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%). Pre-warm the media before adding the drug solution. If precipitation persists, you may need to use a different solvent or lower the maximum concentration tested.

  • Possible Cause 2: Interaction with Media Components. this compound might react with components in the serum or media.

    • Solution: Try reducing the serum concentration during the drug incubation period, if compatible with your cell line's health.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in In Vitro Experiments

Experimental SystemEndpoint MeasuredEffective ConcentrationCitation
Cultured Vascular Smooth Muscle Cells (VSMCs)Inhibition of P-ERK1,2, P-p38, P-S6RP100 μM[4]
Isolated Rat Aorta and Carotid ArteriesVasodilation100 nM - 1 mM (EC50: ~8.5 μM in aorta)[5]
Angiotensin-Converting Enzyme (ACE)Enzyme InhibitionIC50: 81 μM[2]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Oral 60 mg Zofenopril Dose)

ParameterValueCitation
Time to Peak Plasma Concentration (Tmax)~1.36 hours[12]
Limit of Quantitation in Plasma2 ng/mL[3][12]
Duration of Complete ACE Inhibition~9.44 hours[12]

Note: In vivo pharmacokinetic data is provided for context and may not directly translate to optimal in vitro concentrations.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for generating a dose-response curve. Optimization of cell number, incubation times, and this compound concentrations is essential.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell line and complete culture medium

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in culture medium. For a 10-point curve, you might prepare 2X final concentrations ranging from 2 mM down to 2 nM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no cells" control (medium only, for background).

    • Carefully remove the old medium from the cells and add 100 µL of the freshly prepared this compound dilutions (or vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the crystals.[13]

    • Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cells" control from all other wells.

    • Normalize the data by expressing viability as a percentage of the vehicle control ((Absorbance_sample / Absorbance_vehicle) * 100).

    • Plot the normalized response versus the log of the this compound concentration.

    • Use non-linear regression (e.g., sigmoidal dose-response variable slope) to fit the curve and calculate the EC50/IC50 value.

Visualizations

G This compound Signaling Pathway Zof This compound ACE Angiotensin-Converting Enzyme (ACE) Zof->ACE Inhibits H2S Hydrogen Sulfide (H₂S) Release Zof->H2S Induces AngII Angiotensin II Production ACE->AngII Leads to MAPK MAPK Pathway (ERK1/2, p38) H2S->MAPK Inhibits mTOR mTOR Pathway (S6RP) H2S->mTOR Inhibits CellPro Cell Proliferation & Migration MAPK->CellPro Promotes mTOR->CellPro Promotes

Caption: this compound inhibits ACE and induces H₂S, which suppresses pro-proliferative pathways.

G Dose-Response Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Cells in 96-Well Plate Incubate1 2. Incubate 24h for Attachment Seed->Incubate1 PrepDrug 3. Prepare this compound Serial Dilutions Incubate1->PrepDrug AddDrug 4. Add Drug to Cells PrepDrug->AddDrug Incubate2 5. Incubate for Exposure Period (24-72h) AddDrug->Incubate2 AddAssay 6. Add Viability Reagent (e.g., MTT, Resazurin) Incubate2->AddAssay ReadPlate 7. Read Plate on Spectrophotometer AddAssay->ReadPlate Calc 8. Normalize Data to Vehicle Control ReadPlate->Calc Plot 9. Plot Dose-Response Curve Calc->Plot Fit 10. Calculate EC50/IC50 Plot->Fit

Caption: Workflow for determining this compound's EC50/IC50 in cell culture.

Caption: A decision tree for troubleshooting common dose-response experiment issues.

References

Preventing oxidative degradation of Zofenoprilat during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of Zofenoprilat during sample preparation for analytical assays.

Troubleshooting Guide

Issue: Low or inconsistent this compound concentration in plasma samples.

This is often due to the oxidative degradation of this compound's free sulfhydryl group, leading to the formation of disulfide dimers.[1] The following guide will help you troubleshoot and prevent this issue.

Step 1: Assess your current sample handling procedure.

  • Question: Are you immediately stabilizing the plasma sample after collection?

    • If No: this compound is unstable in plasma and requires immediate stabilization to prevent oxidation.[2] Proceed to Step 2.

    • If Yes: Review your stabilization technique. Incomplete stabilization or inappropriate reagent concentration can still lead to degradation. Proceed to Step 3.

Step 2: Implement a stabilization or derivatization protocol.

The free sulfhydryl group of this compound must be protected.[3] You have two primary strategies:

  • Strategy A: Derivatization. This involves chemically modifying the sulfhydryl group to form a stable derivative. This is a common and robust method.[2][3]

  • Strategy B: Stabilization with a reducing agent. This approach uses a reducing agent to prevent the formation of disulfide bonds and can also revert any formed dimers back to the active this compound.[1][4]

Select a method from the detailed experimental protocols below.

Step 3: Optimize your chosen protocol.

  • For Derivatization (e.g., with N-ethylmaleimide - NEM):

    • Ensure the NEM solution is freshly prepared.

    • Verify that the concentration of NEM is sufficient to react with all sulfhydryl groups in the sample.

    • Confirm the reaction time and temperature are adequate for complete derivatization.

  • For Stabilization (e.g., with 1,4-dithiothreitol - DTT):

    • Use a sufficient concentration of DTT to maintain a reducing environment.

    • Be aware that DTT is intended to stabilize this compound in its reduced form; subsequent sample processing steps should be performed promptly.[1][4]

Step 4: Validate your analytical method.

Ensure your analytical method (e.g., LC-MS/MS) is properly validated for the chosen stabilization or derivatization approach. Key parameters to check include:

  • Linearity: The method should be linear over the expected concentration range of this compound.

  • Limit of Quantitation (LOQ): The LOQ must be sensitive enough for your study's requirements.

  • Precision and Accuracy: The method should provide consistent and accurate results.

  • Recovery: The extraction recovery of the stabilized or derivatized this compound should be high and consistent.

Refer to the data tables below for typical validation parameters from published methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in plasma samples?

This compound is the active metabolite of Zofenopril and contains a free sulfhydryl (-SH) group.[3] This group is susceptible to oxidation, which can lead to the formation of a disulfide dimer (this compound-S-S-Zofenoprilat) or mixed disulfides with endogenous thiols in plasma.[1][4] This degradation reduces the concentration of the active drug that can be measured.

Q2: What are the main methods to prevent this compound degradation during sample preparation?

The two primary strategies are:

  • Derivatization: This involves reacting the sulfhydryl group with a reagent to form a stable covalent bond, thus protecting it from oxidation. Common derivatizing agents include N-ethylmaleimide (NEM) and p-bromophenacyl bromide.[2][3]

  • Stabilization with Reducing Agents: This involves adding a reducing agent, such as 1,4-dithiothreitol (DTT), to the plasma. DTT prevents the oxidation of the sulfhydryl group and can also reduce any disulfide dimers that have already formed back to the active this compound.[1][4]

Q3: Can I analyze this compound without any stabilization or derivatization?

Directly analyzing this compound in plasma without stabilization is difficult and not recommended due to its instability.[1] This will likely lead to inaccurate and underestimated concentrations of the active drug.

Q4: How soon after blood collection should I stabilize the sample?

Stabilization should be performed immediately after collecting the blood samples to prevent degradation.[5]

Q5: Are there any disadvantages to using stabilizing agents like DTT?

While effective, some reducing agents like 2-mercaptoethanol (which has been used in some methods) are toxic.[1] It is crucial to handle these reagents with appropriate safety precautions. The choice of stabilizer should also be compatible with your downstream analytical method.

Experimental Protocols

Protocol 1: Derivatization with N-ethylmaleimide (NEM)

This protocol is based on a validated LC-MS/MS method.[3]

  • Blood Collection: Collect blood samples.

  • Immediate Derivatization: Immediately react the blood samples with N-ethylmaleimide (NEM). This protects the free sulfhydryl groups of this compound by forming a stable succinimide derivative.[3][5]

  • Plasma Separation: Process the treated blood to separate the plasma.

  • Storage: Store the plasma samples frozen until analysis.

  • Sample Preparation for Analysis:

    • Thaw the plasma samples.

    • Add internal standards (fluorine derivatives of Zofenopril and this compound-NEM derivative can be used).[3]

    • Perform liquid-liquid extraction with toluene.[3]

    • Evaporate the organic layer to dryness.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Stabilization with 1,4-dithiothreitol (DTT)

This protocol is based on a validated LC-MS/MS method using DTT as a stabilizer.[1][4]

  • Plasma Collection: Collect plasma samples.

  • Stabilization: Add DTT to the plasma samples. DTT acts as a reducing agent to release this compound from dimer and mixed disulfide forms and stabilizes its thiol group.[4]

  • Sample Preparation for Analysis:

    • Add an internal standard (e.g., diazepam).[1]

    • Perform liquid-liquid extraction with methyl tert-butyl ether under acidic conditions.[4]

    • Separate and evaporate the organic layer.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Performance of this compound Quantification with NEM Derivatization [3]

ParameterValue
Analytical MethodLC-MS/MS
Linearity Range2 - 600 ng/mL
Limit of Quantitation (LOQ)2 ng/mL
Inter-assay Precision< 10%
Intra-assay Precision< 10%
Inter-assay Accuracy< 10%
Intra-assay Accuracy< 10%
Mean Extraction Recovery70.1%

Table 2: Performance of this compound Quantification with DTT Stabilization [1]

ParameterValue
Analytical MethodHPLC-MS/MS
Linearity Range0.5 - 500 ng/mL
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.25 ng/mL
Intra-batch Precision3.9 - 8.1%
Inter-batch Precision5.2 - 9.3%
Accuracy96.7 - 104.5%

Visualizations

cluster_legend Legend Zof This compound (Active form, -SH) Dim This compound Disulfide Dimer (Inactive form, -S-S-) Zof->Dim Oxidation Ox Oxidative Stress (e.g., in plasma) Active Active Drug Inactive Inactive Dimer

Caption: Oxidative degradation pathway of this compound.

Start Blood/Plasma Collection Stabilize Immediate Stabilization (Derivatization or Reducing Agent) Start->Stabilize Crucial Step Process Sample Processing (e.g., Protein Precipitation, LLE) Stabilize->Process Extract Extraction of Analyte Process->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Experimental workflow for this compound sample preparation.

Start Low/Inconsistent This compound Results? CheckStab Is immediate stabilization/ derivatization being performed? Start->CheckStab Implement Implement stabilization protocol (e.g., NEM or DTT) CheckStab->Implement No Optimize Optimize protocol: - Reagent concentration - Reaction time/temp CheckStab->Optimize Yes Validate Re-validate analytical method: - Linearity, LOQ, Precision - Accuracy, Recovery Implement->Validate Optimize->Validate Success Problem Resolved Validate->Success

Caption: Troubleshooting logic for this compound sample analysis.

References

Adjusting experimental conditions for Zofenoprilat in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Zofenoprilat in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations in different cell lines.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or unexpected results in cell viability assays (e.g., MTT assay) The thiol group in this compound can directly reduce tetrazolium salts like MTT, leading to false-positive results independent of cell viability.[1][2]Consider using a cell viability assay that is not based on tetrazolium reduction, such as a crystal violet assay or a method that measures ATP content. If using an MTT or similar assay is necessary, include a "no-cell" control with this compound to quantify its direct reductive effect and subtract this background from your experimental values.
Loss of this compound activity over time in culture medium The free sulfhydryl group of this compound is susceptible to oxidative degradation in aqueous solutions, which can lead to a decrease in its effective concentration.[3]Prepare fresh this compound solutions for each experiment. For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. To minimize oxidation, prepare stock solutions in a degassed solvent and store them under an inert gas (e.g., argon or nitrogen) at -80°C. While N-ethylmaleimide (NEM) has been used to protect the sulfhydryl group in plasma samples, its use in cell culture is not recommended as it will inactivate the thiol group.[3]
High variability between replicate wells in an experiment Uneven cell seeding, edge effects in multi-well plates, or variations in this compound concentration across wells.Ensure a homogenous single-cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. When adding this compound, ensure thorough but gentle mixing to achieve a uniform concentration in each well.
No observable effect of this compound on the target pathway The concentration of this compound may be too low for the specific cell line or experimental conditions. The cells may not express the target (ACE) or the downstream signaling components. The treatment time may be insufficient to observe a change.Consult the literature for effective concentration ranges of this compound in your cell line of interest (see Table 1). Confirm the expression of ACE and key downstream proteins in your cell line using techniques like Western blotting or qPCR. Perform a time-course experiment to determine the optimal duration of this compound treatment.
Unexpected off-target effects This compound's effects can be independent of ACE inhibition, primarily due to its ability to donate hydrogen sulfide (H₂S).[4][5]When investigating a specific ACE-inhibitory effect, consider using a non-thiol ACE inhibitor (e.g., Enalaprilat) as a negative control to differentiate between ACE-dependent and H₂S-dependent effects.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound? this compound is the active metabolite of the prodrug Zofenopril. Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.
What makes this compound different from other ACE inhibitors? this compound possesses a free sulfhydryl (-SH) group, which is not present in many other ACE inhibitors like Enalaprilat. This thiol group confers additional properties, most notably the ability to act as a hydrogen sulfide (H₂S) donor. H₂S is a gasotransmitter with various physiological effects, including vasodilation and cytoprotection. Some of the biological activities of this compound are attributed to its H₂S-donating capability, independent of ACE inhibition.
How should I prepare and store this compound for cell culture experiments? this compound is typically available as a calcium salt. It is recommended to dissolve it in a suitable solvent like DMSO to prepare a high-concentration stock solution. To minimize degradation of the thiol group, it is advisable to prepare fresh working solutions in your cell culture medium for each experiment.[3] For long-term storage, aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles.
What are the known signaling pathways affected by this compound? this compound is known to modulate several key signaling pathways:

  • Renin-Angiotensin-Aldosterone System (RAAS): As an ACE inhibitor, it directly targets and inhibits this pathway.
  • Bradykinin Pathway: By inhibiting ACE, which also degrades bradykinin, this compound can increase bradykinin levels, leading to vasodilation.
  • PI3K/Akt Pathway: this compound has been shown to activate this pro-survival and pro-angiogenic pathway.[4][5]
  • MAPK/mTOR Pathway: this compound can inhibit this pathway, which is involved in cell proliferation and growth.
  • Hydrogen Sulfide (H₂S) Signaling: The thiol group of this compound allows it to act as an H₂S donor, which can then influence various downstream targets.
Are there any known off-target effects of this compound? Yes, some of the effects of this compound are considered "off-target" in the sense that they are independent of its ACE inhibitory activity. These effects are primarily attributed to its sulfhydryl group and its role as an H₂S donor.[4][5] For example, some of its antioxidant and anti-inflammatory properties may be mediated by H₂S. When designing experiments, it is important to consider these potential ACE-independent effects.

Data Presentation: Effective Concentrations of this compound in Different Cell Lines

The following table summarizes the concentrations of this compound used in various published studies. This information can serve as a starting point for determining the optimal concentration for your specific cell line and experimental setup. It is always recommended to perform a dose-response curve to determine the IC50 or effective concentration for your particular assay.

Cell Line Cell Type Concentration Range Observed Effect Reference
HUVEC Human Umbilical Vein Endothelial Cells1 - 100 µMIncreased cell adhesion, migration, and proliferation; activation of Akt and ERK1/2.
VSMC Vascular Smooth Muscle Cells100 µMInhibition of proliferation and migration; inhibition of MAPK and mTOR pathways.
Ehrlich Ascites Carcinoma (in vivo) Murine Cancer Cell LineNot directly applicable (in vivo study)Reduced tumor growth; modulation of PI3K/Akt signaling.[4][5]

Experimental Protocols

Here are detailed methodologies for key experiments commonly performed with this compound.

Western Blot Analysis of Phosphorylated Proteins

This protocol is designed to assess the effect of this compound on the phosphorylation status of target proteins in a signaling pathway (e.g., Akt, ERK).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (total and phospho-specific for the protein of interest).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the determined time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate blots for the total and phospho-specific antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Proliferation Assay (Crystal Violet Method)

This assay provides a simple and reliable method to assess the effect of this compound on cell number.

Materials:

  • 96-well cell culture plates.

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol).

  • 10% acetic acid.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HUVECs, 3,000 cells/well for VSMCs) and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-treated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 100 µL of methanol for 10 minutes.

    • Remove the methanol and add 50 µL of crystal violet staining solution to each well.

    • Incubate for 20 minutes at room temperature.

    • Wash the wells thoroughly with water and allow the plate to dry.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell proliferation or inhibition.

Mandatory Visualizations

Signaling Pathways

Zofenoprilat_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Inactive_Fragments Inactive_Fragments Bradykinin->Inactive_Fragments ACE Vasodilation_BK Vasodilation Bradykinin->Vasodilation_BK This compound This compound This compound->Angiotensin_II Inhibits This compound->Inactive_Fragments Inhibits caption This compound's primary mechanism via ACE inhibition. Zofenoprilat_H2S_Pathway This compound This compound H2S Hydrogen Sulfide (H₂S) This compound->H2S Donates PI3K PI3K H2S->PI3K Activates MAPK_mTOR MAPK/mTOR Pathway H2S->MAPK_mTOR Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Angiogenesis Angiogenesis Akt->Angiogenesis NO Nitric Oxide (NO) eNOS->NO NO->Angiogenesis Cell_Proliferation Cell Proliferation & Migration MAPK_mTOR->Cell_Proliferation Promotes caption This compound's H₂S-mediated signaling pathways. Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (with vehicle control) start->treatment incubation Incubation (Time-course) treatment->incubation endpoint Endpoint Assays incubation->endpoint western_blot Western Blot (Protein expression/ phosphorylation) endpoint->western_blot proliferation_assay Proliferation Assay (e.g., Crystal Violet) endpoint->proliferation_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis proliferation_assay->data_analysis caption General experimental workflow for this compound studies.

References

Mitigating the impact of Zofenoprilat's light sensitivity on experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential impact of Zofenoprilat's light sensitivity on experimental outcomes. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: The relationship between this compound and light is nuanced. While studies on the photodegradation of the Zofenopril prodrug under ICH guidelines suggest it is stable to light, its active metabolite, this compound, has shown a potential for phototoxicity in in-vitro cellular assays. This means that while the molecule itself may not readily break down when exposed to light, it can become toxic to cells in the presence of light. This is a critical distinction for researchers to understand. The free sulfhydryl group in this compound is also susceptible to oxidation, a process that can be initiated or accelerated by light-induced reactive oxygen species.

Q2: What is the difference between photodegradation and phototoxicity?

A2: Photodegradation is the process where a molecule is chemically altered or broken down by absorbing light energy. Phototoxicity, on the other hand, is a toxic response in a biological system (like cells) that is triggered by a light-activated compound. A substance can be phototoxic without undergoing significant photodegradation. In the case of this compound, it appears to be more of a phototoxic agent in certain in-vitro systems rather than being highly susceptible to direct photodegradation.

Q3: What are the potential consequences of this compound's light sensitivity in my experiments?

A3: The primary consequence is the risk of obtaining inaccurate or misleading results. If this compound induces a phototoxic effect in your cell-based assays, it could lead to unexpected cytotoxicity, altered cell signaling, or apoptosis, which may be wrongly attributed to the intended pharmacological action of the drug. In solution-based assays, light-induced oxidation of the sulfhydryl group can lead to a loss of biological activity, resulting in an underestimation of its potency.

Q4: How can I protect my this compound stock solutions and experimental samples from light?

A4: It is crucial to handle this compound with care to minimize light exposure. Here are some practical steps:

  • Storage: Store this compound powder and stock solutions in amber vials or containers wrapped in aluminum foil.

  • Preparation: Prepare solutions in a dimly lit room or under a yellow light.

  • Experimentation: During experiments, protect samples from direct light exposure by using amber-colored plates or tubes, or by covering them with aluminum foil.

  • Instrumentation: When using instruments that involve light sources (e.g., plate readers, microscopes), minimize the exposure time and intensity as much as the experimental protocol allows.

Troubleshooting Guide

Observed Problem Potential Cause Related to Light Sensitivity Recommended Action
Inconsistent results in cell-based assays (e.g., variable cell viability, unexpected apoptosis). Phototoxic effects of this compound triggered by ambient light exposure during incubation or analysis.Repeat the experiment with strict light protection measures. Use amber plates, cover plates with foil, and minimize light exposure during microscopy or plate reading.
Lower than expected potency in enzyme inhibition assays. Oxidation of the active sulfhydryl group in this compound due to light-induced reactive oxygen species in the buffer.Prepare fresh solutions of this compound for each experiment. Consider degassing buffers to remove oxygen. Protect the assay plate from light throughout the experiment.
High background signal or unexpected peaks in analytical measurements (e.g., HPLC, LC-MS). Formation of this compound degradation products (e.g., disulfides) due to photo-induced oxidation.Protect samples from light at all stages of preparation and analysis. For LC-MS analysis of this compound in biological matrices, consider derivatization of the sulfhydryl group with N-ethylmaleimide (NEM) to prevent oxidation. [1]
Irreproducible findings in in-vivo studies. While in-vivo phototoxicity in humans has not been confirmed, variability in lighting conditions during dosing or sample collection could potentially introduce a confounding variable.Standardize lighting conditions in animal housing and during experimental procedures. Protect collected biological samples (e.g., plasma, tissue homogenates) from light immediately after collection.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data on the specific rates of this compound's photo-induced oxidation under various experimental conditions. The existing information on its phototoxic potential is largely qualitative. The following table summarizes the key findings from the available literature.

Parameter Finding Source/Method
Photodegradation (Zofenopril) Stable under photolysis stress conditions.Forced degradation study as per ICH guidelines.
In-vitro Phototoxicity (Zofenopril and this compound) Indicated a phototoxic potential.3T3 Neutral Red Uptake (NRU) Phototoxicity Test.
In-vivo Phototoxicity (Zofenopril and this compound) Not confirmed in a human study.Standardized photosensitivity test in healthy volunteers.
Oxidative Instability The free sulfhydryl group is susceptible to oxidative degradation.Inferred from its chemical structure and analytical studies. [1]

Experimental Protocols

Protocol 1: General Handling and Preparation of Light-Sensitive this compound Solutions
  • Materials:

    • This compound powder

    • High-purity, degassed solvent (e.g., DMSO, ethanol, or appropriate buffer)

    • Amber glass vials or clear vials wrapped in aluminum foil

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Work in a room with minimal lighting or under a safelight (yellow or red light).

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the required amount of this compound quickly and accurately.

    • Dissolve the powder in the chosen solvent in an amber vial.

    • Vortex or sonicate briefly until fully dissolved.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C) in the light-protected vial.

    • When preparing working solutions, dilute the stock solution in pre-chilled, degassed buffer or media, and keep the working solutions on ice and protected from light.

    • Prepare fresh working solutions for each experiment to minimize the risk of degradation.

Protocol 2: Protecting the Sulfhydryl Group of this compound for LC-MS Analysis

This protocol is adapted from a method used for the determination of this compound in human plasma and is intended to prevent oxidative degradation during sample processing. [1]

  • Materials:

    • Plasma or other biological samples containing this compound

    • Internal standard solution

    • N-ethylmaleimide (NEM) solution

    • Extraction solvent (e.g., toluene)

    • Reconstitution solvent

  • Procedure:

    • To the biological sample, add the internal standard.

    • Add the NEM solution to the sample to protect the free sulfhydryl groups of this compound and the internal standard by forming succinimide derivatives. [1] 3. Vortex the sample to ensure complete reaction.

    • Perform a liquid-liquid extraction by adding the extraction solvent.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer containing the derivatized this compound to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the reconstitution solvent for LC-MS analysis.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep1 Weigh this compound (Dim Light) prep2 Dissolve in Degassed Solvent (Amber Vial) prep1->prep2 prep3 Store Stock Solution (-20°C / -80°C, Protected from Light) prep2->prep3 exp1 Prepare Working Solutions (Fresh, On Ice, Light Protected) prep3->exp1 exp2 Perform Assay (Use Amber Plates/Tubes) exp1->exp2 exp3 Minimize Light Exposure (During Incubation & Analysis) exp2->exp3 an1 Collect Samples (Protect from Light) exp3->an1 an2 Consider Derivatization (e.g., NEM) for Analytical Stability an1->an2 an3 Analyze Promptly an2->an3 troubleshooting_logic Troubleshooting Logic for Inconsistent this compound Results start Inconsistent or Unexpected Experimental Results q1 Were samples and solutions rigorously protected from light? start->q1 sol1 Implement strict light protection: - Use amber vials/plates - Work in dim light - Cover samples during incubation q1->sol1 a1_no q2 Are you observing lower than expected biological activity? q1->q2 a1_yes a1_yes Yes a1_no No sol1->start Re-run experiment sol2 Suspect oxidation of sulfhydryl group: - Prepare fresh solutions - Use degassed buffers - Consider adding an antioxidant (test for compatibility) q2->sol2 a2_yes q3 Are you seeing unexpected toxicity in cell-based assays? q2->q3 a2_no a2_yes Yes a2_no No sol2->start Re-run experiment sol3 Suspect phototoxicity: - Minimize light exposure during analysis (e.g., microscopy, plate reading) - Run a 'light-exposed vs. dark' control q3->sol3 a3_yes end_node Re-evaluate other experimental parameters (e.g., reagents, protocol) q3->end_node a3_no a3_yes Yes a3_no No sol3->start Re-run experiment signaling_pathway Potential Mechanism of this compound-Induced Phototoxicity cluster_trigger Initial Event cluster_cellular Cellular Response light Light Exposure (e.g., UV, Ambient Light) ros Increased Reactive Oxygen Species (ROS) light->ros zof This compound zof->ros Potentiates ox_stress Oxidative Stress ros->ox_stress mito Mitochondrial Dysfunction ox_stress->mito apoptosis Apoptosis / Cell Death ox_stress->apoptosis mito->apoptosis

References

Technical Support Center: Ensuring Consistent Delivery of Zofenoprilat in Animal Drinking Water Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent delivery of Zofenoprilat, the active metabolite of Zofenopril, in animal drinking water studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is the active metabolite of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor. It is used in research to study the effects of ACE inhibition on the cardiovascular system and other physiological processes. Zofenopril itself is a prodrug that is hydrolyzed in the body to the active form, this compound.

Q2: What is the recommended dose of this compound for administration in mouse drinking water?

A2: A common starting point for Zofenopril administration in mice is 10 mg/kg/day. The concentration of this compound in the drinking water should be calculated based on the average body weight of the animals and their daily water consumption to achieve the target dose. It is crucial to monitor water intake and adjust the concentration as needed.

Q3: What is the solubility of this compound in water?

A3: Zofenopril calcium, the salt form of the prodrug, has low water solubility, reported to be around 0.3 mg/mL. The solubility of this compound itself is also limited in neutral water. To enhance solubility, acidifying the water or using complexing agents can be effective.

Q4: How stable is this compound in an aqueous solution?

A4: As a class of drugs, ACE inhibitors tend to be more stable in acidic aqueous solutions. To maintain the stability of this compound in drinking water, it is recommended to acidify the water to a pH of approximately 2.5 to 3.0. Solutions should be prepared fresh and replaced regularly to prevent degradation.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the this compound Solution

Q: I prepared a this compound solution in water, and it appears cloudy or has visible precipitate. What should I do?

A: This is likely due to the low aqueous solubility of this compound at neutral pH. Here are some solutions:

  • Acidify the Drinking Water: Lowering the pH of the water to 2.5-3.0 with hydrochloric acid (HCl) can significantly improve the solubility and stability of this compound. Studies have shown that long-term consumption of acidified water at this pH range is generally well-tolerated by rodents[1][2][3].

  • Use a Co-solvent: For compounds with very poor water solubility, a co-solvent system may be necessary. However, be aware that co-solvents can have their own physiological effects and may alter animal behavior or water consumption. If a co-solvent is used, a vehicle control group is essential.

  • Sonication: Gentle sonication can help to dissolve the compound initially. However, if the solution becomes cloudy again upon standing, it indicates that the compound is not truly dissolved and may precipitate out over time.

Issue 2: Decreased Water Consumption by Animals

Q: My animals are drinking less water after I started administering the this compound solution. How can I address this?

A: A decrease in water intake can be due to the taste of the this compound solution or the acidified water. This can lead to dehydration and inconsistent dosing. Here's how to troubleshoot this issue:

  • Acclimatization: Gradually introduce the animals to the medicated water. Start with a lower concentration and slowly increase it to the target concentration over a few days.

  • Add a Palatable Sweetener: Adding a non-caloric sweetener like sucralose or a small amount of sucrose can mask the taste of the drug and acidified water, encouraging normal drinking behavior[4].

  • Monitor for Dehydration: Regularly check the animals for signs of dehydration, such as reduced skin turgor, sunken eyes, and weight loss[5][6]. If dehydration is observed, provide a source of plain water and consult with a veterinarian.

  • Daily Monitoring of Water Intake: Measure the volume of water consumed daily for each cage to ensure the animals are receiving the intended dose and to detect any significant changes in drinking patterns[7].

Issue 3: Uncertainty About the Stability and Concentration of this compound in the Water Bottles

Q: How can I be sure that the this compound in the drinking water is stable and at the correct concentration throughout the study?

A: It is crucial to validate the stability of your this compound solution under your specific experimental conditions.

  • Regular Solution Replacement: Prepare fresh this compound solutions and replace the water bottles at a frequency determined by stability studies. A general recommendation is to replace the solution every 2-3 days when stored at room temperature, and more frequently in warmer conditions.

  • Analytical Validation: Periodically collect samples from the water bottles and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[8][9][10]. This will confirm the stability and homogeneity of the solution.

  • Protect from Light: Store the this compound solutions in opaque or amber-colored water bottles to protect the compound from light-induced degradation.

Data Presentation

Table 1: Factors Affecting this compound Stability in Drinking Water

FactorRecommendationRationale
pH Adjust to 2.5 - 3.0 using HClACE inhibitors are generally more stable in acidic conditions.
Temperature Store at room temperature (20-25°C)Higher temperatures can accelerate degradation.
Light Use opaque or amber water bottlesProtects from photodegradation.
Contamination Use purified water and clean bottlesPrevents microbial growth and interaction with impurities.

Experimental Protocols

Protocol 1: Preparation of Acidified this compound Drinking Water
  • Calculate the required amount of this compound:

    • Determine the average body weight (kg) of the animals.

    • Determine the average daily water consumption (mL) per animal.

    • Use the following formula to calculate the concentration (mg/mL): (Target Dose (mg/kg/day) * Average Body Weight (kg)) / Average Daily Water Consumption (mL/day)

  • Prepare the acidified water:

    • Add hydrochloric acid (HCl) dropwise to purified water while monitoring the pH with a calibrated pH meter until a stable pH of 2.5-3.0 is reached.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder.

    • Gradually add the powder to the acidified water while stirring continuously until it is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Dispense and Store:

    • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

    • Dispense the solution into clean, opaque, or amber-colored water bottles.

    • Prepare fresh solution at least every 3 days.

Protocol 2: Quantification of this compound in Water by HPLC-UV
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • A C18 reversed-phase column.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (pH adjusted to 2.5 with phosphoric acid) in a gradient or isocratic elution[8][10]. A typical starting point is a 30:70 to 80:20 methanol:water gradient[8][10].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm[8][10].

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound in the acidified water at known concentrations.

    • Inject the standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Collect water samples from the animal water bottles.

    • Inject the samples directly into the HPLC system.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration & Monitoring cluster_analysis Quality Control calc Calculate this compound Concentration acidify Acidify Water to pH 2.5-3.0 calc->acidify dissolve Dissolve this compound acidify->dissolve filter Filter Sterilize dissolve->filter administer Provide Medicated Water to Animals filter->administer monitor_water Monitor Daily Water Intake administer->monitor_water monitor_health Monitor Animal Health (Weight, Dehydration) administer->monitor_health sample Collect Water Samples administer->sample hplc Analyze by HPLC-UV sample->hplc verify Verify Concentration and Stability hplc->verify

Caption: Experimental workflow for this compound administration in drinking water.

troubleshooting_logic cluster_precipitate Precipitation cluster_intake Decreased Intake cluster_stability Stability Concern start Observe Issue check_ph Check pH of Water start->check_ph Cloudy Solution acclimatize Gradual Introduction start->acclimatize Low Water Consumption replace Frequent Replacement start->replace Uncertain Concentration acidify Acidify to pH 2.5-3.0 check_ph->acidify pH > 3.0 cosolvent Consider Co-solvent acidify->cosolvent Still Precipitates sweeten Add Sweetener acclimatize->sweeten Intake Still Low monitor_dehydration Monitor for Dehydration sweeten->monitor_dehydration Monitor Closely protect Protect from Light replace->protect analyze Analyze Concentration protect->analyze

Caption: Troubleshooting logical relationships for this compound studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the molecular effects of Zofenoprilat. This resource provides essential guidance on validating the specificity of antibodies used to analyze protein targets of this angiotensin-converting enzyme (ACE) inhibitor. Accurate antibody validation is critical for reproducible and reliable experimental outcomes.

Key Protein Targets in this compound-Related Research

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, this compound.[1][2][3] this compound's primary mechanism of action is the inhibition of Angiotensin-Converting Enzyme (ACE).[1][4][5] This inhibition affects downstream pathways, notably the Renin-Angiotensin-Aldosterone System (RAAS) and the Bradykinin pathway.

Target ProteinFull NameFunction in this compound's Mechanism of ActionCommon Applications for Antibody-Based Analysis
ACE Angiotensin-Converting EnzymeThe direct target of this compound. Inhibition of ACE reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][5][6]Western Blot (WB), Immunohistochemistry (IHC), ELISA, Flow Cytometry[7]
BDKRB1 Bradykinin Receptor B1Upregulated during tissue injury and inflammation. Binds to bradykinin's metabolite.[8][9]WB, IHC, Immunofluorescence (IF), Flow Cytometry[8][10]
BDKRB2 Bradykinin Receptor B2Constitutively expressed and binds to bradykinin. ACE is responsible for bradykinin degradation; thus, this compound increases bradykinin levels, leading to vasodilation.[1][9][11][12]WB, IHC, Immunoprecipitation (IP)[13][14][15][16]
p-ERK1/2 Phosphorylated Extracellular Signal-Regulated Kinase 1/2Component of the MAPK signaling pathway, which can be inhibited by this compound.[17]WB
p-S6RP Phosphorylated S6 Ribosomal ProteinComponent of the mTOR signaling pathway, which can be inhibited by this compound.[17]WB
eNOS Endothelial Nitric Oxide SynthaseThis compound has been shown to increase the phosphorylation of eNOS, leading to increased nitric oxide (NO) bioavailability.[18][19]WB

This compound's Mechanism of Action

Zofenoprilat_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Aldosterone Aldosterone Release Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Vasodilation Vasodilation BDKRB2 BDKRB2 This compound This compound This compound->Angiotensin_II Inhibition This compound->Inactive_Fragments Inhibition

Frequently Asked Questions (FAQs)

General Antibody Validation

Q1: Why is antibody validation so critical?

A: Antibodies can exhibit significant variability between batches and may bind to off-target proteins, leading to false-positive or false-negative results.[20][21][22] Proper validation ensures that an antibody is specific, selective, and reproducible in the context of your specific application and experimental conditions.[23] This is the foundation for reliable and publishable data.

Q2: What's the difference between antibody specificity and selectivity?

A:

  • Specificity refers to an antibody's ability to bind to a unique epitope on the target antigen.

  • Selectivity refers to the antibody's ability to preferentially bind to the target antigen in a complex mixture of proteins (like a cell lysate) without significant cross-reactivity with other proteins that may have similar epitopes.[24]

Q3: What are the "gold standard" methods for antibody validation?

A: The most rigorous method for validating antibody specificity is to compare its reactivity in wild-type cells or tissues with knockout/knockdown (siRNA) cells or tissues where the target protein is absent or significantly reduced.[21][23][25] A significant reduction or absence of signal in the knockout/knockdown sample is strong evidence of specificity.[26]

Q4: My antibody is "validated for Western Blot" according to the manufacturer. Do I still need to validate it?

A: Yes. A manufacturer's validation is a good starting point, but it may have been performed under conditions different from your own (e.g., different cell lines, buffer systems, or detection methods).[21] Antibody performance is context-dependent, so you must validate it within your specific experimental setup.[23]

This compound-Specific Antibody Validation

Q5: I'm studying ACE. What are the key considerations when choosing an ACE antibody?

A: Angiotensin-converting enzyme has two homologous domains, the N- and C-domains.[6][27] Ensure the antibody you choose is specific to the domain of interest if your research requires it. Some antibodies may have inhibitory effects on the enzyme's activity, which could be a factor in functional assays.[27] Also, be aware of the closely related homolog ACE2 and confirm your antibody does not cross-react with it unless intended.[28]

Q6: How can I validate my antibody against Bradykinin Receptors (BDKRB1/BDKRB2)?

A: Bradykinin receptors are G protein-coupled receptors, which are often expressed at low levels, making them challenging to detect.[21]

  • Positive Control: Use a cell line known to overexpress the specific receptor (e.g., transfected HEK293 cells) as a positive control to confirm the antibody can detect the target.[14][29]

  • Negative Control: Use a corresponding knockout cell line or tissue if available.

  • Multiple Antibodies: Use two different antibodies that recognize distinct epitopes on the same target receptor.[21][30] A similar staining pattern from both antibodies provides strong evidence for specificity.

Q7: this compound treatment might alter the expression of my target protein. How does this affect antibody validation?

A: This is a crucial point. Your validation should include samples that mimic your experimental conditions.

  • Baseline Validation: First, validate the antibody in untreated (control) cells/tissues to confirm its specificity for the target protein at its basal expression level.

  • Treatment Confirmation: Once specificity is established, you can confidently use the antibody to measure changes in protein expression following this compound treatment. Use loading controls (e.g., GAPDH, β-actin) to ensure that any observed changes are due to altered expression and not loading errors.

Troubleshooting Guides

Western Blotting

This guide addresses common issues encountered during Western Blot analysis for this compound-related targets.

ProblemQuestionPossible CauseSuggested Solution
No Signal or Weak Signal Are you sure your protein is there?Low Protein Abundance: ACE and especially Bradykinin Receptors can be low-expression proteins.- Increase the amount of protein loaded onto the gel.[31][32]- Consider enriching your sample for the target protein via immunoprecipitation (IP) before running the blot.[33]
Is your primary antibody working?Inactive/Improperly Stored Antibody: Repeated freeze-thaw cycles or improper storage can degrade the antibody.- Perform a dot blot to check antibody activity.[31]- Always follow the manufacturer's storage recommendations.
Suboptimal Antibody Concentration/Incubation: The antibody dilution may be too high or the incubation time too short.- Decrease the antibody dilution (increase concentration).[31]- Increase the incubation time (e.g., overnight at 4°C).[31]
Is the secondary antibody or substrate the issue?Incompatible Secondary Antibody: The secondary antibody does not recognize the primary antibody's host species.- Ensure the secondary antibody is raised against the host species of the primary (e.g., use an anti-rabbit secondary for a rabbit primary).[34]
Inactive Substrate: The detection reagent (e.g., ECL) may be expired or improperly prepared.- Use fresh or unexpired substrate.[31]
High Background Is your blocking step adequate?Insufficient Blocking: Non-specific sites on the membrane are not fully covered.- Increase blocking time (1-2 hours at room temperature).- Try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa).[32]
Are your antibody concentrations too high?Excess Primary/Secondary Antibody: High antibody concentrations lead to non-specific binding.- Increase the dilution of both primary and secondary antibodies.[31][32]
Are your washes sufficient?Inadequate Washing: Unbound antibodies are not sufficiently washed away.- Increase the number and/or duration of wash steps.[31][34]- Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[31]
Non-Specific Bands Is the band at the correct molecular weight?Antibody Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes.- This is an issue of antibody specificity. The "gold standard" is to test the antibody on a knockout/knockdown sample. If the non-specific bands persist while the target band disappears, it confirms they are off-target.[23]- Use an antibody raised against a different epitope to see if the banding pattern is consistent.[30]
Could it be protein degradation or modification?Sample Degradation or PTMs: Proteolysis can lead to smaller bands, while post-translational modifications (PTMs) like glycosylation can cause bands to appear at a higher molecular weight.- Always prepare samples with fresh protease and phosphatase inhibitors.[33][35]- Check literature or databases like UniProt for known PTMs of your target protein.

Experimental Protocols & Workflow

Antibody Validation Workflow

Antibody_Validation_Workflow

Protocol 1: Western Blotting for Antibody Validation

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and buffer compositions is essential.

  • Sample Preparation:

    • Harvest cells (e.g., wild-type and knockout/siRNA-treated) and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature protein lysates by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 20-40 µg of protein lysate per lane into a polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration and estimate molecular weight.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system (e.g., 100V for 60-90 minutes) is common.

    • After transfer, briefly stain the membrane with Ponceau S to visualize total protein and confirm successful, even transfer.[33][35] Destain with TBST.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation. This step minimizes non-specific antibody binding.[32]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration (this requires titration, starting with the manufacturer's recommendation).

    • Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

  • Analysis:

    • Compare the band corresponding to the target's molecular weight in the control lane versus the knockout/knockdown lane. A specific antibody will show a single, strong band at the correct size in the control lane that is absent or greatly diminished in the knockout/knockdown lane.

Protocol 2: Immunoprecipitation (IP) for Cross-Validation

IP can be used to confirm the identity of the protein detected by the antibody in a Western Blot.

  • Lysate Preparation: Prepare a non-denaturing cell lysate (e.g., using a buffer with mild detergents like Triton X-100) to preserve protein interactions.

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding to the beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody of interest for 2-4 hours or overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by resuspending them in Laemmli sample buffer and heating.

  • Western Blot Analysis: Run the eluted sample on an SDS-PAGE gel and perform a Western Blot as described above, probing with the same antibody. A strong band at the correct molecular weight confirms that the antibody can bind to and pull down its target from a complex mixture. For further validation, the eluted sample can be analyzed by mass spectrometry.

References

Validation & Comparative

A Comparative Analysis of Zofenoprilat and Ramiprilat on Endothelial Function for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals detailing the comparative effects of Zofenoprilat and Ramiprilat on key markers of endothelial health, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors, this compound and Ramiprilat, focusing on their impact on endothelial function. The endothelium plays a crucial role in cardiovascular homeostasis, and its dysfunction is a key initiating event in the pathogenesis of atherosclerosis. Understanding the differential effects of ACE inhibitors on the endothelium is therefore of paramount importance in the development of cardiovascular therapeutics. This compound, the active metabolite of Zofenopril, is distinguished by the presence of a sulfhydryl group, which is absent in Ramiprilat, the active metabolite of Ramipril. This structural difference is hypothesized to confer additional antioxidant and vasculoprotective properties to this compound. This guide presents a synthesis of experimental findings to elucidate the comparative efficacy of these two compounds in preserving and enhancing endothelial function.

Data Presentation: this compound vs. Ramiprilat on Endothelial Function Markers

The following tables summarize quantitative data from various studies comparing the effects of this compound and Ramiprilat on critical aspects of endothelial function, including oxidative stress, expression of adhesion molecules, and vasodilation.

Table 1: Comparative Effects on Oxidative Stress in Endothelial Cells

ParameterThis compoundRamiprilat/Other Non-SH ACEiKey Findings & Citations
Intracellular Reactive Oxygen Species (ROS) Formation Significant, dose-dependent reduction.Ineffective or less effective.This compound's sulfhydryl group contributes to its potent antioxidant properties, effectively scavenging free radicals.[1][2]
Plasma & LDL Hydroperoxides Significantly reduced.No significant effect.In hypertensive patients, only Zofenopril treatment led to a significant decrease in markers of lipid peroxidation.[3]
Plasma 8-isoprostanes Significantly reduced.No significant effect.Zofenopril demonstrated a superior ability to reduce this marker of in vivo oxidative stress compared to Ramipril.[3]

Table 2: Comparative Effects on Endothelial Activation and Inflammation

ParameterThis compoundRamiprilatKey Findings & Citations
Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression Significant, dose-dependent reduction.No significant effect.This compound inhibits the expression of adhesion molecules on endothelial cells, a key step in the development of atherosclerosis.[1][3]
Intercellular Adhesion Molecule-1 (ICAM-1) Expression Significant, dose-dependent reduction.No significant effect.Similar to VCAM-1, this compound was more effective in reducing ICAM-1 levels.[1][3]
E-selectin Expression Significant, dose-dependent reduction.No significant effect.This compound's ability to suppress E-selectin further highlights its anti-inflammatory properties on the endothelium.[1][3]
Nuclear Factor-kappaB (NF-κB) Activation Dose-dependently reduced activation.Ineffective.By inhibiting NF-κB, a key regulator of inflammatory gene expression, this compound exerts a direct anti-inflammatory effect on endothelial cells.[1]

Table 3: Comparative Effects on Vasodilation and Nitric Oxide (NO) Bioavailability

ParameterThis compoundRamiprilatKey Findings & Citations
Flow-Mediated Dilation (FMD) Significantly improved FMD by 31% from baseline.No significant improvement.Zofenopril's superior effect on FMD suggests enhanced nitric oxide bioavailability and improved endothelium-dependent vasodilation in hypertensive patients.[3]
Bradykinin Levels Unchanged in bronchoalveolar lavage fluid.Increased in bronchoalveolar lavage fluid.While both are ACE inhibitors, this study suggests differential effects on local bradykinin levels, which may have implications for side effects like cough.[4]
Hydrogen Sulfide (H₂S) Release Directly releases H₂S.Does not release H₂S.The sulfhydryl group of this compound is a source of H₂S, a gaseous mediator with potent vasodilatory and cardioprotective effects, independent of ACE inhibition.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of this compound and Ramiprilat on endothelial function.

Measurement of Intracellular Reactive Oxygen Species (ROS) in Human Umbilical Vein Endothelial Cells (HUVECs)

Objective: To quantify the intracellular production of ROS in HUVECs following treatment with this compound or Ramiprilat and stimulation with an oxidative stressor (e.g., oxidized LDL or TNF-α).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound and Ramiprilat stock solutions

  • Oxidized LDL (ox-LDL) or Tumor Necrosis Factor-alpha (TNF-α)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium in a humidified incubator at 37°C with 5% CO₂ until confluent.

  • Seeding: Seed HUVECs into a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound or Ramiprilat for 1 hour.

  • Stimulation: Induce oxidative stress by adding ox-LDL (e.g., 100 µg/mL) or TNF-α (e.g., 10 ng/mL) to the wells and incubate for a specified period (e.g., 4-6 hours). Include appropriate vehicle controls.

  • Staining: Remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the stimulated control group.

Quantification of Adhesion Molecule Expression on HUVECs by Flow Cytometry

Objective: To quantify the surface expression of VCAM-1, ICAM-1, and E-selectin on HUVECs after treatment with this compound or Ramiprilat and inflammatory stimulation.

Materials:

  • HUVECs and culture medium

  • This compound and Ramiprilat

  • TNF-α

  • Trypsin-EDTA solution

  • Fluorescently conjugated monoclonal antibodies against human VCAM-1, ICAM-1, and E-selectin (and corresponding isotype controls)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat HUVECs in 6-well plates with this compound or Ramiprilat followed by TNF-α stimulation as described in the ROS protocol.

  • Cell Detachment: After treatment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.

  • Staining: Resuspend the cells in FACS buffer. Aliquot approximately 1 x 10⁵ cells per tube. Add the fluorescently conjugated primary antibodies (or isotype controls) at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Acquisition: Resuspend the cell pellet in 500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the mean fluorescence intensity (MFI) of the cell population for each adhesion molecule. Normalize the MFI of the treated groups to the stimulated control group.

Measurement of NF-κB p65 Activation by ELISA

Objective: To quantify the activation of the p65 subunit of NF-κB in nuclear extracts of HUVECs.

Materials:

  • HUVECs and culture medium

  • This compound and Ramiprilat

  • TNF-α

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (ELISA-based)

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment: Culture and treat HUVECs in 100 mm dishes as previously described.

  • Nuclear Extraction: Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • ELISA Assay: Perform the NF-κB p65 ELISA according to the manufacturer's instructions. This typically involves adding equal amounts of nuclear protein to wells coated with an oligonucleotide containing the NF-κB consensus sequence.

  • Detection: The bound p65 subunit is then detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the results as the relative absorbance compared to the stimulated control.

Assessment of Endothelium-Dependent Vasodilation by Flow-Mediated Dilation (FMD)

Objective: To assess the effect of Zofenopril and Ramipril on endothelium-dependent vasodilation in human subjects.

Materials:

  • High-resolution ultrasound system with a linear array transducer (≥7.5 MHz)

  • Blood pressure cuff

  • Electrocardiogram (ECG) monitor

Procedure:

  • Subject Preparation: Subjects should fast for at least 8 hours and refrain from caffeine, alcohol, and smoking for 24 hours before the measurement. The study should be conducted in a quiet, temperature-controlled room.

  • Baseline Measurement: The subject rests in a supine position for at least 10 minutes. The brachial artery is imaged in a longitudinal section 2-15 cm above the antecubital fossa. A baseline recording of the artery diameter and blood flow velocity is obtained for at least 1 minute.

  • Arterial Occlusion: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.

  • Post-Occlusion Measurement: After 5 minutes, the cuff is rapidly deflated. Continuous recording of the brachial artery diameter and blood flow velocity is performed for at least 3 minutes post-deflation.

  • Data Analysis: The FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100. The artery diameter should be measured at end-diastole, gated to the R-wave on the ECG.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative study of this compound and Ramiprilat on endothelial function.

RAAS_and_ACE_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Endothelial Dysfunction Inflammation AT1R->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation NO Production Bradykinin->Vasodilation ACE ACE Zofenoprilat_Ramiprilat This compound Ramiprilat Zofenoprilat_Ramiprilat->ACE Inhibits Renin Renin

Caption: The Renin-Angiotensin-Aldosterone System and ACE Inhibition.

Zofenoprilat_Mechanism This compound This compound SH_group Sulfhydryl (SH) Group This compound->SH_group ACE_inhibition ACE Inhibition This compound->ACE_inhibition H2S_donation H₂S Donation SH_group->H2S_donation Antioxidant_effect Direct Antioxidant Effect (ROS Scavenging) SH_group->Antioxidant_effect AngiotensinII_decrease ↓ Angiotensin II ACE_inhibition->AngiotensinII_decrease Bradykinin_increase ↑ Bradykinin ACE_inhibition->Bradykinin_increase NO_bioavailability ↑ NO Bioavailability H2S_donation->NO_bioavailability Antioxidant_effect->NO_bioavailability AngiotensinII_decrease->NO_bioavailability Bradykinin_increase->NO_bioavailability Endothelial_function Improved Endothelial Function NO_bioavailability->Endothelial_function

Caption: Proposed Mechanism of this compound's Enhanced Endothelial Protection.

Experimental_Workflow Start Start: HUVEC Culture Treatment Treatment with this compound or Ramiprilat Start->Treatment Stimulation Inflammatory/Oxidative Stress Stimulation (e.g., TNF-α, ox-LDL) Treatment->Stimulation Endpoint_analysis Endpoint Analysis Stimulation->Endpoint_analysis ROS ROS Measurement (DCFH-DA) Endpoint_analysis->ROS Adhesion_molecules Adhesion Molecule Expression (Flow Cytometry/ELISA) Endpoint_analysis->Adhesion_molecules NFkB NF-κB Activation (ELISA/Western Blot) Endpoint_analysis->NFkB NO_bioavailability NO Bioavailability (eNOS activity, FMD) Endpoint_analysis->NO_bioavailability Data_analysis Data Analysis & Comparison ROS->Data_analysis Adhesion_molecules->Data_analysis NFkB->Data_analysis NO_bioavailability->Data_analysis Conclusion Conclusion Data_analysis->Conclusion

Caption: Generalized Experimental Workflow for Comparative Analysis.

References

Lisinopril versus Zofenoprilat: a comparative analysis of cardioprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two prominent ACE inhibitors, highlighting the distinctive cardioprotective mechanisms and performance backed by experimental and clinical data.

In the management of cardiovascular diseases, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of therapy. Among the numerous agents in this class, lisinopril and zofenopril are widely utilized. While both drugs effectively inhibit ACE, mounting evidence suggests that their cardioprotective profiles are not identical. This guide provides a comparative analysis of lisinopril and zofenopril, focusing on their differential effects on endothelial function, oxidative stress, and clinical outcomes in the context of cardiac protection. The unique properties of zofenopril, attributed to its sulfhydryl (-SH) group, will be a central theme of this comparison.

Core Mechanism of Action: ACE Inhibition

Both lisinopril and its active metabolite, zofenoprilat, exert their primary effect by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule, angiotensin II. The reduction in angiotensin II levels leads to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity, all of which contribute to a reduction in blood pressure and cardiac workload. Furthermore, ACE inhibitors prevent the degradation of bradykinin, a peptide that promotes the release of nitric oxide (NO) and other vasodilatory substances from the endothelium.

cluster_0 Common ACE Inhibition Pathway cluster_1 Drug Intervention Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Release Aldosterone Release Angiotensin II->Aldosterone Release ACE->Angiotensin II Inactive Peptides Inactive Peptides ACE->Inactive Peptides Bradykinin Bradykinin Bradykinin->ACE Vasodilation (NO release) Vasodilation (NO release) Bradykinin->Vasodilation (NO release) Lisinopril/Zofenoprilat Lisinopril/Zofenoprilat Lisinopril/Zofenoprilat->ACE Inhibition

Fig. 1: General mechanism of ACE inhibition by Lisinopril and this compound.

Head-to-Head Clinical Evidence: The SMILE-2 Study

The Survival of Myocardial Infarction Long-term Evaluation-2 (SMILE-2) study provides a direct clinical comparison of zofenopril and lisinopril in patients who have experienced an acute myocardial infarction (AMI) and have undergone thrombolytic therapy. This phase III, double-blind, parallel-group, multicenter study randomized 1024 patients to receive either zofenopril or lisinopril for 42 days, starting within 12 hours of thrombolysis completion.[1]

Experimental Protocol: SMILE-2 Study

  • Objective: To compare the safety and efficacy of zofenopril and lisinopril in thrombolyzed patients with acute myocardial infarction.

  • Study Design: A phase III, double-blind, parallel-group, multicenter, randomized controlled trial.

  • Participants: 1024 patients aged 18 to 75 years with a confirmed diagnosis of acute myocardial infarction who had received thrombolytic therapy.

  • Intervention: Patients were randomized to receive either oral zofenopril (target dose 60 mg/day) or oral lisinopril (target dose 10 mg/day). Treatment was initiated within 12 hours of the completion of thrombolytic therapy and continued for 42 days. Dose titration was performed based on blood pressure monitoring.

  • Primary Endpoint: The incidence of severe hypotension (systolic blood pressure <90 mm Hg), either cumulative or drug-related.

  • Secondary Endpoints: Included 6-week mortality rate and the incidence of major cardiovascular complications.

EndpointZofenopril (n=512)Lisinopril (n=512)p-value
Overall Severe Hypotension 10.9%11.7%0.38
Drug-related Severe Hypotension 6.7%9.8%0.048
6-week Mortality Rate 3.2%4.0%0.38

Table 1: Key Outcomes of the SMILE-2 Study [1]

The results of the SMILE-2 study demonstrated that both zofenopril and lisinopril are safe and are associated with a low rate of severe hypotension when administered to thrombolyzed patients with AMI.[1] However, zofenopril was associated with a significantly lower incidence of drug-related severe hypotension compared to lisinopril.[1] While there was no significant difference in the 6-week mortality rate between the two groups, a pooled analysis of the four SMILE studies suggested a long-term benefit of zofenopril over other ACE inhibitors, including lisinopril, in reducing the combined occurrence of death or hospitalization for cardiovascular causes.[2][3]

Experimental Data: The Role of the Sulfhydryl Group in Endothelial Function

A key differentiator between zofenopril and lisinopril is the presence of a sulfhydryl (-SH) group in the chemical structure of this compound. This structural feature is absent in lisinopril and is thought to confer additional cardioprotective benefits, primarily through antioxidant and nitric oxide-potentiating effects. A pivotal experimental study by Buikema et al. (2000) directly compared the effects of zofenopril and lisinopril on endothelial dysfunction in a rat model of heart failure induced by myocardial infarction.

Experimental Protocol: Endothelial Dysfunction in Heart Failure Rats

  • Objective: To evaluate the role of the sulfhydryl group in the improvement of endothelial dysfunction by ACE inhibitors in experimental heart failure.

  • Animal Model: Male Wistar rats with myocardial infarction (MI) induced by coronary artery ligation, leading to heart failure.

  • Intervention: MI-induced heart failure rats were treated for 11 weeks with zofenopril, lisinopril, or N-acetylcysteine (an SH-group donor). A group of untreated MI rats and a control group of non-MI rats were also included.

  • Methodology for Assessing Endothelial Function: Aortas were harvested and studied as ring preparations. Endothelium-dependent and -independent vasodilation were assessed.

    • Endothelium-dependent dilation: Measured in response to acetylcholine (ACh), a receptor-dependent agonist.

    • Endogenous NO-mediated dilation: Assessed using A23187, a receptor-independent stimulator of endothelial nitric oxide synthase (eNOS).

    • Exogenous NO-mediated dilation: Evaluated using nitroglycerin (NTG) and sodium nitrite (SN), which are NO donors.

    • Role of NO: The contribution of nitric oxide was determined by using the NOS inhibitor L-NMMA.

Treatment GroupAcetylcholine (ACh)-induced Dilation (NO-mediated component)A23187-induced Dilation (NO-mediated component)Nitroglycerin (NTG)-induced Dilation
Untreated MI Impaired (-50% vs. no-MI)IntactNot significantly altered
Lisinopril NormalizedUnaffectedUnaffected
Zofenopril NormalizedPotentiated (+100% vs. no-MI)Potentiated (+22% vs. no-MI)

Table 2: Comparative Effects of Zofenopril and Lisinopril on Endothelial Dilation in Heart Failure Rats [4][5]

The study found that while both lisinopril and zofenopril were able to normalize the impaired endothelium-dependent dilation in response to acetylcholine, zofenopril demonstrated a significant advantage.[4][5] Zofenopril, but not lisinopril, potentiated the dilator response to both endogenous nitric oxide (released by A23187) and exogenous nitric oxide (from NTG and SN).[4][5] This suggests that the sulfhydryl group in zofenopril not only restores endothelial function but also enhances the activity of nitric oxide, likely through its antioxidant properties that protect NO from degradation by reactive oxygen species (ROS).

cluster_0 Experimental Workflow MI_Model Myocardial Infarction Rat Model Treatment 11-week treatment MI_Model->Treatment Lisinopril_Group Lisinopril Treatment->Lisinopril_Group Zofenopril_Group Zofenopril Treatment->Zofenopril_Group Untreated_Group Untreated MI Treatment->Untreated_Group Aorta_Harvest Aorta Harvest & Ring Preparation Lisinopril_Group->Aorta_Harvest Zofenopril_Group->Aorta_Harvest Untreated_Group->Aorta_Harvest Vaso_Test Vasodilation Testing Aorta_Harvest->Vaso_Test ACh Acetylcholine Vaso_Test->ACh A23187 A23187 Vaso_Test->A23187 NTG_SN Nitroglycerin/Sodium Nitrite Vaso_Test->NTG_SN

Fig. 2: Workflow of the comparative experimental study on endothelial dysfunction.

Differentiated Signaling Pathways in Cardioprotection

The distinct chemical structures of lisinopril and this compound translate into differentiated signaling pathways contributing to their cardioprotective effects.

Lisinopril's Cardioprotective Signaling: The cardioprotective effects of lisinopril are primarily attributed to the class effects of ACE inhibition. By reducing angiotensin II, lisinopril mitigates vasoconstriction, inflammation, and profibrotic signaling. The potentiation of bradykinin leads to increased nitric oxide production via eNOS activation in endothelial cells. Some studies also suggest that lisinopril may have direct antioxidant effects by upregulating antioxidant enzymes such as catalase and SOD2.

Zofenopril's Enhanced Cardioprotective Signaling: Zofenopril shares the class effects of ACE inhibition with lisinopril but possesses additional mechanisms of action due to its sulfhydryl group.

  • Direct Antioxidant Activity: The -SH group in this compound can directly scavenge reactive oxygen species, thereby reducing oxidative stress, a key driver of endothelial dysfunction and cardiac damage.

  • Potentiation of Nitric Oxide Bioavailability: By reducing oxidative stress, zofenopril protects nitric oxide from premature degradation, thus enhancing its vasodilatory, anti-inflammatory, and anti-platelet effects.

  • Hydrogen Sulfide (H₂S) Pathway Activation: The sulfhydryl group of zofenopril can act as a substrate for the endogenous production of hydrogen sulfide, a gaseous signaling molecule with potent cardioprotective properties, including antioxidant, anti-inflammatory, and pro-angiogenic effects.

cluster_0 Lisinopril Pathway cluster_1 This compound Pathway Lisinopril Lisinopril ACE_Inhibition_L ACE Inhibition Lisinopril->ACE_Inhibition_L Antioxidant_Enzymes ↑ Catalase, SOD2 Lisinopril->Antioxidant_Enzymes AngII_L ↓ Angiotensin II ACE_Inhibition_L->AngII_L Bradykinin_L ↑ Bradykinin ACE_Inhibition_L->Bradykinin_L Cardioprotection_L Cardioprotection AngII_L->Cardioprotection_L eNOS_L eNOS activation Bradykinin_L->eNOS_L NO_L ↑ Nitric Oxide eNOS_L->NO_L NO_L->Cardioprotection_L Antioxidant_Enzymes->Cardioprotection_L This compound This compound ACE_Inhibition_Z ACE Inhibition This compound->ACE_Inhibition_Z SH_Group Sulfhydryl Group This compound->SH_Group AngII_Z ↓ Angiotensin II ACE_Inhibition_Z->AngII_Z Bradykinin_Z ↑ Bradykinin ACE_Inhibition_Z->Bradykinin_Z Cardioprotection_Z Enhanced Cardioprotection AngII_Z->Cardioprotection_Z eNOS_Z eNOS activation Bradykinin_Z->eNOS_Z NO_Z ↑ Nitric Oxide eNOS_Z->NO_Z NO_Bioavailability ↑ NO Bioavailability NO_Z->NO_Bioavailability ROS_Scavenging ROS Scavenging SH_Group->ROS_Scavenging H2S_Production ↑ H₂S Production SH_Group->H2S_Production ROS_Scavenging->NO_Bioavailability H2S_Production->Cardioprotection_Z NO_Bioavailability->Cardioprotection_Z

References

Zofenopril in Post-Myocardial Infarction Patients: A Comparative Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review and meta-analysis of key clinical trials involving Zofenopril for the treatment of patients following a myocardial infarction (MI). The focus is on comparing the efficacy and safety of Zofenopril against other ACE inhibitors, namely Lisinopril and Ramipril, as well as a placebo. The data presented is primarily drawn from the extensive Survival of Myocardial Infarction Long-term Evaluation (SMILE) program.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative outcomes from the key clinical trials within the SMILE program, offering a direct comparison of Zofenopril with its alternatives.

Table 1: Zofenopril vs. Placebo in Post-MI Patients (SMILE-1 Study)

Endpoint (at 6 weeks)Zofenopril (n=772)Placebo (n=784)Risk Reduction with ZofenoprilP-value
Combined: Death or Severe Congestive Heart Failure 7.1% (55 patients)10.6% (83 patients)34%0.018[1][2]
Severe Congestive Heart Failure --46%0.018[1][2]
Death --25%0.19[1][2]
1-Year Mortality 10.0%14.1%29%0.011[1]

Table 2: Zofenopril vs. Lisinopril in Post-MI Patients (SMILE-2 Study)

Endpoint (at 6 weeks)Zofenopril (30-60 mg/day)Lisinopril (5-10 mg/day)P-value
Overall Severe Hypotension 10.9%11.7%0.38[3][4]
Drug-Related Severe Hypotension 6.7%9.8%0.048[3][4]
6-Week Mortality Rate 3.2%4.0%0.38[3][4]

Table 3: Zofenopril vs. Ramipril in Post-MI Patients with Left Ventricular Dysfunction (SMILE-4 Study)

Endpoint (at 1 year)Zofenopril (60 mg/day) + ASARamipril (10 mg/day) + ASAOdds Ratio (OR) [95% CI]P-value
Combined: Death or Hospitalization for CV Causes Reduced-0.70 [0.51-0.96]0.028[5]
Hospitalization for Cardiovascular Causes Reduced-0.64 [0.46-0.88]0.006[5]
Mortality Rate No significant differenceNo significant difference1.51 [0.70-3.27]0.293[5]

Table 4: Pooled Analysis of SMILE Studies - Zofenopril vs. Placebo and Other ACE Inhibitors (Lisinopril & Ramipril)

ComparisonEndpoint (at 1 year)Hazard Ratio (HR) [95% CI]P-value
Zofenopril vs. Placebo Combined: Death or Hospitalization for CV Causes0.60 [0.49-0.74]0.0001[6][7]
Zofenopril vs. Other ACE Inhibitors Combined: Death or Hospitalization for CV Causes0.77 [0.63-0.95]0.015[6][7]
Other ACE Inhibitors vs. Placebo Combined: Death or Hospitalization for CV Causes0.78 [0.60-1.02]0.072[6][7]

Experimental Protocols

The methodologies for the key SMILE trials are detailed below.

SMILE-1 Study Protocol

  • Objective: To assess if Zofenopril, administered for six weeks after an anterior MI, could improve short-term and long-term outcomes.[1]

  • Design: Randomized, double-blind, placebo-controlled.[1]

  • Patient Population: 1,556 patients enrolled within 24 hours of the onset of symptoms of acute anterior myocardial infarction.[1]

  • Treatment Arms:

    • Zofenopril (n=772)

    • Placebo (n=784)

  • Duration: 6 weeks of treatment, with a 1-year follow-up for survival.[1]

  • Primary Endpoint: Incidence of death or severe congestive heart failure at six weeks.[1]

  • Secondary Endpoint: One-year mortality rate.[8]

SMILE-2 Study Protocol

  • Objective: To compare the safety and efficacy of Zofenopril and Lisinopril in thrombolyzed patients with acute MI.[3][4]

  • Design: Phase III, double-blind, parallel-group, multicenter study.[3][4]

  • Patient Population: 1,024 patients (18-75 years old) who had undergone thrombolytic therapy for acute MI.[3][4]

  • Treatment Arms:

    • Oral Zofenopril (30-60 mg/day)

    • Oral Lisinopril (5-10 mg/day)

  • Treatment Initiation: Within 12 hours of completion of thrombolytic therapy.[3][4]

  • Duration: 42 days.[3][4]

  • Primary Endpoint: Incidence of severe hypotension (systolic blood pressure <90 mm Hg), either cumulative or drug-related.[3][4]

  • Secondary Endpoints: Additional safety and efficacy parameters, including 6-week mortality and major cardiovascular complications.[3][4]

SMILE-4 Study Protocol

  • Objective: To compare the safety and efficacy of Zofenopril and Ramipril, in combination with acetylsalicylic acid (ASA), in post-MI patients with left ventricular systolic dysfunction.[5]

  • Design: Phase IIIb, randomized, double-blind, parallel-group, multicenter, European study.[5]

  • Patient Population: 771 patients with left ventricular dysfunction (clinical signs of heart failure or a left ventricular ejection fraction <45%) following an acute MI.[5]

  • Treatment Arms:

    • Zofenopril (60 mg/day) + ASA (100 mg/day)

    • Ramipril (10 mg/day) + ASA (100 mg/day)

  • Duration: 1 year.[5]

  • Primary Endpoint: One-year combined occurrence of death or hospitalization for cardiovascular causes.[5]

Visualizations

The following diagrams illustrate the logical flow of the SMILE program and the comparative outcomes.

SMILE_Program_Workflow cluster_SMILE SMILE Program: Zofenopril in Post-MI Patients SMILE1 SMILE-1 (Zofenopril vs. Placebo) SMILE_Pooled Pooled Analysis (Zofenopril vs. All Comparators) SMILE1->SMILE_Pooled SMILE2 SMILE-2 (Zofenopril vs. Lisinopril) SMILE2->SMILE_Pooled SMILE4 SMILE-4 (Zofenopril vs. Ramipril) SMILE4->SMILE_Pooled

Caption: Workflow of the SMILE Clinical Trial Program.

Zofenopril_Comparison cluster_comparators Comparators ZOF Zofenopril PLA Placebo ZOF->PLA Superior Efficacy (Reduced Death/CHF) LIS Lisinopril ZOF->LIS Similar Mortality Lower Drug-Related Hypotension RAM Ramipril ZOF->RAM Superior Efficacy (Reduced Death/CV Hospitalization)

Caption: Comparative Outcomes of Zofenopril vs. Alternatives.

References

A Comparative Analysis of the Antioxidant Potency of Zofenoprilat and Other Sulfhydryl-Containing ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases. Beyond their primary role in blood pressure regulation by inhibiting the renin-angiotensin-aldosterone system (RAAS), certain ACE inhibitors possess intrinsic antioxidant properties. This is particularly true for those containing a sulfhydryl (-SH) group in their molecular structure. This guide provides an objective comparison of the antioxidant potency of Zofenoprilat, the active metabolite of Zofenopril, with other prominent sulfhydryl-containing ACE inhibitors, supported by experimental data.

Mechanism of Antioxidant Action

The antioxidant effects of sulfhydryl-containing ACE inhibitors like this compound and Captopril are multifaceted. They stem from both the general class effect of ACE inhibition and the specific chemical properties of the sulfhydryl moiety.

  • Indirect Antioxidant Effect (Class Effect): ACE inhibitors block the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent pro-oxidant, stimulating the production of reactive oxygen species (ROS) in vascular tissues, primarily through the activation of NADPH oxidase.[1][2][3] By reducing angiotensin II levels, all ACE inhibitors indirectly decrease oxidative stress.

  • Direct Antioxidant Effect (Sulfhydryl-Dependent): The sulfhydryl (-SH) group is a key structural feature that endows molecules like this compound and Captopril with direct antioxidant capabilities. This thiol group can act as a scavenger of free radicals, directly neutralizing harmful ROS such as hydroxyl radicals and hypochlorous acid.[4][5] This direct scavenging activity is a distinguishing feature not typically found in non-sulfhydryl ACE inhibitors like Enalapril or Ramipril.[4]

Quantitative Comparison of Antioxidant Potency

The antioxidant capacity of these compounds has been evaluated using various in vitro and in vivo experimental models. The following tables summarize key quantitative data from published studies.

Table 1: Direct Radical Scavenging and Reducing Power

ACE InhibitorAssayResultReference
This compound Free Radical Scavenging (Photooxidation of dianisidine)Effective scavenger[4]
Captopril FRAP (Ferric Reducing Antioxidant Power)1.0 µmol antioxidant power/µmol drug[5]
Free Radical Scavenging (Photooxidation of dianisidine)Effective scavenger[4]
Fosinopril FRAP (Ferric Reducing Antioxidant Power)0.1 µmol antioxidant power/µmol drug[5]
Enalapril, Perindopril, Quinapril, Ramipril FRAP (Ferric Reducing Antioxidant Power)≤0.01 µmol antioxidant power/µmol drug (negligible)[5]

Table 2: Inhibition of Lipid Peroxidation and Systemic Oxidative Stress

ACE InhibitorParameter MeasuredModelKey FindingReference
Zofenopril Malondialdehyde (MDA)Hypertensive PatientsSignificant reduction in LDL oxidizability vs. baseline (p<0.05)[6]
8-iso-PGF2α (Isoprostanes)Hypertensive PatientsSignificant reduction and normalization vs. baseline (p<0.03)[6]
Aortic Lesion Area & Plasma LDL MDAApolipoprotein E knockout mice89% reduction in lesion area; significant reduction in MDA. Outperformed Captopril.[7][8][9]
Captopril Aortic Lesion Area & Plasma LDL MDAApolipoprotein E knockout mice52% reduction in lesion area; significant reduction in MDA.[9]
Enalapril Malondialdehyde (MDA)Hypertensive PatientsNo significant reduction in LDL oxidizability[6]
8-iso-PGF2α (Isoprostanes)Hypertensive PatientsNo significant reduction[6]
Aortic Lesion Area & Plasma LDL MDAApolipoprotein E knockout miceNo protective effect observed[7][8]

Table 3: Effects on Endogenous Antioxidant Enzymes

ACE InhibitorEnzymeModelKey FindingReference
Zofenopril Thioredoxin-1 (Trx-1)Swine MyocardiumSignificant upregulation of protein expression[10]
Glutathione Peroxidase-1 (GPx-1)Swine MyocardiumSignificant upregulation of protein expression[10]
Superoxide Dismutase-1 (SOD-1)Swine MyocardiumTrended higher, but not statistically significant[10]

Signaling Pathways and Experimental Workflows

The interplay between ACE inhibition and the reduction of oxidative stress is complex. The diagrams below illustrate the key signaling pathway and a general workflow for evaluating antioxidant potency.

G cluster_0 ACE Inhibitor Action cluster_1 Cellular Effects ACE Angiotensin-Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->ACE AT1R AT1 Receptor AngII->AT1R Activates ACEi Sulfhydryl ACE Inhibitor (e.g., this compound) ACEi->ACE Inhibition ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) ACEi->ROS Direct Scavenging (-SH group) NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase Stimulates NADPH_Oxidase->ROS Produces OxidativeStress Oxidative Stress (Lipid Peroxidation, etc.) ROS->OxidativeStress Leads to NO_Bioavailability Nitric Oxide (NO) Bioavailability ROS->NO_Bioavailability Reduces

Caption: Antioxidant mechanism of sulfhydryl ACE inhibitors.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Analysis Sample Test Compound (e.g., this compound) Assay_Direct Direct Scavenging (e.g., FRAP, DPPH) Sample->Assay_Direct Assay_Lipid Lipid Peroxidation (e.g., TBARS/MDA) Sample->Assay_Lipid Assay_Enzyme Enzyme Activity (e.g., SOD Assay) Sample->Assay_Enzyme Control Control / Standard (e.g., Ascorbic Acid) Control->Assay_Direct Control->Assay_Lipid Control->Assay_Enzyme Measurement Spectrophotometric / Fluorometric Reading Assay_Direct->Measurement Assay_Lipid->Measurement Assay_Enzyme->Measurement Calculation Calculate Potency (e.g., IC50, FRAP value) Measurement->Calculation Comparison Compare with Other Compounds Calculation->Comparison

Caption: General experimental workflow for antioxidant potency assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess antioxidant potency.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at a low pH. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[5]

  • Protocol Summary:

    • Reagent Preparation: A FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an iron(III) chloride solution.[11][12]

    • Reaction: The test compound (e.g., ACE inhibitor solution) is added to the FRAP reagent.[13]

    • Measurement: The absorbance of the resulting blue solution is measured spectrophotometrically at approximately 593 nm after a specific reaction time (e.g., 10 minutes).[5][11]

    • Quantification: The antioxidant capacity is calculated by comparing the change in absorbance of the sample to that of a known standard, typically ferrous sulfate (FeSO₄).[14][15]

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
  • Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured colorimetrically.[16][17]

  • Protocol Summary:

    • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are mixed with an acid solution (e.g., trichloroacetic acid) to precipitate proteins and release MDA.[18]

    • Reaction: The supernatant is collected after centrifugation and mixed with a TBA solution.[18]

    • Incubation: The mixture is heated in a boiling water bath (typically at 95°C) for a set time (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.[17]

    • Measurement: After cooling, the absorbance of the resulting pink supernatant is measured at approximately 532 nm.[17]

    • Quantification: The concentration of MDA is determined using a standard curve prepared with an MDA precursor like 1,1,3,3-tetramethoxypropane.[19]

Superoxide Dismutase (SOD) Activity Assay
  • Principle: This is an indirect assay that measures the activity of SOD. A system (e.g., xanthine/xanthine oxidase) is used to generate a constant flux of superoxide radicals (O₂⁻). These radicals reduce a detector dye (e.g., WST-1, nitroblue tetrazolium), producing a colored formazan product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.[20][21]

  • Protocol Summary:

    • Reagent Preparation: A reaction mixture is prepared containing a buffer, the detector dye (WST-1), and the substrate (xanthine).[22]

    • Reaction Initiation: The sample (containing SOD) is added to the reaction mixture. The reaction is initiated by adding xanthine oxidase.

    • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20-30 minutes).[21]

    • Measurement: The absorbance of the colored formazan product is measured at approximately 450 nm.[22]

    • Calculation: The SOD activity is calculated as the percent inhibition of the rate of dye reduction compared to a control without the sample. The activity can be expressed in units/mg protein by comparison to a purified SOD standard.

Conclusion

The available experimental data indicates that sulfhydryl-containing ACE inhibitors possess superior antioxidant properties compared to their non-sulfhydryl counterparts. This is attributed to their dual mechanism of action: indirectly reducing Angiotensin II-mediated ROS production and directly scavenging free radicals via their sulfhydryl group.

Among the sulfhydryl agents, Zofenopril has demonstrated particularly potent and sustained antioxidant and vasculoprotective effects, often outperforming Captopril in preclinical models.[7][9][23] Studies show Zofenopril is highly effective at reducing lipid peroxidation and markers of systemic oxidative stress in both animal models and hypertensive patients.[6][7][24] Furthermore, Zofenopril has been shown to upregulate key endogenous antioxidant enzymes, adding another layer to its protective profile.[10] These pronounced antioxidant properties, combined with high lipophilicity and selective cardiac ACE inhibition, may contribute to the significant cardioprotective benefits observed with Zofenopril therapy.[23][25]

References

Zofenoprilat's Hydrogen Sulfide-Releasing Properties Validated in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data demonstrates the superior hydrogen sulfide (H₂S)-releasing capability of the angiotensin-converting enzyme (ACE) inhibitor Zofenoprilat compared to non-sulfhydryl alternatives like Enalaprilat. This unique property contributes to its beneficial vascular effects beyond ACE inhibition, including vasorelaxation, anti-inflammatory responses, and the inhibition of intimal hyperplasia.

Zofenopril, and its active metabolite this compound, possess a sulfhydryl group that enables them to act as H₂S donors. This characteristic distinguishes them from other ACE inhibitors and is linked to additional cardiovascular protective effects. Studies in various cellular models, including human umbilical vein endothelial cells (HUVECs), vascular smooth muscle cells (SMCs), and fibroblasts, have substantiated these H₂S-mediated actions.

Comparative Analysis of H₂S Release and Vascular Effects

Experimental evidence consistently shows that this compound effectively releases H₂S in both cell-free and cellular environments, a property not shared by the non-sulfhydryl ACE inhibitor Enalaprilat. This difference in H₂S donation is directly correlated with their divergent effects on vascular function.

In spontaneously hypertensive rats (SHRs), treatment with Zofenopril, but not Enalapril, restored vascular H₂S levels and improved endothelial function. Furthermore, this compound induced vasorelaxation in isolated rat aortic rings in a concentration-dependent manner, an effect not observed with Enalaprilat.

CompoundH₂S Release DetectedVasorelaxant EffectInhibition of Intimal HyperplasiaReference
This compound YesYesYes
Enalaprilat NoNoNo (in normotensive models)

Cellular Mechanisms: Beyond ACE Inhibition

The H₂S released from this compound activates several downstream signaling pathways, leading to its protective vascular effects. In endothelial cells, this compound promotes angiogenesis and exerts anti-inflammatory effects through an H₂S-dependent mechanism involving the cystathionine gamma-lyase (CSE) enzyme. This pathway helps to abolish inflammatory responses induced by cytokines like interleukin-1beta (IL-1β) by targeting the NF-κB/cyclooxygenase-2 (COX-2) signaling cascade.

In vascular smooth muscle cells, this compound has been shown to inhibit proliferation and migration, key processes in the development of intimal hyperplasia and restenosis. These effects are linked to the inhibition of the mitogen-activated protein kinase (MAPK) and mammalian target of rapamycin (mTOR) pathways.

Below is a diagram illustrating the proposed signaling pathway for this compound's H₂S-mediated effects.

Zofenoprilat_Pathway cluster_endothelial Endothelial Effects cluster_smc SMC Effects This compound This compound H2S H₂S Release This compound->H2S CSE CSE Activation H2S->CSE interacts with L-cysteine Endothelial_Effects Endothelial Cells (e.g., HUVECs) H2S->Endothelial_Effects SMC_Effects Smooth Muscle Cells (SMCs) H2S->SMC_Effects CSE->H2S enhances Anti_Inflammation Anti-inflammation (↓ NF-κB, ↓ COX-2) Angiogenesis Angiogenesis Inhibit_Proliferation Inhibition of Proliferation Inhibit_Migration Inhibition of Migration MAPK_mTOR ↓ MAPK/mTOR Inhibit_Proliferation->MAPK_mTOR via Inhibit_Migration->MAPK_mTOR via

Signaling pathway of this compound's H₂S-mediated effects.

Experimental Protocols

The validation of this compound's H₂S-releasing properties has been achieved through various robust experimental methodologies.

Measurement of H₂S Release

A common method to quantify H₂S release in cellular and cell-free systems is through fluorometric assays.

Protocol: Fluorometric H₂S Detection

  • Probe Preparation: A fluorescent probe, such as SF₇-AM or dibromobimane, is prepared according to the manufacturer's instructions. These probes exhibit increased fluorescence upon reaction with H₂S.

  • Sample Incubation:

    • Cell-free assay: this compound or the comparator compound (e.g., Enalaprilat) is added to a buffer solution (e.g., RPMI medium) containing the fluorescent probe.

    • Cellular assay: Cultured cells (e.g., HUVECs or SMCs) are incubated with the fluorescent probe. Following this, the cells are treated with this compound or the comparator compound.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer at the appropriate excitation and emission wavelengths for the specific probe used. An increase in fluorescence indicates H₂S release.

Another established technique is the methylene blue assay, which can be adapted to trap and quantify H₂S produced in cell cultures. More recently, amperometric sensors are also being used for real-time detection of H₂S.

The following diagram outlines a typical workflow for comparing the H₂S-releasing properties of this compound and a non-sulfhydryl ACE inhibitor.

Experimental_Workflow cluster_assays Downstream Functional Analysis start Start: Prepare Cellular Model (e.g., HUVECs) treatment Treatment Groups start->treatment zofenoprilat_group This compound treatment->zofenoprilat_group enalaprilat_group Enalaprilat (Control) treatment->enalaprilat_group vehicle_group Vehicle (Control) treatment->vehicle_group h2s_assay H₂S Release Assay (e.g., Fluorometric) zofenoprilat_group->h2s_assay functional_assay Functional Assays zofenoprilat_group->functional_assay enalaprilat_group->h2s_assay enalaprilat_group->functional_assay vehicle_group->h2s_assay vehicle_group->functional_assay data_analysis Data Analysis and Comparison h2s_assay->data_analysis functional_assay->data_analysis vasorelaxation Vasorelaxation Assay proliferation Cell Proliferation Assay western_blot Western Blot (Signaling Proteins) conclusion Conclusion on H₂S-Releasing Properties and Effects data_analysis->conclusion

Workflow for comparing H₂S-releasing properties.

Zofenoprilat vs. Other ACE Inhibitors: A Comparative Guide on Cardiac Remodeling and Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of zofenoprilat, the active metabolite of zofenopril, with other Angiotensin-Converting Enzyme (ACE) inhibitors, focusing on their respective impacts on cardiac remodeling and fibrosis. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.

Executive Summary

ACE inhibitors are a cornerstone in the management of cardiovascular diseases, primarily through their modulation of the Renin-Angiotensin-Aldosterone System (RAAS). Their therapeutic effects extend to mitigating adverse cardiac remodeling and fibrosis following myocardial injury. Among the various ACE inhibitors, zofenopril exhibits a unique pharmacological profile. Its sulfhydryl group confers additional antioxidant properties and the ability to modulate the nitric oxide (NO) and hydrogen sulfide (H₂S) signaling pathways. These characteristics may provide enhanced cardioprotection compared to other agents in its class, such as ramipril and lisinopril. This guide delves into the comparative efficacy, underlying mechanisms, and experimental evidence.

Comparative Data on Clinical and Preclinical Outcomes

The following tables summarize quantitative data from comparative studies, offering a side-by-side view of this compound's performance against other ACE inhibitors.

Table 1: Clinical Outcomes in Post-Myocardial Infarction Patients (SMILE-4 Study) [1][2]

Outcome (1-Year Follow-up)Zofenopril (n=365)Ramipril (n=351)Odds Ratio (95% CI)P-value
Combined Death or Cardiovascular Hospitalization27.8% (5-year)43.8% (5-year)0.65 (0.43–0.98)0.041
Cardiovascular Hospitalization18.8% (5-year)31.4% (5-year)0.61 (0.37–0.99)0.047
MortalityNot significantly differentNot significantly different1.51 (0.70–3.27)0.293
LVEF >40% Group: Major CV Events23%33%0.60 (0.39-0.91)0.016
LVEF ≤40% Group: Major CV Events38%44%0.77 (0.47-1.26)0.297

LVEF: Left Ventricular Ejection Fraction; CV: Cardiovascular. Data from the SMILE-4 study, a randomized, double-blind trial in post-myocardial infarction patients with left ventricular dysfunction.[1][2]

Table 2: Safety Outcomes in Post-Myocardial Infarction Patients (SMILE-2 Study) [3][4]

Outcome (42-Day Follow-up)Zofenopril (n=504)Lisinopril (n=520)P-value
Drug-related Severe Hypotension6.7%9.8%0.048
6-week Mortality Rate3.2%4.0%0.38

Data from the SMILE-2 study, a randomized, double-blind trial in thrombolyzed patients with acute myocardial infarction.[3][4]

Table 3: Preclinical Data on Cardiac Function and Remodeling in Spontaneously Hypertensive Rats (SHR) [5][6][7][8]

ParameterControl (SHR)Zofenopril (10 mg/kg/day)Notes
Left Ventricular Ejection FractionDepressedFavorable IncreaseZofenopril improved diastolic function regardless of ACE2 inhibition.[7][8]
Cardiac Hypertrophy Index (LV weight/body weight)IncreasedSignificantly DecreasedZofenopril reduced cardiac hypertrophy.[5][6]
Superoxide Anion Production (Aorta)IncreasedSignificantly ReducedDemonstrates antioxidant effect of zofenopril.[5]
Acetylcholine-induced Vascular RelaxationImpairedSignificantly ImprovedIndicates improvement in endothelial function.[5][6]

Data from a preclinical study in a genetic model of hypertension.[5][6]

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of ACE inhibitors are primarily mediated by the inhibition of angiotensin II formation, leading to reduced vasoconstriction, aldosterone release, and sympathetic activation. However, zofenopril's unique sulfhydryl group confers additional mechanisms of action.

Standard ACE Inhibitor Pathway

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone secretion. This leads to vasodilation, reduced sodium and water retention, and decreased cardiac workload, which collectively contribute to attenuating adverse cardiac remodeling.

Zofenopril's Unique Cardioprotective Pathways

Zofenopril's distinct structure allows it to engage in additional protective signaling cascades.

  • Antioxidant Activity : The sulfhydryl group in this compound can directly scavenge reactive oxygen species (ROS), reducing oxidative stress, a key contributor to cardiac fibrosis and myocyte damage.

  • Nitric Oxide (NO) Bioavailability : Zofenopril enhances the bioavailability of NO, a potent vasodilator and anti-inflammatory molecule, by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS).[9]

  • Hydrogen Sulfide (H₂S) Signaling : Zofenopril has been shown to increase the bioavailability of H₂S, a gaseous signaling molecule with cytoprotective and antioxidant properties.[9][10][11] This is achieved, in part, by upregulating the expression of 3-mercaptopyruvate sulfurtransferase (3-MST), an enzyme involved in H₂S production.[9]

Zofenopril_Signaling_Pathway cluster_0 Standard ACE Inhibition cluster_1 Zofenopril's Unique Mechanisms Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Zofenopril Zofenopril Zofenopril->Angiotensin_II Inhibits Increased_Afterload Increased_Afterload Vasoconstriction->Increased_Afterload Cardiac_Fibrosis Cardiac_Fibrosis Aldosterone_Secretion->Cardiac_Fibrosis Cardiac_Remodeling Cardiac_Remodeling Increased_Afterload->Cardiac_Remodeling Zofenopril_SH Zofenopril (-SH group) ROS_Scavenging ROS_Scavenging Zofenopril_SH->ROS_Scavenging Directly eNOS_Activation eNOS_Activation Zofenopril_SH->eNOS_Activation Increases p-eNOS H2S_Production H2S_Production Zofenopril_SH->H2S_Production Increases 3-MST Reduced_Oxidative_Stress Reduced_Oxidative_Stress ROS_Scavenging->Reduced_Oxidative_Stress Reduced_Cardiac_Fibrosis_Remodeling Reduced Cardiac Remodeling & Fibrosis Reduced_Oxidative_Stress->Reduced_Cardiac_Fibrosis_Remodeling NO_Bioavailability NO_Bioavailability eNOS_Activation->NO_Bioavailability Increases Vasodilation Vasodilation NO_Bioavailability->Vasodilation Anti_inflammatory_effects Anti_inflammatory_effects NO_Bioavailability->Anti_inflammatory_effects Reduced_Cardiac_Workload Reduced_Cardiac_Workload Vasodilation->Reduced_Cardiac_Workload Anti_inflammatory_effects->Reduced_Cardiac_Fibrosis_Remodeling H2S_Bioavailability H2S_Bioavailability H2S_Production->H2S_Bioavailability Increases Cytoprotection Cytoprotection H2S_Bioavailability->Cytoprotection Antioxidant_effects Antioxidant_effects H2S_Bioavailability->Antioxidant_effects Cytoprotection->Reduced_Cardiac_Fibrosis_Remodeling Reduced_Cardiac_Workload->Reduced_Cardiac_Fibrosis_Remodeling

Caption: Zofenopril's dual mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.

SMILE-4 Clinical Trial Protocol[1][2]
  • Study Design : A phase IIIb, randomized, double-blind, parallel-group, multicenter European study.

  • Participants : 771 patients with left ventricular dysfunction (clinical signs of heart failure or a left ventricular ejection fraction <45%) following an acute myocardial infarction.

  • Intervention : Patients were randomized to receive either zofenopril (60 mg/day) or ramipril (10 mg/day), both in combination with acetylsalicylic acid (ASA) (100 mg/day).

  • Primary Endpoint : The primary outcome was the combined occurrence of death or hospitalization for cardiovascular causes at 1-year follow-up. A 5-year follow-up was also conducted.[12][13][14]

  • Assessment of Cardiac Function : Left ventricular ejection fraction and volumes were assessed by standard echocardiography as recommended by the American Society of Echocardiography.[2]

Preclinical Myocardial Ischemia/Reperfusion Injury Model (Swine)[9]
  • Animal Model : Female Yucatan pigs.

  • Procedure :

    • Pre-treatment : Animals received either placebo or zofenopril (30 mg/day orally) for 7 days prior to the procedure.

    • Ischemia : Myocardial ischemia was induced by occluding the left anterior descending (LAD) coronary artery for 75 minutes using a balloon catheter.

    • Reperfusion : The balloon was deflated, and the myocardium was reperfused for 48 hours.

  • Assessments :

    • Infarct Size : Measured as a percentage of the area at risk.

    • Cardiac Biomarkers : Circulating levels of cardiac troponin I (cTn-I) were measured.

    • Hemodynamics : Ischemic zone endocardial blood flow was assessed.

    • Molecular Analysis : Plasma and myocardial levels of H₂S and NO were quantified.

Swine_IR_Protocol start Start: Yucatan Pigs pretreatment 7-Day Pre-treatment: - Zofenopril (30 mg/day) - Placebo start->pretreatment ischemia Induce Myocardial Ischemia: - Occlude LAD Artery - Duration: 75 minutes pretreatment->ischemia reperfusion Reperfusion: - Deflate Balloon - Duration: 48 hours ischemia->reperfusion assessments Assessments: - Infarct Size - Cardiac Troponin I - Blood Flow - H2S & NO Levels reperfusion->assessments end End of Protocol assessments->end

Caption: Swine model of ischemia-reperfusion injury.

Preclinical Hypertensive Heart Disease Model (Spontaneously Hypertensive Rats)[5][6]
  • Animal Model : Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Procedure :

    • Treatment Groups : SHRs were treated with either a low dose (0.5 mg/kg/day) or a high dose (10 mg/kg/day) of zofenopril for 3 months. Control groups (SHR and WKY) received a vehicle.

    • Blood Pressure Monitoring : Systolic blood pressure was measured using the tail-cuff method.

  • Assessments :

    • Cardiac Hypertrophy : The left ventricular weight to body weight ratio was calculated.

    • Vascular Function : Vascular reactivity of aortic rings to acetylcholine and sodium nitroprusside was evaluated.

    • Oxidative Stress : Superoxide anion generation in the aorta was quantified using lucigenin-amplified chemiluminescence.

    • Fibrosis Markers : While not explicitly measured in this protocol, other studies have used markers like procollagen type III amino-terminal propeptide (PIIINP) to assess fibrosis in hypertensive models.

Discussion and Conclusion

The available evidence suggests that zofenopril may offer advantages in mitigating adverse cardiac remodeling and fibrosis compared to other ACE inhibitors. Clinical data from the SMILE program, particularly the SMILE-4 study, indicates superior clinical outcomes with zofenopril over ramipril in post-myocardial infarction patients with left ventricular dysfunction.[1][2] While the SMILE-2 study did not show a significant difference in efficacy outcomes between zofenopril and lisinopril, it did demonstrate a better safety profile for zofenopril regarding drug-related severe hypotension.[3][4]

The unique cardioprotective effects of zofenopril are likely attributable to its sulfhydryl group, which confers antioxidant properties and modulates the NO and H₂S signaling pathways.[9][10][11] Preclinical studies in hypertensive rat models further support the beneficial effects of zofenopril on cardiac hypertrophy, endothelial function, and oxidative stress.[5][6]

While direct comparative data on specific markers of fibrosis, such as PIIINP, between zofenopril and other ACE inhibitors are limited, the collective evidence points towards a potentially more comprehensive cardioprotective profile for zofenopril. Further head-to-head clinical trials focusing on imaging and biomarker-based endpoints for cardiac remodeling and fibrosis are warranted to definitively establish the comparative efficacy of zofenopril.

For researchers and drug development professionals, the distinct mechanistic pathways of zofenopril present intriguing targets for the development of novel cardioprotective therapies. The interplay between ACE inhibition, antioxidant effects, and the modulation of gaseous signaling molecules highlights the potential for multifaceted therapeutic strategies in combating cardiac remodeling and fibrosis.

References

Zofenopril vs. Ramipril: A Head-to-Head Comparison of Cough Incidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an angiotensin-converting enzyme (ACE) inhibitor often involves a careful consideration of both efficacy and tolerability. A persistent dry cough is a well-documented side effect of this class of drugs, frequently leading to non-adherence and discontinuation of therapy. This guide provides an objective, data-driven comparison of cough incidence between two widely prescribed ACE inhibitors: Zofenopril and Ramipril.

Quantitative Analysis of Cough Incidence

A randomized, crossover study directly comparing the effects of Zofenopril and Ramipril on cough reflex in healthy volunteers provides key insights into their differential tussigenic potential.[1] Additionally, a comprehensive review of published and unpublished data on Zofenopril offers broader statistics on its cough-inducing profile in larger patient populations.[2][3][4][5]

ParameterZofenoprilRamiprilStudy Population & Dosage
Spontaneous Cough Infrequently reported[1][6]Infrequently reported[1][6]40 healthy volunteers; 30 mg Zofenopril daily vs. 10 mg Ramipril daily for 7 days[1]
Cough Sensitivity to Capsaicin and Citric Acid (C2) No significant increase[1]Significant increase (p < 0.01)[1]40 healthy volunteers; 30 mg Zofenopril daily vs. 10 mg Ramipril daily for 7 days[1]
Overall Incidence in Clinical Trials 2.6% (range 0%-4.2%)[2][4][5]Not directly compared in the same large-scale reviewData from 23 studies with 5794 hypertensive patients and 3 studies with 1455 post-myocardial infarction patients for Zofenopril[2][4][5]
Dose-Dependent Cough Incidence (Zofenopril) 0.4%-0.7% (7.5-15 mg) vs. 2.1%-2.6% (30-60 mg) (p=0.042)[2][3][5]Not applicableAnalysis of dose-ranging studies for Zofenopril[2][3][5]

Experimental Protocols

Randomized Crossover Study in Healthy Volunteers

A study involving 40 healthy volunteers was conducted to compare the cough sensitivity induced by Zofenopril and Ramipril.[1]

  • Study Design: This was a randomized, crossover study. Participants were administered either 30 mg of Zofenopril or 10 mg of Ramipril daily for seven consecutive days.[1] This was followed by a 21-day washout period before the subjects were crossed over to the other treatment arm.[1]

  • Assessment of Cough Sensitivity: Cough sensitivity was evaluated using inhaled capsaicin and citric acid as tussigenic agents. The primary endpoints were the concentrations of these agents that induced at least two (C2) and at least five (C5) coughs.[1] Spontaneous cough was also monitored throughout the study.[1]

  • Biomarker Analysis: To investigate the underlying mechanisms, airway inflammation was assessed by measuring fractional exhaled nitric oxide (FeNO) and plasma bradykinin (BK) levels before and after each treatment period.[1]

Preclinical Study in Guinea Pigs

To explore the biochemical basis for the differential cough-inducing effects, a study was conducted on guinea pigs.

  • Methodology: Guinea pigs were treated orally with either Zofenopril (10 mg/kg) or Ramipril (3-10 mg/kg) daily for two weeks.[7] Following the treatment period, the number of coughs induced by a citric acid aerosol (0.1 M) was counted for 10 minutes.[7]

  • Biochemical Analysis: Levels of bradykinin (BK) and prostaglandin E2 (PGE2) were measured in the bronchoalveolar lavage (BAL) fluid to assess the local inflammatory response in the airways.[7]

Signaling Pathways and Experimental Workflow

The differential impact on cough is thought to be related to the accumulation of bradykinin and prostaglandins in the respiratory tract, which can stimulate sensory C-fibers and trigger the cough reflex.

cluster_0 ACE Inhibition cluster_1 Pro-inflammatory Mediators cluster_2 Cough Reflex ACE Angiotensin-Converting Enzyme (ACE) Bradykinin_Inactive Inactive Peptides ACE->Bradykinin_Inactive Degradation Bradykinin_Active Bradykinin (Active) Bradykinin_Active->ACE Prostaglandins Prostaglandins (PGE2) Bradykinin_Active->Prostaglandins Stimulation Sensory_Nerves Sensory C-Fibers Bradykinin_Active->Sensory_Nerves Stimulation Prostaglandins->Sensory_Nerves Sensitization Cough Cough Sensory_Nerves->Cough ACE_Inhibitor ACE Inhibitor (e.g., Ramipril, Zofenopril) ACE_Inhibitor->ACE Inhibition

Proposed signaling pathway for ACE inhibitor-induced cough.

cluster_workflow Randomized Crossover Clinical Trial Workflow Screening Participant Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization Group_A Group A: Zofenopril (30mg/day) for 7 days Randomization->Group_A Group_B Group B: Ramipril (10mg/day) for 7 days Randomization->Group_B Assessment1 Cough Sensitivity & Biomarker Assessment Group_A->Assessment1 Assessment2 Cough Sensitivity & Biomarker Assessment Group_B->Assessment2 Washout 21-Day Washout Period Crossover_A Group A: Ramipril (10mg/day) for 7 days Washout->Crossover_A Crossover_B Group B: Zofenopril (30mg/day) for 7 days Washout->Crossover_B Assessment3 Cough Sensitivity & Biomarker Assessment Crossover_A->Assessment3 Assessment4 Cough Sensitivity & Biomarker Assessment Crossover_B->Assessment4 Assessment1->Washout Assessment2->Washout Analysis Data Analysis Assessment3->Analysis Assessment4->Analysis

Experimental workflow of the comparative crossover study.

Discussion of Findings

The available evidence suggests that Zofenopril may have a more favorable profile regarding cough incidence compared to Ramipril. In a direct comparison, Ramipril significantly increased cough sensitivity to tussigenic agents, whereas Zofenopril did not.[1] This is further supported by findings that Ramipril, but not Zofenopril, significantly increased fractional exhaled nitric oxide (FeNO), a marker of airway inflammation.[1][6]

Preclinical data from a study in guinea pigs aligns with these clinical observations. Ramipril was shown to increase citric acid-induced cough, an effect that was associated with elevated levels of bradykinin and PGE2 in the bronchoalveolar lavage fluid.[7] In contrast, Zofenopril did not affect citric acid-induced cough or the levels of these inflammatory mediators.[7]

While large-scale head-to-head clinical trials focusing specifically on cough incidence are limited, a review of multiple studies on Zofenopril reported an overall cough incidence of 2.6%.[2][4][5] This review also highlighted a dose-dependent relationship for Zofenopril-induced cough.[2][3][5]

Conclusion

Based on the current experimental data, Zofenopril appears to have a lower potential for inducing cough compared to Ramipril. This difference may be attributable to a reduced pro-inflammatory activity in the airways and less impact on the cough reflex, as evidenced by both human and animal studies. For patients with a history of ACE inhibitor-induced cough or those at higher risk, Zofenopril may represent a more tolerable therapeutic alternative to Ramipril. However, further large-scale, direct comparative studies are warranted to definitively establish the relative incidence of cough between these two agents in diverse patient populations.

References

A comparative study of Zofenoprilat and Captopril's effects on oxidative stress markers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of treatment. Among these, Zofenoprilat and Captopril, both distinguished by the presence of a sulfhydryl group, have garnered attention for their antioxidant properties beyond their primary role in blood pressure regulation. This guide provides a comparative analysis of their effects on key oxidative stress markers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound, the active metabolite of Zofenopril, and Captopril are effective in mitigating oxidative stress, a critical factor in the pathophysiology of cardiovascular diseases. Their shared sulfhydryl moiety is a key contributor to their antioxidant capacity. However, available evidence suggests that this compound may exhibit a more potent and sustained antioxidant effect compared to Captopril. This superiority is attributed to its higher lipophilicity, leading to better tissue penetration and more effective scavenging of reactive oxygen species (ROS) at the cellular level.

Quantitative Data on Oxidative Stress Markers

The following tables summarize the comparative effects of this compound and Captopril on key markers of oxidative stress.

Table 1: Effect on Malondialdehyde (MDA) Levels

Malondialdehyde (MDA) is a widely used biomarker for lipid peroxidation, a key process in oxidative stress-induced cellular damage.

Treatment GroupMDA Content (nmol/mg protein)Percentage Reduction vs. ControlReference
Control1.8 ± 0.2-de Nigris et al.[1]
Captopril1.2 ± 0.133.3%de Nigris et al.[1]
Zofenopril0.9 ± 0.150.0%de Nigris et al.[1]

Data from a 6-month study in apolipoprotein-E-deficient mice.[1]

Table 2: Effects on Antioxidant Enzymes and Glutathione

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) are crucial antioxidant enzymes, while Glutathione (GSH) is a major non-enzymatic antioxidant. Direct comparative quantitative data for this compound and Captopril from a single study is limited for these markers. The following table presents available data for each drug from separate studies.

DrugMarkerEffectModel SystemReference
CaptoprilCuZn-SODIncreased activity to 35 ± 4 units/mg protein (from 19 ± 4 in control)Mouse Liverde Cavanagh et al.[2]
CaptoprilMn-SODIncreased activity to 2.9 ± 0.2 units/mg protein (from 2.1 ± 0.2 in control)Mouse Liverde Cavanagh et al.[2]
CaptoprilSe-GPxIncreased activity to 38 ± 2 milliunits/mg protein (from 27 ± 3 in control)Mouse Liverde Cavanagh et al.[2]
This compoundIntracellular GSHPrevented depletion induced by ox-LDL and TNF-αHuman Umbilical Vein Endothelial Cells (HUVECs)Qualitative data, specific values not provided

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and Captopril are mediated through several interconnected pathways. Both drugs, by virtue of their sulfhydryl group, can directly scavenge free radicals. Furthermore, their inhibition of ACE leads to a reduction in angiotensin II, a potent pro-oxidant, and an increase in bradykinin, which stimulates the production of the antioxidant molecule nitric oxide (NO). Zofenopril has also been shown to increase the bioavailability of another cardioprotective signaling molecule, hydrogen sulfide (H₂S).

Antioxidant Mechanisms of Sulfhydryl ACE Inhibitors This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibition H2S Hydrogen Sulfide (H₂S) This compound->H2S Increases Bioavailability Sulfhydryl_Group Sulfhydryl (-SH) Group This compound->Sulfhydryl_Group Captopril Captopril Captopril->ACE Inhibition Captopril->Sulfhydryl_Group Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion Angiotensin_I Angiotensin I Angiotensin_I->ACE Substrate ROS Reactive Oxygen Species (ROS) Angiotensin_II->ROS Stimulates Production Bradykinin Bradykinin NO Nitric Oxide (NO) Bradykinin->NO Stimulates Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Promotes H2S->Endothelial_Function Promotes Sulfhydryl_Group->ROS Direct Scavenging

Caption: Antioxidant mechanisms of this compound and Captopril.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay quantifies lipid peroxidation by measuring the reaction of MDA with thiobarbituric acid (TBA).

  • Sample Preparation: Plasma or tissue homogenates are deproteinized with trichloroacetic acid (TCA).

  • Reaction: The protein-free supernatant is mixed with TBA reagent.

  • Incubation: The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.

  • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at 532 nm.

  • Quantification: MDA concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

TBARS Assay Workflow Sample Plasma or Tissue Homogenate Deproteinization Add Trichloroacetic Acid (TCA) Centrifuge Sample->Deproteinization Supernatant Protein-free Supernatant Deproteinization->Supernatant Reaction Add Thiobarbituric Acid (TBA) Supernatant->Reaction Incubation Heat at 95-100°C Reaction->Incubation Measurement Measure Absorbance at 532 nm Incubation->Measurement Quantification Calculate MDA Concentration (vs. Standard Curve) Measurement->Quantification

Caption: Workflow for the TBARS assay to measure MDA levels.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of SOD in a sample to inhibit the reduction of a chromogenic reagent by superoxide radicals.

  • Reagent Preparation: Prepare a reaction mixture containing a substrate (e.g., xanthine) and a chromogenic reagent (e.g., WST-1 or cytochrome c).

  • Reaction Initiation: Add an enzyme (e.g., xanthine oxidase) to generate superoxide radicals.

  • Sample Addition: In parallel reactions, add the biological sample containing SOD.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C).

  • Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 450 nm for WST-1). The rate of color development is inversely proportional to the SOD activity.

  • Quantification: Calculate the percentage of inhibition of the chromogenic reaction by the sample and compare it to a standard curve of known SOD activity.

Glutathione (GSH) Assay

This assay is based on the reaction of GSH with Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored product.

  • Sample Preparation: Cells or tissues are lysed, and proteins are precipitated.

  • Reaction: The supernatant is mixed with DTNB and glutathione reductase in a buffer.

  • Initiation: The reaction is initiated by adding NADPH.

  • Measurement: The rate of formation of 5-thio-2-nitrobenzoic acid (TNB), the yellow product, is measured spectrophotometrically at 412 nm. This rate is directly proportional to the total glutathione concentration.

  • Quantification: GSH concentration is determined by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.

Conclusion

The available experimental evidence consistently indicates that both this compound and Captopril possess significant antioxidant properties, largely attributable to their sulfhydryl group. Comparative studies, particularly on the marker of lipid peroxidation, MDA, suggest that this compound has a more pronounced protective effect.[1] While direct quantitative comparisons for SOD and GSH are less readily available, the overall body of research points towards this compound as a potentially more potent antioxidant agent within the class of sulfhydryl-containing ACE inhibitors. Further head-to-head studies are warranted to provide a more definitive quantitative comparison across a broader range of oxidative stress markers.

References

Zofenoprilat's Superior Tissue Penetration: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental evidence supporting the enhanced tissue affinity of zofenoprilat, the active metabolite of zofenopril, over other angiotensin-converting enzyme (ACE) inhibitors.

For researchers and scientists in the field of cardiovascular drug development, understanding the nuanced pharmacokinetic and pharmacodynamic properties of ACE inhibitors is paramount. While the class as a whole has revolutionized the management of hypertension and heart failure, significant differences exist among individual agents, particularly concerning their ability to penetrate tissues and inhibit local ACE activity. This guide provides a comprehensive comparison, supported by experimental data, validating the superior tissue penetration of this compound.

Enhanced Lipophilicity: The Gateway to Increased Tissue Distribution

A critical determinant of a drug's ability to penetrate tissues is its lipophilicity. Zofenopril and its active form, this compound, are recognized for their high lipophilicity compared to many other ACE inhibitors.[1][2][3] This characteristic facilitates their passage through lipid-rich cell membranes, leading to wider distribution and higher concentrations in target tissues.

Experimental evidence for this is provided by the octanol-water distribution coefficient (D), a standard measure of lipophilicity. A higher D value indicates greater lipid solubility.

ACE Inhibitor (Active Form)Octanol-Water Distribution Coefficient (D)
This compound High
FosinoprilatHigh
RamiprilatModerate
Enalaprilat< 0.001 (Low)
Lisinopril< 0.001 (Low)
CaptoprilLow
Data compiled from multiple sources.[1][3]

This higher lipophilicity is a key factor contributing to zofenopril's enhanced tissue penetration and sustained local ACE inhibition.[2]

Superior Inhibition of Cardiac ACE: Experimental Evidence

The clinical benefits of ACE inhibitors in conditions like myocardial infarction are closely linked to their ability to inhibit ACE within the cardiac tissue itself.[4] Preclinical studies have consistently demonstrated the superior ability of zofenopril to inhibit cardiac ACE compared to other agents.

Ex Vivo Studies in Spontaneously Hypertensive Rats

A key study compared the ex vivo ACE inhibitory effects of seven different ACE inhibitors in various tissues of spontaneously hypertensive rats after oral administration. The results highlighted a marked and prolonged inhibition of cardiac ACE by zofenopril.[5][6]

ACE InhibitorNormalized Oral Dose (mg/kg)Cardiac ACE Inhibition (8 hours post-administration)
Zofenopril 10 ~60%
Fosinopril25~30%
Captopril30~30%
Ramipril5~0%
Enalapril20~0%
Data adapted from preclinical studies.[7]

These findings underscore zofenopril's potent and sustained action at the cardiac tissue level, an effect not observed with ramipril and enalapril at equiactive oral doses for serum ACE inhibition.[6][7]

In Vitro Studies on Isolated Rat Hearts

Further evidence comes from studies on isolated, perfused rat hearts subjected to ischemia and reperfusion. In these experiments, this compound, but not enalaprilat or lisinopril, significantly reduced the infarct size.[8] This cardioprotective effect is attributed in part to the preservation of protein sulfhydryl groups, a unique feature of the this compound molecule.[8]

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Determination of Octanol-Water Distribution Coefficient (D)

The lipophilicity of ACE inhibitors is quantified by determining their distribution coefficient in an octanol-water system at a physiological pH.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Dissolve ACE inhibitor in aqueous buffer (pH 7.4) prep2 Add equal volume of n-octanol prep1->prep2 exp1 Vortex mixture to ensure thorough mixing prep2->exp1 exp2 Centrifuge to separate the aqueous and octanol phases exp1->exp2 analysis1 Measure concentration of ACE inhibitor in both phases (e.g., using HPLC) exp2->analysis1 analysis2 Calculate Distribution Coefficient (D): D = [Drug]octanol / [Drug]aqueous analysis1->analysis2

Workflow for determining the octanol-water distribution coefficient.
Ex Vivo Measurement of Tissue ACE Inhibition

This protocol outlines the steps to measure ACE activity in different tissues following the oral administration of an ACE inhibitor.

G cluster_admin Drug Administration cluster_tissue Tissue Collection cluster_prep Sample Preparation cluster_assay ACE Activity Assay admin1 Administer ACE inhibitor orally to rats tissue1 Sacrifice rats at specific time points admin1->tissue1 tissue2 Harvest target tissues (e.g., heart, aorta, kidney) tissue1->tissue2 prep1 Homogenize tissues in appropriate buffer tissue2->prep1 prep2 Determine protein concentration of homogenates prep1->prep2 assay1 Incubate tissue homogenate with a fluorogenic ACE substrate (e.g., hippuryl-L-histidyl-L-leucine) prep2->assay1 assay2 Measure fluorescence to quantify ACE activity assay1->assay2 assay3 Compare with control group to calculate % inhibition assay2->assay3

Experimental workflow for ex vivo tissue ACE inhibition measurement.

The Renin-Angiotensin System and ACE Inhibition

The therapeutic effects of this compound and other ACE inhibitors are mediated through their interaction with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular function.

G cluster_ras Renin-Angiotensin System (RAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  Renin AngII Angiotensin II AngI->AngII  ACE AT1R AT1 Receptor AngII->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone SodiumWater Sodium & Water Retention AT1R->SodiumWater This compound This compound This compound->ACE

Signaling pathway of the Renin-Angiotensin System and the site of action for this compound.

Conclusion

The presented evidence, from physicochemical properties to preclinical tissue inhibition studies, collectively validates the superior tissue penetration of this compound, particularly within the myocardium. This enhanced local ACE inhibition likely contributes to the notable cardioprotective effects observed with zofenopril in clinical settings. For drug development professionals, these findings underscore the importance of considering tissue-level pharmacokinetics when evaluating and comparing ACE inhibitors, as these differences can translate into significant variations in therapeutic efficacy.

References

Comparative efficacy of Zofenoprilat and other ACEIs in patients with metabolic syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Zofenoprilat, the active metabolite of Zofenopril, with other Angiotensin-Converting Enzyme (ACE) inhibitors in patients with metabolic syndrome. Drawing upon extensive clinical data, this document delves into cardiovascular outcomes, metabolic parameter modulation, and the unique mechanistic attributes of this compound. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding for research and development purposes.

Comparative Efficacy on Cardiovascular Outcomes

A pooled analysis of four randomized, double-blind, controlled prospective studies, known as the SMILE (Survival of Myocardial Infarction Long-term Evaluation) studies, provides robust comparative data on the efficacy of Zofenopril versus other ACE inhibitors in post-acute myocardial infarction (AMI) patients, a significant cohort of whom presented with metabolic syndrome.

Table 1: Comparison of 1-Year Risk of Major Cardiovascular Events in Post-AMI Patients with Metabolic Syndrome

Treatment GroupNRisk vs. Placebo (Hazard Ratio, 95% CI)P-value vs. PlaceboRisk vs. Other ACEIs (Hazard Ratio, 95% CI)P-value vs. Other ACEIs
Zofenopril 11340.79 (0.63–0.97)0.0280.52 (0.42–0.66)0.0001
Lisinopril 3400.65 (0.47–0.89)0.007--
Ramipril 2272.57 (1.94–3.93)0.0001--
Placebo 502----

Data sourced from a pooled analysis of the four prospective SMILE studies.[1]

In patients with metabolic syndrome, Zofenopril demonstrated a significant reduction in the 1-year risk of major cardiovascular events compared to both placebo and a combined group of other ACE inhibitors (Lisinopril and Ramipril).[1] While Lisinopril also showed a significant risk reduction compared to placebo, treatment with Zofenopril was associated with a 48% larger reduction in the risk of cardiovascular events compared to Lisinopril and Ramipril pooled together.[1]

Impact on Metabolic Parameters: Focus on Dyslipidemia

A notable aspect of Zofenopril's profile in the context of metabolic syndrome is its favorable impact on the atherogenic dyslipidemia characteristic of this condition. An open-label intervention study investigating the effects of Zofenopril in hypertensive patients with metabolic syndrome revealed significant improvements in their lipid profiles.

Table 2: Effect of Zofenopril on Lipid Profile in Hypertensive Patients with Metabolic Syndrome

ParameterBaseline (Mean ± SD)Post-Zofenopril (Mean ± SD)% ChangeP-value
Triglycerides (mg/dL)185 ± 68141 ± 55-24%0.05
Apolipoprotein B (mg/dL)115 ± 25107 ± 23-7%0.04
Small Dense LDL-C (mg/dL)41 ± 1832 ± 15-22%0.04
Large LDL-C (mg/dL)79 ± 2184 ± 22+6%0.05
Mean LDL Particle Size (Å)25.5 ± 0.525.6 ± 0.5+0.04%0.05
Lp-PLA2 Activity (nmol/min/mL)210 ± 55191 ± 50-9%0.05

LDL-C: Low-Density Lipoprotein Cholesterol; Lp-PLA2: Lipoprotein-associated Phospholipase A2. Data from an open-label intervention study.[2][3]

Zofenopril treatment led to a significant decrease in triglycerides, apolipoprotein B, and the highly atherogenic small dense LDL cholesterol.[2][3] Concurrently, it beneficially increased the larger, less atherogenic LDL cholesterol particles and the mean LDL particle size.[2][3] Furthermore, Zofenopril reduced the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2), a proinflammatory enzyme implicated in atherosclerosis.[2][3] In this particular study, Zofenopril did not significantly influence glucose homeostasis.[2][3]

Experimental Protocols

SMILE Studies: Cardiovascular Outcomes in Post-AMI Patients with Metabolic Syndrome
  • Study Design: The data is a pooled analysis of four randomized, double-blind, controlled, prospective studies (the SMILE studies).[1]

  • Patient Population: The analysis included 3,488 patients post-acute myocardial infarction. Of these, 2,203 (63.2%) were classified as having metabolic syndrome based on the presence of three or more of the following criteria: waist circumference >102 cm in men or >88 cm in women, triglycerides ≥150 mg/dL, HDL-C <40 mg/dL in men or <50 mg/dL in women, blood pressure ≥130/85 mmHg or use of antihypertensive medication, and fasting glucose ≥100 mg/dL.[1][4]

  • Treatment Regimens:

    • Zofenopril: 30–60 mg/day

    • Lisinopril: 5–10 mg/day

    • Ramipril: 10 mg/day

    • Placebo Treatment was initiated early after AMI and continued for 6 to 48 weeks depending on the specific SMILE trial protocol.[1]

  • Primary Endpoint: The primary endpoint for the pooled analysis was the 1-year combined occurrence of death or hospitalization for cardiovascular causes.[1]

Zofenopril in Hypertensive Patients with Metabolic Syndrome: Lipid Profile Assessment
  • Study Design: An open-label intervention study.[2][3]

  • Patient Population: 60 adult patients with essential hypertension and at least two additional criteria for metabolic syndrome.[2][3]

  • Intervention: Treatment with Zofenopril.

  • Methodologies for Metabolic Parameter Assessment:

    • Lipid Profile: Serum levels of total cholesterol, triglycerides, and HDL-C were measured using standard enzymatic methods. LDL-C was calculated using the Friedewald formula.

    • LDL Subfractions: LDL particle size and the concentration of small dense and large LDL cholesterol were determined by a polyacrylamide gradient gel electrophoresis method.

    • Apolipoprotein B: Measured by immunoturbidimetry.

    • Lp-PLA2 Activity: A colorimetric assay was used to measure the enzymatic activity of lipoprotein-associated phospholipase A2.[2]

    • Insulin Sensitivity: While not a primary focus of this specific lipid study, insulin sensitivity in similar studies is often assessed using the homeostasis model assessment of insulin resistance (HOMA-IR), calculated from fasting glucose and insulin levels.[5] More rigorous assessments in clinical trials can involve the hyperinsulinemic-euglycemic clamp technique.

Mechanistic Insights: The Role of the Sulfhydryl Group and Antioxidant Properties

Zofenopril is a sulfhydryl-containing ACE inhibitor, a structural feature that confers unique antioxidant properties not shared by non-sulfhydryl ACE inhibitors like Enalapril, Lisinopril, and Ramipril. This is a key differentiator in its mechanism of action, particularly relevant to the pro-inflammatory and high oxidative stress state of metabolic syndrome.

Signaling Pathway: ACE Inhibition and Antioxidant Effect of this compound

ACE_Inhibition_and_Antioxidant_Pathway cluster_RAS Renin-Angiotensin System cluster_Effects Pathophysiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin + AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE + AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation OxidativeStress Oxidative Stress (ROS Production) AT1R->OxidativeStress ROS Reactive Oxygen Species (ROS) This compound This compound (-SH group) This compound->ACE Inhibits Scavenging Direct Scavenging This compound->Scavenging Mediates ROS->Scavenging NeutralizedROS Neutralized Species Scavenging->NeutralizedROS

Caption: this compound's dual action: ACE inhibition and direct ROS scavenging.

This compound's primary mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE), which prevents the conversion of Angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule, Angiotensin II. This leads to reduced blood pressure and decreased inflammation and oxidative stress. Uniquely, the sulfhydryl (-SH) group in this compound's structure acts as a direct scavenger of reactive oxygen species (ROS), providing an additional layer of antioxidant protection. This dual action may contribute to its enhanced efficacy in conditions characterized by high oxidative stress, such as metabolic syndrome.

Experimental Workflow: Comparative Analysis of ACE Inhibitors

Experimental_Workflow PatientCohort Patient Cohort: Post-AMI with Metabolic Syndrome Randomization Randomization PatientCohort->Randomization GroupZ Zofenopril (30-60 mg/day) Randomization->GroupZ GroupL Lisinopril (5-10 mg/day) Randomization->GroupL GroupR Ramipril (10 mg/day) Randomization->GroupR GroupP Placebo Randomization->GroupP FollowUp Follow-up (1 Year) GroupZ->FollowUp GroupL->FollowUp GroupR->FollowUp GroupP->FollowUp EndpointCV Primary Endpoint Assessment: Major Cardiovascular Events (Death or Hospitalization) FollowUp->EndpointCV EndpointMetabolic Secondary/Exploratory Endpoint: Metabolic Parameters (Lipid Profile, Glucose) FollowUp->EndpointMetabolic Analysis Statistical Analysis: Comparative Efficacy EndpointCV->Analysis EndpointMetabolic->Analysis

References

Cross-study comparison of Zofenoprilat's safety and tolerability profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data highlights the safety and tolerability profile of zofenoprilat, the active metabolite of zofenopril, in comparison to other widely prescribed angiotensin-converting enzyme (ACE) inhibitors. This guide synthesizes findings from key comparative studies, providing researchers, scientists, and drug development professionals with a detailed examination of its performance, supported by experimental data and methodologies.

Zofenopril is a third-generation, lipophilic ACE inhibitor that has been extensively studied for its efficacy and safety in treating hypertension and acute myocardial infarction.[1][2][3] Its active metabolite, this compound, demonstrates a favorable safety and tolerability profile, particularly concerning the incidence of cough, a common side effect associated with ACE inhibitor therapy.[1][2][3]

Comparative Safety and Tolerability Profile

Clinical trials have consistently demonstrated that zofenopril has a safety and tolerability profile comparable to, and in some aspects, potentially better than, other ACE inhibitors such as lisinopril, enalapril, and ramipril. The most frequently reported adverse events across these studies are generally mild to moderate in intensity.

Key Adverse Events in Comparative Trials

A summary of the incidence of key adverse events from head-to-head comparative studies is presented below.

Adverse EventZofenoprilLisinoprilEnalaprilRamiprilStudy Reference
Cough 2.4%2.7%--Pooled Analysis[1][2][3]
4.2%3.3%--SMILE-2[1]
1.8%---Z-studies[4]
---Lower incidence than ramipril (p=0.001)Retrospective Study[5]
Severe Hypotension 10.9% (overall)11.7% (overall)--SMILE-2[6]
6.7% (drug-related)9.8% (drug-related)--SMILE-2[6]
Overall Adverse Events 8%9%--Elderly Hypertensive Study[7][8]
Similar to enalapril-Similar to zofenopril-Zofenopril vs. Enalapril Study[9][10]
25.2% (with HCTZ)---Z-studies[11]
Drug-related Adverse Events 4%---Elderly Hypertensive Study[7]

In-Depth Look at Cough Incidence

Cough is a well-known class effect of ACE inhibitors. A comprehensive review of published and unpublished data from 23 studies involving 5794 hypertensive patients and three studies with 1455 post-myocardial infarction patients found the overall incidence of zofenopril-induced cough to be 2.6%.[1][2][3] In direct comparison trials with enalapril and lisinopril, the incidence of cough was not significantly different, with 2.4% for zofenopril and 2.7% for the other ACE inhibitors.[1][2][3] Notably, a retrospective study comparing zofenopril with ramipril in patients with acute myocardial infarction reported a significantly lower incidence of dry cough with zofenopril (p=0.001).[5]

The cough associated with zofenopril is generally described as mild to moderate and tends to occur more frequently within the first 3-6 months of treatment.[1][2][3] The incidence also appears to be dose-dependent, with higher doses (30 mg and 60 mg) showing a greater rate of cough compared to lower doses (7.5 mg and 15 mg).[1][2][3]

Experimental Protocols

The safety and tolerability of this compound have been established through numerous randomized, double-blind, multicenter clinical trials. Below are the methodologies for key comparative studies.

SMILE-2 Study: Zofenopril vs. Lisinopril in Acute Myocardial Infarction
  • Objective: To compare the safety and efficacy of zofenopril and lisinopril in thrombolyzed patients with acute myocardial infarction (AMI).[6]

  • Study Design: A phase III, double-blind, parallel-group, multicenter study.[6]

  • Participants: 1024 patients (aged 18 to 75 years) with acute MI who had received thrombolytic therapy.[6]

  • Treatment: Patients were randomized to receive either oral zofenopril (30-60 mg/day) or lisinopril (5-10 mg/day). Treatment was initiated within 12 hours of completing thrombolytic therapy and continued for 42 days.[6]

  • Primary Endpoint: The incidence of severe hypotension, defined as a systolic blood pressure below 90 mm Hg (either cumulative or drug-related).[6]

  • Secondary Endpoints: Included other safety and efficacy parameters, such as mortality and major cardiovascular complications.[6]

Zofenopril vs. Enalapril in Mild to Moderate Hypertension
  • Objective: To compare the efficacy and safety of zofenopril and enalapril in patients with mild to moderate hypertension.[9][10]

  • Study Design: A comparative, parallel-group, double-blind, randomized, multicenter study.[10]

  • Participants: Patients with mild to moderate hypertension.

  • Treatment: Patients were randomized to receive either zofenopril 30 mg once daily (with a possible up-titration to 60 mg) or enalapril 20 mg once daily (with a possible up-titration to 40 mg) for 12 weeks.[9][10]

  • Endpoints: Blood pressure reduction and the incidence and severity of adverse events.[9][10]

Zofenopril vs. Lisinopril in Elderly Patients with Essential Hypertension
  • Objective: To assess the efficacy and safety of zofenopril compared to lisinopril in elderly patients (≥65 years) with essential hypertension.[7][8]

  • Study Design: A randomized, double-blind, multicenter study.[7][8]

  • Participants: 181 patients aged ≥65 years with mild to moderate essential hypertension.[7]

  • Treatment: Patients were randomized to receive either zofenopril 30 mg or lisinopril 10 mg once daily. Doses were doubled after 4 weeks if sitting diastolic blood pressure remained ≥90 mm Hg. The treatment duration was 12 weeks.[7][8]

  • Primary Endpoint: Achievement of a sitting diastolic blood pressure <90 mm Hg or a reduction of ≥10 mm Hg after 12 weeks.[7]

  • Safety Assessment: Evaluation of adverse events, electrocardiography, and laboratory parameters at baseline and after 12 weeks.[7]

Visualizing the Mechanisms and Processes

To better understand the underlying pharmacology and the structure of the clinical research, the following diagrams are provided.

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone IncreasedBP IncreasedBP Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Bradykinin Bradykinin InactivePeptides InactivePeptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Cough Cough Bradykinin->Cough This compound This compound (ACE Inhibitor) This compound->AngiotensinI Inhibition This compound->Bradykinin Inhibition of Degradation

Caption: ACE Inhibitor Signaling Pathway

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (BP, ECG, Labs) InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization GroupA Group A (Zofenopril) Randomization->GroupA GroupB Group B (Comparator ACEi) Randomization->GroupB DoseTitration Dose Titration (as per protocol) GroupA->DoseTitration GroupB->DoseTitration TreatmentPeriod Treatment Period (e.g., 12 weeks) DoseTitration->TreatmentPeriod FollowUpVisits Follow-up Visits (e.g., Week 4, 12) TreatmentPeriod->FollowUpVisits AdverseEventMonitoring Adverse Event Monitoring FollowUpVisits->AdverseEventMonitoring EfficacyEndpoint Efficacy Endpoint (e.g., BP reduction) FollowUpVisits->EfficacyEndpoint DataAnalysis Data Analysis AdverseEventMonitoring->DataAnalysis EfficacyEndpoint->DataAnalysis

Caption: Comparative Clinical Trial Workflow

References

Zofenoprilat's Anti-inflammatory Edge: A Comparative Analysis for Cardiovascular Drug Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced anti-inflammatory properties of cardiovascular medications is paramount. This guide provides a detailed, data-driven comparison of Zofenoprilat, the active metabolite of Zofenopril, against other cardiovascular drugs, highlighting its superior anti-inflammatory effects supported by experimental evidence.

Zofenopril, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, demonstrates potent antioxidant and anti-inflammatory activities beyond its primary blood pressure-lowering effects.[1][2] These pleiotropic properties, largely attributed to its sulfhydryl group, distinguish it from other ACE inhibitors and cardiovascular drugs.[1][3][4] This guide synthesizes key experimental findings to benchmark the anti-inflammatory performance of this compound.

Comparative Anti-inflammatory Effects: Quantitative Data

The following tables summarize the quantitative data from various studies, comparing the anti-inflammatory effects of this compound with other cardiovascular drugs.

Table 1: Effect on Markers of Endothelial Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)

DrugIntracellular ROS Reduction (induced by ox-LDL & TNF-α)Inhibition of NF-κB Activation (induced by ox-LDL & TNF-α)Reduction of VCAM-1, ICAM-1, E-selectin Expression (induced by ox-LDL & TNF-α)
This compound Significant and dose-dependent (P < 0.001)[3][4]Dose-dependent reduction (P < 0.001)[3][4]Significant and dose-dependent (P < 0.01)[3][4]
Enalaprilat Ineffective[3][4]Ineffective[3][4]Ineffective[3][4]

Table 2: Effects on Inflammatory Markers in In Vivo and Clinical Studies

Drug ComparisonInflammatory MarkerZofenopril EffectComparator EffectStudy Population
Zofenopril vs. Ramipril Fractional Exhaled Nitric Oxide (FeNO)No significant increase[5][6]Significant increase (from 24 ± 9.6 to 33 ± 16 PPB; p < 0.01)[5][6]Healthy Volunteers
Zofenopril vs. Irbesartan High-sensitivity C-reactive protein (hsCRP)Reduction (-0.52 mg/L)[7]Increase (0.97 mg/L)[7]Hypertensive Patients
Zofenopril vs. Placebo hsCRP, IL-6, TNF-αSignificant reduction (P < 0.05)[8]N/AHyperlipidemic Rabbits
Zofenopril vs. Lisinopril Endothelial Dysfunction (ACh-induced dilatation)Significant improvement[9]Significant improvement[9]Rats with Experimental Heart Failure

Key Signaling Pathway: Inhibition of NF-κB

A central mechanism for this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. Oxidative stress, characterized by an increase in reactive oxygen species (ROS), activates NF-κB, a key transcription factor that upregulates the expression of pro-inflammatory genes, including adhesion molecules crucial for the development of atherosclerosis.[3][4] this compound, through its antioxidant properties, effectively quenches ROS, thereby preventing the activation of NF-κB and the subsequent inflammatory cascade.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_this compound Intervention cluster_nfkb NF-κB Signaling cluster_response Cellular Response ox-LDL ox-LDL TNF-alpha TNF-alpha ROS Reactive Oxygen Species (ROS) TNF-alpha->ROS IKK IKK Activation ROS->IKK Activates This compound This compound (Sulfhydryl Group) This compound->ROS Inhibits IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB Activation (Nuclear Translocation) IkB->NFkB Releases Adhesion Expression of Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) NFkB->Adhesion Upregulates Inflammation Endothelial Inflammation & Atherosclerosis Adhesion->Inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Endothelial Inflammation Model
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard conditions.

  • Induction of Inflammation: HUVECs are pre-incubated with this compound or a comparator drug (e.g., Enalaprilat) at varying concentrations. Subsequently, inflammation is induced by adding oxidized low-density lipoprotein (ox-LDL) or tumor necrosis factor-alpha (TNF-α).

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • NF-κB Activation Assay: The activation of NF-κB is assessed by measuring the nuclear translocation of its p65 subunit using immunofluorescence or Western blotting of nuclear extracts.

  • Adhesion Molecule Expression: The surface expression of VCAM-1, ICAM-1, and E-selectin on HUVECs is measured by cell-surface enzyme-linked immunosorbent assay (ELISA) or flow cytometry.

Experimental_Workflow cluster_measurements Quantitative Measurements Start Start: HUVEC Culture Preincubation Pre-incubation with This compound / Comparator Start->Preincubation Induction Induction of Inflammation (ox-LDL or TNF-α) Preincubation->Induction ROS ROS Levels Induction->ROS NFkB NF-κB Activation Induction->NFkB Adhesion Adhesion Molecule Expression Induction->Adhesion

Caption: Workflow for in vitro endothelial inflammation experiments.

Clinical and In Vivo Models
  • Healthy Volunteer Study (Zofenopril vs. Ramipril):

    • Design: A randomized, crossover study where healthy volunteers receive daily doses of Zofenopril (e.g., 30 mg) or Ramipril (e.g., 10 mg) for a defined period, followed by a washout period and then the alternative treatment.[5][6]

    • Measurement of Airway Inflammation: Fractional exhaled nitric oxide (FeNO), a biomarker of airway inflammation, is measured at baseline and after each treatment period.[5][6]

  • Hyperlipidemic Rabbit Model (Zofenopril vs. Placebo):

    • Design: Rabbits are fed a high-cholesterol diet to induce hyperlipidemia and atherosclerosis. One group receives Zofenopril daily, while the control group receives a placebo.

    • Measurement of Inflammatory and Oxidative Stress Markers: Blood samples are collected at baseline and at specified intervals to measure serum levels of hsCRP, IL-6, TNF-α, malondialdehyde (MDA, a marker of oxidative stress), and glutathione (GSH, an antioxidant).[8]

Conclusion

The presented data strongly indicate that this compound possesses superior anti-inflammatory properties compared to several other cardiovascular drugs, particularly those lacking a sulfhydryl group. Its ability to mitigate oxidative stress and inhibit the NF-κB signaling pathway provides a distinct advantage in the context of cardiovascular diseases where inflammation plays a critical pathogenic role. For researchers in cardiovascular drug discovery and development, these findings underscore the potential of targeting inflammation and highlight this compound as a benchmark for anti-inflammatory efficacy among ACE inhibitors.

References

A Direct Comparison of Zofenoprilat and Lisinopril on Renal Protection in Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the renal protective effects of two prominent angiotensin-converting enzyme (ACE) inhibitors, Zofenoprilat and Lisinopril, in preclinical diabetic models. While direct head-to-head studies are limited, this document synthesizes available data from individual studies to offer an objective comparison of their performance, supported by experimental data.

Data Presentation: Quantitative Comparison of Renal Protective Effects

The following tables summarize the key quantitative data from preclinical studies investigating the effects of Zofenopril and Lisinopril on markers of renal function and damage in various diabetic animal models. It is important to note that these are indirect comparisons, and experimental conditions such as animal models, duration of treatment, and drug dosages may vary between studies.

Table 1: Effects of Zofenopril on Renal Parameters in Diabetic Models

ParameterAnimal ModelTreatment GroupResultCitation
Serum CreatinineDiabetic Rat ModelZofenoprilReduced serum creatinine levels[1]
Urine ProteinDiabetic Rat ModelZofenoprilReduced urine protein excretion[1]
Oxidative StressRenal Ischemia/Reperfusion Rat ModelZofenopril (15 mg/kg/day)Prevented increases in lipid peroxidation and protein oxidation; restored catalase and superoxide dismutase activities[2]
Renal HistologyRenal Ischemia/Reperfusion Rat ModelZofenopril (15 mg/kg/day)Preserved normal glomerular morphology and reduced tubular damage[2]

Table 2: Effects of Lisinopril on Renal Parameters in Diabetic Models

ParameterAnimal ModelTreatment GroupResultCitation
Albuminuriadb/db UNx-ReninAAV MiceLisinopril (40 mg/kg)Significantly improved albuminuria
Glomerulosclerosisdb/db UNx-ReninAAV MiceLisinopril (40 mg/kg)Significantly improved glomerulosclerosis
Tubulointerstitial Injurydb/db UNx-ReninAAV MiceLisinopril (40 mg/kg)Significantly improved tubulointerstitial injury
Glomerular Filtration Rate (GFR)Obese Dahl Salt-Sensitive RatsLisinoprilReduced GFR by 30% in hyperfiltrating rats[3]
ProteinuriaObese Dahl Salt-Sensitive RatsLisinoprilSignificantly reduced proteinuria[3]
Glomerular InjuryObese Dahl Salt-Sensitive RatsLisinoprilSignificantly decreased glomerular injury[3]
Urinary Albumin ExcretionStreptozotocin-induced Diabetic RatsLisinopril (1.5 mg/L in drinking water)Lowest urinary albumin excretion compared to untreated diabetic and hydralazine-treated groups[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for inducing diabetic nephropathy in rodent models and assessing the therapeutic effects of ACE inhibitors.

Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This is a widely used model for type 1 diabetes-induced kidney damage.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (typically 50-65 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered to induce hyperglycemia.[5] Blood glucose levels are monitored, and rats with levels consistently above 250 mg/dL are considered diabetic.[5]

  • Treatment:

    • Zofenopril: Oral administration of Zofenopril at doses ranging from 1 to 15 mg/kg/day.[6]

    • Lisinopril: Administered in drinking water (e.g., 1.5 mg/L) or by oral gavage at doses up to 40 mg/kg/day.[4]

  • Duration: Treatment is typically carried out for a period of 4 to 12 weeks.[4][5]

  • Assessment of Renal Function and Injury:

    • Albuminuria/Proteinuria: Urine is collected over a 24-hour period using metabolic cages, and albumin or total protein concentration is measured.

    • Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples are collected to measure markers of renal filtration function.

    • Glomerular Filtration Rate (GFR): GFR can be estimated by creatinine clearance or measured more accurately using techniques like inulin or sinistrin clearance.[3]

    • Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerular and tubular morphology, mesangial expansion, and fibrosis.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways in diabetic nephropathy and a typical experimental workflow for evaluating reno-protective agents.

Experimental Workflow for Evaluating Renoprotective Drugs in a Diabetic Rat Model

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis A Healthy Control Rats C Diabetic + Vehicle B Diabetic Rats (STZ-induced) B->C Randomization D Diabetic + this compound B->D E Diabetic + Lisinopril B->E F Urine Analysis (Albuminuria) C->F G Blood Chemistry (Creatinine, BUN) C->G H GFR Measurement C->H I Renal Histopathology C->I D->F D->G D->H D->I E->F E->G E->H E->I

Caption: A typical experimental workflow for comparing the renoprotective effects of this compound and Lisinopril in a diabetic rat model.

Key Signaling Pathways in Diabetic Nephropathy and ACE Inhibitor Intervention

signaling_pathways cluster_upstream Upstream Triggers cluster_ras Renin-Angiotensin System cluster_downstream Downstream Effects cluster_outcome Pathological Outcome Hyperglycemia Hyperglycemia Angiotensinogen Angiotensinogen Hyperglycemia->Angiotensinogen stimulates AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R OxidativeStress Oxidative Stress (ROS) AT1R->OxidativeStress Inflammation Inflammation (NF-κB, Cytokines) AT1R->Inflammation Fibrosis Fibrosis (TGF-β, ECM deposition) AT1R->Fibrosis KidneyDamage Diabetic Kidney Disease OxidativeStress->KidneyDamage Inflammation->KidneyDamage Fibrosis->KidneyDamage This compound This compound This compound->ACE inhibits Lisinopril Lisinopril Lisinopril->ACE inhibits

Caption: Simplified signaling cascade in diabetic nephropathy, highlighting the intervention point of ACE inhibitors like this compound and Lisinopril.

Discussion of Mechanisms and Comparative Efficacy

Both this compound and Lisinopril are potent inhibitors of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS).[8] The overactivation of the RAS in diabetes is a major contributor to the development and progression of diabetic nephropathy.[8] By blocking the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule angiotensin II, these drugs exert their renoprotective effects.[8]

The primary mechanisms of action for renal protection include:

  • Reduction of Intraglomerular Pressure: By preferentially dilating the efferent arteriole of the glomerulus, ACE inhibitors decrease the filtration pressure, thereby reducing hyperfiltration-induced damage and albuminuria.[9]

  • Anti-inflammatory Effects: Angiotensin II promotes inflammation by activating signaling pathways such as NF-κB and inducing the expression of pro-inflammatory cytokines and chemokines.[10][11] ACE inhibition can mitigate this inflammatory response.

  • Anti-fibrotic Effects: Angiotensin II stimulates the production of transforming growth factor-beta (TGF-β), a key driver of renal fibrosis.[10] By reducing angiotensin II levels, ACE inhibitors can attenuate the deposition of extracellular matrix and slow the progression of glomerulosclerosis and tubulointerstitial fibrosis.

  • Antioxidant Properties: Some ACE inhibitors, particularly those with a sulfhydryl group like Zofenopril, may possess direct antioxidant properties.[6][12] This can be beneficial in the context of diabetic nephropathy, where oxidative stress is a major pathogenic factor.[13][14]

Based on the available preclinical data, both Zofenopril and Lisinopril demonstrate significant renoprotective effects in diabetic models. Lisinopril has been more extensively studied in this context, with multiple studies confirming its ability to reduce albuminuria, glomerulosclerosis, and tubulointerstitial injury.[3][4]

While direct comparative data in diabetic models is lacking, studies on Zofenopril in other models of renal injury highlight its potent antioxidant and anti-inflammatory effects.[2][6] The presence of a sulfhydryl group in Zofenopril's structure may confer additional antioxidant benefits beyond the class effect of ACE inhibition, which could be particularly advantageous in the highly oxidative environment of the diabetic kidney.[6][12] However, further head-to-head studies in diabetic models are necessary to definitively establish the comparative efficacy of this compound and Lisinopril in renal protection.

References

Evaluating the cost-effectiveness of Zofenoprilat in comparison to other ACE inhibitors for long-term therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cost-effectiveness of zofenoprilat, the active metabolite of zofenopril, in comparison to other widely prescribed Angiotensin-Converting Enzyme (ACE) inhibitors for long-term therapy. This analysis is based on a systematic review of published clinical trial data, focusing on both efficacy and economic outcomes.

Executive Summary

Zofenopril, a third-generation sulfhydryl-containing ACE inhibitor, has demonstrated comparable, and in some instances superior, clinical efficacy and a favorable safety profile in the long-term management of cardiovascular conditions, particularly in post-myocardial infarction (MI) patients. Economic analyses, primarily derived from the extensive SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, suggest that zofenopril is a cost-effective treatment option compared to ramipril. While direct head-to-head cost-effectiveness data against other ACE inhibitors like enalapril, lisinopril, and perindopril are less robust, this guide synthesizes available evidence to provide a comparative overview for research and development professionals.

Data Presentation: Comparative Analysis of ACE Inhibitors

The following tables summarize key quantitative data from clinical studies, offering a comparative perspective on the efficacy, safety, and cost-effectiveness of zofenopril against other leading ACE inhibitors.

Table 1: Comparative Efficacy of Zofenopril and Other ACE Inhibitors

ACE InhibitorKey Clinical Trial(s)Patient PopulationPrimary Efficacy Endpoint(s)Key Findings
Zofenopril SMILE-4[1]Post-MI with left ventricular dysfunctionCombined occurrence of death or hospitalization for cardiovascular causesSuperior to ramipril in reducing the primary endpoint (Odds Ratio: 0.70).[2]
Ramipril HOPE[3][4]High-risk cardiovascular patientsComposite of MI, stroke, or cardiovascular deathSignificant reduction in primary endpoint compared to placebo (Relative Risk Reduction: 22%).[4]
Enalapril SOLVD[5][6]Patients with left ventricular dysfunctionAll-cause mortality16% reduction in all-cause mortality compared to placebo in symptomatic patients.[6]
Lisinopril SMILE-2[1][7]Post-MI (thrombolyzed)Incidence of severe hypotensionNo significant difference in major cardiovascular complications compared to zofenopril.[7]
Perindopril EUROPA[8][9]Stable coronary artery diseaseComposite of cardiovascular death, non-fatal MI, and cardiac arrest20% relative risk reduction in the primary endpoint compared to placebo.[10]

Table 2: Comparative Safety Profile of Zofenopril and Other ACE Inhibitors

ACE InhibitorCommon Adverse EventsNotable Safety Findings from Comparative Trials
Zofenopril Cough, dizziness, headacheLower incidence of drug-related severe hypotension compared to lisinopril in the SMILE-2 study (6.7% vs. 9.8%).[1][7]
Ramipril Cough, hypotension, angioedemaHigher incidence of cough compared to placebo in the HOPE study (7.3% vs. 1.8%).[3]
Enalapril Cough, hypotension, renal impairmentHigher incidence of cough compared to placebo in a network meta-analysis.[8]
Lisinopril Cough, dizziness, hyperkalemiaSimilar overall safety profile to zofenopril in the SMILE-2 study.[7]
Perindopril Cough, back pain, dizzinessDemonstrated low rates of withdrawal due to cough in large clinical trials.[11]

Table 3: Cost-Effectiveness Comparison of Zofenopril vs. Ramipril (SMILE-4 Study) [12][13]

ParameterZofenoprilRamipril
Average Annual Drug Cost per Patient €328.78€165.12
Average Cost of Major Cardiovascular Events per Patient €4,983.64€4,850.01
Number Needed to Treat (NNT) to Prevent One Major Cardiovascular Event 13 (fewer than ramipril)-
Incremental Cost-Effectiveness Ratio (ICER) €2,125.45 per event prevented-

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.

SMILE-4 Study (Zofenopril vs. Ramipril)
  • Objective: To compare the efficacy and safety of zofenopril with ramipril in post-MI patients with left ventricular dysfunction.[1]

  • Design: A multicenter, randomized, double-blind, parallel-group study.[1]

  • Participants: Patients with a confirmed diagnosis of MI in the preceding 24 hours and clinical or echocardiographic evidence of left ventricular dysfunction.[1]

  • Intervention: Patients were randomized to receive either zofenopril (titrated up to 60 mg/day) or ramipril (titrated up to 10 mg/day), both in combination with acetylsalicylic acid (100 mg/day).[1]

  • Primary Endpoint: The combined occurrence of death or hospitalization for cardiovascular causes within one year.[1]

  • Duration: 1 year of follow-up.[13]

HOPE Study (Ramipril vs. Placebo)
  • Objective: To evaluate the effect of ramipril on the prevention of major cardiovascular events in high-risk patients.[3][4]

  • Design: A large, randomized, double-blind, placebo-controlled trial with a 2x2 factorial design (also evaluating vitamin E).[14]

  • Participants: Patients aged 55 years or older with a history of coronary artery disease, stroke, peripheral vascular disease, or diabetes plus at least one other cardiovascular risk factor.[4][14]

  • Intervention: Patients were randomized to receive ramipril (10 mg/day) or placebo.[14]

  • Primary Endpoint: A composite of myocardial infarction, stroke, or death from cardiovascular causes.[3]

  • Duration: The trial was planned for 5 years but was stopped early after a mean follow-up of 4.5 years due to the clear benefit of ramipril.[15]

SOLVD Trials (Enalapril vs. Placebo)
  • Objective: To evaluate the effects of enalapril on mortality and morbidity in patients with left ventricular dysfunction, with and without overt heart failure.[5][16]

  • Design: Two concurrent, large, randomized, double-blind, placebo-controlled trials: the "Treatment Trial" for symptomatic patients and the "Prevention Trial" for asymptomatic patients.[5][16]

  • Participants: Patients with a left ventricular ejection fraction of 35% or less. The Treatment Trial enrolled patients with New York Heart Association (NYHA) class II-III heart failure, while the Prevention Trial enrolled patients with NYHA class I.[6][17]

  • Intervention: Patients were randomized to receive enalapril (titrated up to 10 mg twice daily) or placebo, in addition to conventional therapy.[6][17]

  • Primary Endpoint: All-cause mortality.[5][6]

  • Duration: Average follow-up of 41.4 months for the Treatment Trial and 37.4 months for the Prevention Trial.[6][17]

EUROPA Study (Perindopril vs. Placebo)
  • Objective: To assess the effects of perindopril on cardiovascular outcomes in patients with stable coronary artery disease without clinical heart failure.[8]

  • Design: A multicenter, randomized, double-blind, placebo-controlled study.[8]

  • Participants: Patients with documented stable coronary artery disease.[9]

  • Intervention: Following a four-week open-label run-in phase with perindopril, patients were randomized to receive perindopril (8 mg/day) or placebo.[9]

  • Primary Endpoint: A composite of cardiovascular mortality, non-fatal myocardial infarction, and cardiac arrest.[9]

  • Duration: Mean follow-up of 4.2 years.[10]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the evaluation of ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP (via Na+ and water retention) Zofenopril Zofenopril & Other ACE Inhibitors Zofenopril->ACE Inhibition

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Intervention cluster_followup Follow-up & Data Collection cluster_analysis Analysis Patient_Population Define Target Population (e.g., Post-MI, Hypertension) Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Zofenopril Randomization->Group_A Group_B Group B: Comparator ACE Inhibitor Randomization->Group_B Placebo Group C: Placebo (if applicable) Randomization->Placebo Follow_Up Long-term Follow-up (e.g., 1-5 years) Group_A->Follow_Up Group_B->Follow_Up Placebo->Follow_Up Data_Collection Collect Data on: - Efficacy Endpoints - Safety & Tolerability - Healthcare Resource Use Follow_Up->Data_Collection Efficacy_Analysis Efficacy Analysis (e.g., Time-to-Event) Data_Collection->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Event Rates) Data_Collection->Safety_Analysis Cost_Effectiveness_Analysis Cost-Effectiveness Analysis (ICER Calculation) Data_Collection->Cost_Effectiveness_Analysis

Caption: General Experimental Workflow for ACE Inhibitor Comparison Trials.

Conclusion

The available evidence indicates that zofenopril is a clinically effective and cost-effective ACE inhibitor for long-term therapy, particularly in the post-myocardial infarction setting where it has shown superiority over ramipril in reducing major cardiovascular events. Its distinct pharmacological properties, including high lipophilicity and antioxidant effects due to its sulfhydryl group, may contribute to its cardioprotective benefits.

For researchers and drug development professionals, the data suggests that zofenopril warrants further investigation in head-to-head comparative effectiveness and cost-effectiveness trials against a broader range of ACE inhibitors and across different patient populations, such as those with hypertension or chronic heart failure. Such studies would provide a more definitive understanding of its relative value and position within the therapeutic class of ACE inhibitors. The experimental protocols of landmark trials like HOPE, SOLVD, and EUROPA provide a robust framework for designing future comparative studies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Zofenoprilat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Zofenoprilat, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Hazard Profile of this compound

This compound is classified as a hazardous substance. It is harmful if swallowed and poses a significant threat to aquatic life, with long-lasting effects. Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also of environmental stewardship.

Core Principles of this compound Disposal

The disposal of this compound must always comply with local, state, and federal regulations. These regulations may vary, so it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance. The primary goal is to prevent the release of this compound into the environment, particularly into sewer systems and waterways.

Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the disposal of this compound waste:

  • Segregation and Collection:

    • All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, should be segregated from non-hazardous waste streams.

    • Collect this waste in a designated, properly labeled, and sealed container. The container should be robust and compatible with the chemical nature of the waste.

  • Waste Characterization:

    • Properly characterize the waste as hazardous. The Safety Data Sheet (SDS) for this compound will provide the necessary information for this characterization, including its hazard classifications.

  • Disposal Method Selection:

    • Professional Hazardous Waste Disposal Service: The most recommended method for disposing of this compound is to engage a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials safely and in accordance with all regulations.

    • Incineration: If available, incineration in a chemical incinerator equipped with an afterburner and scrubber system is a suitable method for the destruction of this compound. This should be performed at a permitted hazardous waste incineration facility.

    • Prohibited Methods:

      • DO NOT dispose of this compound down the drain or in the sewer system.

      • DO NOT dispose of this compound in the regular trash unless it has been rendered non-hazardous through a validated chemical decomposition process, which should only be performed by trained personnel with chemical expertise.

  • Container Management:

    • Empty containers that once held this compound should be managed as hazardous waste until they are "RCRA empty." The definition of "RCRA empty" can vary, but recent regulations may not require triple rinsing for pharmaceutical containers. Consult your EHS department for specific guidance on decontaminating and disposing of empty containers.

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Size Procedure
Minor Spill 1. Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a dust respirator. 2. Containment: Prevent the spill from spreading or entering drains. 3. Cleanup (Dry Spill): Use dry cleanup procedures to avoid generating dust. Gently sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA filter. 4. Cleanup (Wet Spill): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. 5. Decontamination: Wash the spill area thoroughly with soap and water. Collect all wash water for proper disposal.
Major Spill 1. Evacuate: Evacuate the immediate area. 2. Alert: Notify your supervisor and institutional EHS department immediately. 3. Secure the Area: Prevent entry into the spill area. 4. Professional Cleanup: Allow trained emergency responders to handle the cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ZofenoprilatDisposal cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway Decision cluster_2 Final Disposal start This compound Waste Generated (Unused product, contaminated labware, spill debris) collect Collect in a designated, labeled, sealed hazardous waste container start->collect is_spill Is it a spill? collect->is_spill spill_proc Follow Emergency Spill Procedures is_spill->spill_proc Yes characterize Characterize as Hazardous Waste (Consult SDS) is_spill->characterize No spill_proc->collect contact_ehs Contact Institutional EHS Department characterize->contact_ehs pro_disposal Transfer to Licensed Hazardous Waste Disposal Service contact_ehs->pro_disposal prohibited PROHIBITED: - Sewer/Drain Disposal - Regular Trash Disposal contact_ehs->prohibited incineration High-Temperature Incineration at Permitted Facility pro_disposal->incineration

Safeguarding Researchers: A Comprehensive Guide to Handling Zofenoprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Zofenoprilat

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE.

Equipment Specifications & Use
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Impervious clothing is recommended.[3] Work clothes should be laundered separately.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust respirator is recommended.[2][4] For significant quantities of dust, a powered, positive flow, full-face apparatus may be an option.[4]

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all personal contact, including inhalation.[4]

  • Use in a well-ventilated area.[4]

  • Prevent the formation of dust.[1]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Wash hands thoroughly with soap and water after handling.[4]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4]

  • Keep refrigerated to maintain product quality.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]

  • Protect containers from physical damage and check regularly for leaks.[4]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is required in the event of a spill or personal exposure to this compound.

Spill Response Workflow

Spill_Response cluster_spill This compound Spill Occurs cluster_assess Assess & Secure cluster_ppe Don PPE cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill Spill Detected Assess Assess Hazard (Minor vs. Major) Spill->Assess Secure Secure Area (Advise personnel, restrict access) Assess->Secure PPE Wear appropriate PPE: - Respirator - Goggles - Gloves - Protective Clothing Secure->PPE Minor_Spill Minor Spill (Dry): - Use dry cleanup procedures - Avoid generating dust - Vacuum or sweep up PPE->Minor_Spill Major_Spill Major Spill (Wet): - Absorb with inert material - Shovel into containers PPE->Major_Spill Dampen Dampen with water to prevent dusting Minor_Spill->Dampen Collect Place residue in sealed, labeled containers for disposal Minor_Spill->Collect Major_Spill->Collect Wash Wash spill area with large amounts of water Collect->Wash Prevent_Runoff Prevent runoff into drains Wash->Prevent_Runoff

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zofenoprilat
Reactant of Route 2
Zofenoprilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.